1-Bromo-4-(ethoxymethyl)benzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-(ethoxymethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-2-11-7-8-3-5-9(10)6-4-8/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMBQMRBQQURAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Bromo-4-(ethoxymethyl)benzene
CAS Number: 95068-22-7
A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of this versatile building block.
Prepared by a Senior Application Scientist, this guide provides an in-depth exploration of 1-Bromo-4-(ethoxymethyl)benzene, a key intermediate in organic synthesis. This document moves beyond a simple recitation of facts to offer field-proven insights into its practical application, grounded in established scientific principles.
Introduction: Strategic Importance in Synthesis
This compound, also known as p-bromobenzyl ethyl ether, is an aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring a brominated phenyl ring coupled with an ethoxymethyl group, offers a dual functionality that is highly advantageous for the construction of complex molecular architectures. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Simultaneously, the ethoxymethyl group can act as a stable protecting group or be incorporated as a key structural motif influencing the physicochemical properties of the final molecule, such as solubility and lipophilicity. This guide will elucidate the synthesis, characterization, and strategic applications of this important synthetic intermediate.
Physicochemical and Safety Data
A thorough understanding of the physical properties and safety profile of a reagent is a prerequisite for its effective and safe utilization in a laboratory setting.
| Property | Value |
| CAS Number | 95068-22-7[1][2] |
| Molecular Formula | C₉H₁₁BrO[1] |
| Molecular Weight | 215.09 g/mol [1] |
| Synonyms | p-Bromobenzyl ethyl ether |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 236.7±15.0 °C (Predicted)[3] |
| Density | 1.333±0.06 g/cm³ (Predicted)[3] |
Safety and Handling:
This compound should be handled with care in a well-ventilated fume hood.[4] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[1][4]
GHS Hazard Statements: While a specific GHS classification for this compound is not universally established, based on data for structurally similar compounds, it may cause skin and eye irritation.[4] In case of contact, rinse the affected area with copious amounts of water.[4]
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3][4]
Synthesis of this compound: A Validated Protocol
The synthesis of this compound can be reliably achieved through the Williamson ether synthesis, a robust and well-established method. This protocol is adapted from a procedure for the synthesis of the analogous 4-bromobenzyl methyl ether and is expected to provide a high yield of the desired product.[5]
Reaction Scheme:
A representative Williamson ether synthesis.
Experimental Protocol:
-
Preparation: To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-bromobenzyl alcohol (1.0 equivalent) in anhydrous DMF dropwise at 0 °C. The use of sodium hydride, a strong base, is critical for the deprotonation of the alcohol to form the corresponding alkoxide.
-
Alkoxide Formation: Allow the reaction mixture to warm to room temperature and stir for 30 minutes. The cessation of hydrogen gas evolution indicates the complete formation of the sodium 4-bromobenzyl alkoxide.
-
Etherification: Cool the reaction mixture back to 0 °C and add ethyl iodide (1.2 equivalents) dropwise. The reaction is then allowed to warm to room temperature and stirred for 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates the complete consumption of the starting alcohol.
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
-
Purification: After filtration, the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Spectroscopic Characterization
While a comprehensive, publicly available dataset of the spectroscopic data for this compound is limited, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons in the 7.2-7.5 ppm region, a singlet for the benzylic methylene protons (~4.5 ppm), a quartet for the methylene protons of the ethyl group (~3.5 ppm), and a triplet for the methyl protons of the ethyl group (~1.2 ppm).
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the carbon attached to the bromine atom appearing at a characteristic downfield shift. Signals for the benzylic carbon, and the two carbons of the ethoxy group will also be present.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit C-H stretching vibrations for the aromatic and aliphatic protons, C-O-C stretching for the ether linkage, and a characteristic C-Br stretching frequency.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).
Reactivity and Applications in Modern Synthesis
The synthetic utility of this compound is primarily derived from the reactivity of the aryl bromide moiety in palladium-catalyzed cross-coupling reactions. These reactions are foundational in the construction of complex organic molecules for pharmaceuticals and materials science.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. This compound is an excellent substrate for this reaction.
General scheme of a Suzuki-Miyaura coupling reaction.
Causality in Experimental Choices: The choice of a palladium(0) catalyst, often generated in situ from a palladium(II) precursor, and a suitable phosphine ligand is crucial for an efficient catalytic cycle. The base is required to activate the boronic acid for transmetalation to the palladium center. The reaction is typically carried out in a solvent mixture, such as toluene/water or dioxane/water, to facilitate the dissolution of both the organic and inorganic reagents.
Heck Reaction
The Heck reaction provides a means to form substituted alkenes by coupling this compound with an alkene in the presence of a palladium catalyst and a base.
General scheme of a Heck reaction.
Self-Validating System: The success of the Heck reaction is often indicated by the formation of the desired product with high regioselectivity. The choice of base, typically a hindered amine like triethylamine, is critical to regenerate the active palladium(0) catalyst at the end of the catalytic cycle.
Application in Drug Discovery and Materials Science
In materials science, the ability to form extended aromatic systems through cross-coupling reactions makes this compound a potential precursor for the synthesis of organic light-emitting diodes (OLEDs), liquid crystals, and other functional materials.[9]
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. Its dual functionality allows for a wide range of chemical transformations, making it a key intermediate for the synthesis of complex molecules in the pharmaceutical and materials science industries. The protocols and data presented in this guide are intended to provide researchers with the necessary information to confidently and safely incorporate this compound into their synthetic strategies.
References
-
PrepChem.com. (n.d.). Synthesis of 4-bromobenzyl methyl ether. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Kunfi, A., et al. (2016). Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study.
- Journal of Biochemical Technology. (2023). Organic Compounds Containing Aromatic Structure Used in Pharmaceutical Production. Journal of Biochemical Technology, 14(2).
- Journal of Medical Science. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science.
-
ResearchGate. (n.d.). Figure S1. 1 H NMR spectrum of compound 1-bromo-4-octyloxybenzene ( 7 ). Retrieved from [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. This compound [myskinrecipes.com]
- 4. matrixscientific.com [matrixscientific.com]
- 5. prepchem.com [prepchem.com]
- 6. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemscene.com [chemscene.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-Bromo-4-(ethoxymethyl)benzene: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-bromo-4-(ethoxymethyl)benzene, a versatile building block in organic synthesis with significant potential in the pharmaceutical industry. We will delve into its fundamental properties, outline a robust synthetic protocol, analyze its spectroscopic signature, and explore its applications as a key intermediate in the development of novel therapeutics.
Core Molecular Attributes
This compound is a halogenated aromatic ether. The presence of the bromine atom and the ethoxymethyl group provides two distinct points for chemical modification, making it a valuable synthon for constructing more complex molecular architectures.
| Property | Value | Source |
| Molecular Weight | 215.09 g/mol | [1] |
| Molecular Formula | C₉H₁₁BrO | [1] |
| IUPAC Name | This compound | [2] |
| Synonyms | p-Bromobenzyl ethyl ether | [1] |
| CAS Number | 95068-22-7 | [1] |
| Predicted XLogP3 | 2.6 | [3] |
Synthesis of this compound: The Williamson Ether Synthesis
The most direct and efficient method for the preparation of this compound is the Williamson ether synthesis. This classic organic reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of ethanol (sodium ethoxide) acts as the nucleophile, displacing the bromide from 4-bromobenzyl bromide.
The Williamson ether synthesis is favored for its reliability and versatility in forming ether linkages. [Link][4] The reaction proceeds via an SN2 mechanism, which is most efficient with primary alkyl halides like 4-bromobenzyl bromide, as this minimizes competing elimination reactions. [Link][4]
Experimental Protocol:
This protocol is a generalized procedure based on established methods for the Williamson ether synthesis. [Link][5]
Materials:
-
4-Bromobenzyl bromide
-
Sodium ethoxide (can be prepared in situ from sodium metal and absolute ethanol or used as a commercially available solution)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromobenzyl bromide (1.0 equivalent) in anhydrous DMF.
-
Addition of Alkoxide: Add a solution of sodium ethoxide (1.1 equivalents) in ethanol or DMF dropwise to the stirred solution of 4-bromobenzyl bromide at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed. The reaction is typically stirred at room temperature for several hours or gently heated to 50-60 °C to expedite the process.
-
Workup: Upon completion, cool the reaction mixture to room temperature and quench with water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Spectroscopic Characterization
¹H NMR (Proton Nuclear Magnetic Resonance):
-
A triplet at approximately 1.2 ppm corresponding to the methyl protons (-OCH₂CH₃ ).
-
A quartet at around 3.5 ppm from the methylene protons of the ethyl group (-OCH₂ CH₃).
-
A singlet at approximately 4.5 ppm for the benzylic methylene protons (-CH₂ O-).
-
A pair of doublets in the aromatic region (around 7.2-7.5 ppm) characteristic of a 1,4-disubstituted benzene ring.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
A peak around 15 ppm for the methyl carbon (-OCH₂C H₃).
-
A signal at approximately 66 ppm for the methylene carbon of the ethyl group (-OC H₂CH₃).
-
A peak around 72 ppm for the benzylic methylene carbon (-C H₂O-).
-
Aromatic carbons will appear in the 115-140 ppm region, with the carbon attached to the bromine atom appearing at the lower field (more deshielded).
IR (Infrared) Spectroscopy:
-
C-H stretching vibrations for the alkyl groups will be observed just below 3000 cm⁻¹.
-
Aromatic C-H stretching will appear just above 3000 cm⁻¹.
-
A strong C-O-C stretching band for the ether linkage is expected in the region of 1250-1050 cm⁻¹.
-
Characteristic C=C stretching vibrations for the aromatic ring will be seen in the 1600-1450 cm⁻¹ range.
-
A C-Br stretching vibration will be present in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS):
-
The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).
-
The molecular ion peaks would be expected at m/z = 214 and 216.
-
Common fragmentation patterns would include the loss of the ethoxy group and the benzylic fragment.
Applications in Drug Discovery and Development
Halogenated organic compounds, particularly those containing bromine, are crucial building blocks in medicinal chemistry. The introduction of a bromine atom into a molecule can influence its physicochemical properties, such as lipophilicity and metabolic stability, and also provides a reactive handle for further synthetic modifications.
This compound serves as a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). A notable example of a structurally related compound is 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, which is a key intermediate in the synthesis of Dapagliflozin . [8][9] Dapagliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes. [Link][10]
The synthetic utility of this compound lies in its ability to undergo a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, at the C-Br bond. This allows for the introduction of diverse molecular fragments, enabling the construction of extensive compound libraries for high-throughput screening in drug discovery programs.
Safety and Handling
As with all halogenated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Inhalation: Avoid inhaling vapors or dust.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound, with a molecular weight of 215.09 g/mol , is a valuable and versatile intermediate in organic synthesis. Its straightforward preparation via the Williamson ether synthesis and the presence of two modifiable functional groups make it an attractive building block for the synthesis of complex organic molecules. Its utility is particularly evident in the field of medicinal chemistry, where it can be employed in the construction of novel drug candidates. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for researchers and scientists working in drug discovery and development.
References
-
UCLA Chemistry and Biochemistry. Williamson Ether Synthesis. Retrieved from [Link]
-
NIST. Benzene, 1-bromo-4-ethoxy-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. Retrieved from [Link]
-
Apicule. 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene (CAS No: 461432-23-5) API Intermediate Manufacturers. Retrieved from [Link]
- Google Patents. (2016). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
-
PubChem. This compound. Retrieved from [Link]
-
American Elements. This compound. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. americanelements.com [americanelements.com]
- 3. PubChemLite - this compound (C9H11BrO) [pubchemlite.lcsb.uni.lu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Benzene, 1-bromo-4-ethoxy- [webbook.nist.gov]
- 8. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 9. EP3063116A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 10. rsc.org [rsc.org]
1-Bromo-4-(ethoxymethyl)benzene chemical properties
An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-Bromo-4-(ethoxymethyl)benzene
Introduction
This compound is a versatile bifunctional organic compound of significant interest to researchers in synthetic and medicinal chemistry. It incorporates two key reactive moieties: an aryl bromide and a protected benzylic alcohol (as an ethyl ether). The aryl bromide serves as a crucial handle for a wide array of cross-coupling reactions, enabling the formation of complex molecular architectures. Simultaneously, the ethoxymethyl group offers a stable, yet potentially modifiable, side chain that can influence the molecule's steric and electronic properties, as well as its solubility.
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, designed for professionals engaged in drug discovery, materials science, and advanced organic synthesis.
Physicochemical and Spectroscopic Properties
The fundamental properties of a compound dictate its behavior in chemical reactions and its suitability for various applications. While extensive experimental data for this compound is not widely published, its properties can be reliably predicted and understood based on its structure and data from analogous compounds.
Core Physicochemical Data
The essential identifying and physical properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 95068-22-7 | [1][2][3][4] |
| Molecular Formula | C₉H₁₁BrO | [1][4] |
| Molecular Weight | 215.09 g/mol | [1] |
| Common Synonym | p-Bromobenzyl ethyl ether | [1] |
| Predicted Boiling Point | 236.7 ± 15.0 °C | [2] |
| Predicted Density | 1.333 ± 0.06 g/cm³ | [2] |
| SMILES | CCOCC1=CC=C(C=C1)Br | [1] |
Spectroscopic Profile (Predicted)
Spectroscopic analysis is critical for structure verification. Based on the known effects of its functional groups, the following spectral characteristics are anticipated for this compound.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum is expected to be clean and highly informative, showing four distinct signals.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~1.25 | Triplet | 3H | -O-CH₂-CH₃ | Alkyl protons adjacent to a CH₂ group. |
| ~3.55 | Quartet | 2H | -O-CH₂ -CH₃ | Methylene protons adjacent to a methyl group and an oxygen atom. |
| ~4.50 | Singlet | 2H | Ar-CH₂ -O- | Benzylic protons adjacent to an oxygen atom. |
| ~7.25 & ~7.45 | Two Doublets (AA'BB' system) | 4H | Ar-H | Aromatic protons on a 1,4-disubstituted ring, split by each other. |
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon spectrum will confirm the number of unique carbon environments.
| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |
| ~15 | -O-CH₂-CH₃ | Terminal methyl carbon of the ethoxy group. |
| ~66 | -O-CH₂ -CH₃ | Methylene carbon of the ethoxy group, shifted downfield by oxygen. |
| ~72 | Ar-CH₂ -O- | Benzylic carbon, shifted downfield by the aromatic ring and oxygen. |
| ~121 | C -Br | Aromatic carbon directly bonded to bromine (ipso-carbon). |
| ~129, ~131 | Ar-CH | Aromatic methine carbons. |
| ~138 | Ar-C -CH₂ | Quaternary aromatic carbon attached to the ethoxymethyl group. |
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorptions for the ether linkage and the aromatic ring.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3050-3000 | C-H Stretch | Aromatic |
| ~2980-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |
| ~1590, 1490 | C=C Stretch | Aromatic Ring |
| ~1100 | C-O-C Stretch | Ether |
| ~1050 | C-Br Stretch | Aryl Bromide |
-
Mass Spectrometry (MS): Electron ionization mass spectrometry would reveal a characteristic isotopic pattern for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), providing definitive confirmation of a single bromine atom in the structure.
Synthesis and Mechanistic Insight
A robust and reliable synthesis is paramount for accessing this building block. The Williamson ether synthesis is a classic and highly efficient method for preparing ethers and is the recommended pathway for this compound.
Recommended Synthetic Protocol: Williamson Ether Synthesis
This protocol describes the synthesis from 4-bromobenzyl bromide and ethanol. The reaction proceeds via an Sₙ2 mechanism where ethoxide acts as the nucleophile, displacing the bromide from the benzylic carbon.
Materials:
-
4-Bromobenzyl bromide
-
Ethanol (absolute)
-
Sodium hydride (NaH), 60% dispersion in mineral oil, or Sodium metal
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-neck flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add absolute ethanol. Carefully add sodium hydride (or sodium metal) portion-wise under a nitrogen atmosphere. Causality: Sodium hydride is a strong base that deprotonates ethanol to form the sodium ethoxide nucleophile in situ. An inert atmosphere is crucial as NaH reacts violently with water.
-
Nucleophilic Substitution: Once the sodium hydride has completely reacted (cessation of hydrogen gas evolution), cool the solution to 0 °C. Dissolve 4-bromobenzyl bromide in a minimal amount of anhydrous THF and add it dropwise to the stirred sodium ethoxide solution.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC). Causality: The benzylic bromide is an excellent electrophile for Sₙ2 reactions due to the stability of the transition state.
-
Workup and Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution to neutralize any unreacted ethoxide.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x volumes). Combine the organic layers, wash with water and then brine, and dry over anhydrous MgSO₄. Causality: The washing steps remove inorganic salts and residual ethanol, while the brine wash helps to break any emulsions.
-
Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.
Workflow Visualization
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.
Grignard Reagent Formation
The aryl bromide can be converted into a highly reactive organometallic nucleophile, a Grignard reagent, by reacting it with magnesium metal in an anhydrous ether solvent. Bromine is significantly more reactive than chlorine in forming Grignard reagents, ensuring chemoselective reaction at the C-Br bond if other halogens were present. [5] Protocol Outline:
-
Activate magnesium turnings in a flame-dried flask under an inert atmosphere.
-
Add a solution of this compound in anhydrous THF or diethyl ether dropwise.
-
Initiate the reaction (e.g., with a heat gun or an iodine crystal) and maintain a gentle reflux.
-
The resulting Grignard reagent, (ethoxymethyl)phenylmagnesium bromide, can then be reacted with a wide range of electrophiles, such as aldehydes, ketones, or CO₂, to introduce new functional groups. For example, reaction with formaldehyde followed by an acidic workup would yield [4-(ethoxymethyl)phenyl]methanol. [5]
Applications in Research and Development
The true value of this compound is realized in its application as a strategic building block.
-
Drug Discovery: In medicinal chemistry, the rapid generation of compound libraries is essential for identifying new drug candidates. [6]This molecule serves as an excellent scaffold. The aryl bromide allows for the systematic introduction of diverse substituents via cross-coupling, enabling the exploration of structure-activity relationships (SAR). The introduction of bromine into molecular structures is a known strategy in drug design to enhance therapeutic activity or modify metabolic profiles. [7][8]* Intermediate for Complex Syntheses: The structural motif of a substituted benzyl ether is present in numerous complex molecules and active pharmaceutical ingredients (APIs). For instance, the closely related compound 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene is a key intermediate in the synthesis of Dapagliflozin, an SGLT2 inhibitor used to treat type 2 diabetes. [9][10]This highlights the industrial relevance and proven utility of this chemical class.
-
Materials Science: The ability to form biaryl structures via Suzuki coupling makes this compound a potential precursor for synthesizing organic light-emitting diodes (OLEDs), conducting polymers, and other functional materials where conjugated aromatic systems are required.
Safety and Handling
While a specific, comprehensive toxicological profile for this compound is not readily available, it should be handled with the care afforded to all aryl halides. [11]General safety precautions are based on data for structurally related compounds. [12][13]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles conforming to EN166, and a lab coat. [14]* Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.
-
First Aid:
-
Eyes: In case of contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention. [13] * Skin: Wash off immediately with soap and plenty of water. If irritation occurs, seek medical advice. [13] * Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention. [13]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Conclusion
This compound is a strategically important synthetic intermediate whose value is derived from its bifunctional nature. The reliable reactivity of the aryl bromide in cornerstone reactions like Suzuki-Miyaura coupling and Grignard formation provides a robust platform for molecular elaboration. Complemented by a stable ethoxymethyl group, this compound offers researchers in drug discovery and materials science a dependable building block for the efficient synthesis of complex and high-value target molecules. Proper understanding of its properties, synthesis, and reactivity, combined with stringent safety protocols, will enable its effective use in advancing scientific research.
References
-
ChemBK. 1-bromo-4-ethoxy-benzene. [Link]
-
Matrix Fine Chemicals. 1-BROMO-4-ETHOXYBENZENE | CAS 588-96-5. [Link]
-
PubChem, NIH. 1-Bromo-4-[chloro-(4-ethoxyphenyl)methyl]benzene. [Link]
-
NIST WebBook. Benzene, 1-bromo-4-ethoxy-. [Link]
-
American Elements. This compound. [Link]
-
Boron Molecular. 1-bromo-4-(methoxymethyl)benzene. [Link]
-
ResearchGate. Selective coupling reaction of 1-bromo-4-(bromo methyl)benzene with p-tolylboronic acid. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
ACS Publications. Supporting Information. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
ChemSynthesis. 1-bromo-4-ethoxybenzene. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
- Google Patents. EP3063116A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
-
NIST WebBook. Benzene, 1-bromo-4-ethoxy- Mass Spectrum. [Link]
-
NIST WebBook. Benzene, 1-bromo-4-ethoxy- IR Spectrum. [Link]
-
SpectraBase. 1-Bromo-4-(methoxymethyl)benzene - 13C NMR. [Link]
- Google Patents. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
-
Organic Syntheses. Procedure. [Link]
-
Brainly.in. 1-Bromo 4-Chloro benzene with Mg/ether ,Formaldehyde,H3O+ ! what is the product?. [Link]
-
Medical Science Pulse. Introducing bromine to the molecular structure as a strategy for drug design. [Link]
-
PubChem, NIH. 1-Bromo-4-(diethoxymethyl)benzene. [Link]
- Google Patents. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
-
Apicule. 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene (CAS No: 461432-23-5) API Intermediate Manufacturers. [Link]
-
Journal of Medical Science. Introducing bromine to the molecular structure as a strategy for drug design. [Link]
- Google Patents. US20060264680A1 - Novel 1-bromo-4-(4'-bromophenoxy)
-
Pharmaffiliates. 1-Bromo-2-chloro-3-(4-ethoxybenzyl)benzene. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. This compound | 95068-22-7 [amp.chemicalbook.com]
- 3. This compound | 95068-22-7 [chemicalbook.com]
- 4. americanelements.com [americanelements.com]
- 5. brainly.in [brainly.in]
- 6. benchchem.com [benchchem.com]
- 7. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 8. jms.ump.edu.pl [jms.ump.edu.pl]
- 9. apicule.com [apicule.com]
- 10. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene | 461432-23-5 [chemicalbook.com]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis of 1-Bromo-4-(ethoxymethyl)benzene
This guide provides a comprehensive overview of the synthesis of 1-bromo-4-(ethoxymethyl)benzene, a key intermediate in the development of various pharmaceutical compounds. The document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the reaction mechanisms, experimental protocols, and the scientific rationale behind the synthetic strategy.
Introduction
This compound is a substituted toluene derivative with significant applications in organic synthesis. Its utility primarily stems from the presence of two key functional groups: the bromo group, which allows for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), and the ethoxymethyl group, which can be a stable protecting group or a pharmacophore in its own right. A robust and well-understood synthetic route is crucial for its efficient production in a laboratory setting.
This guide will focus on a reliable two-step synthesis beginning with the reduction of 4-bromobenzoic acid to 4-bromobenzyl alcohol, followed by a Williamson ether synthesis to yield the target molecule.
Part 1: Strategic Synthesis Pathway
The chosen synthetic route is a two-step process designed for efficiency and high yield.
-
Reduction of 4-Bromobenzoic Acid: The commercially available 4-bromobenzoic acid is reduced to 4-bromobenzyl alcohol. This transformation is a standard procedure in organic chemistry, and lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose.[1][2]
-
Williamson Ether Synthesis: The resulting 4-bromobenzyl alcohol is then converted to this compound via a Williamson ether synthesis. This classic reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an ethylating agent.[3][4][5]
Logical Flow of the Synthesis
Caption: Overall synthetic workflow for this compound.
Part 2: Detailed Mechanistic Insights
A thorough understanding of the underlying reaction mechanisms is paramount for optimizing reaction conditions and troubleshooting potential issues.
Step 1: Reduction of 4-Bromobenzoic Acid with LiAlH₄
The reduction of a carboxylic acid to a primary alcohol using lithium aluminum hydride is a cornerstone of organic synthesis.[1][6]
Mechanism:
-
Deprotonation: The acidic proton of the carboxylic acid reacts with the hydride to produce hydrogen gas and a lithium carboxylate salt.
-
Coordination: The aluminum hydride coordinates to the carbonyl oxygen of the carboxylate.
-
First Hydride Transfer: A hydride ion is transferred to the carbonyl carbon, forming a tetrahedral intermediate.
-
Collapse and Aldehyde Formation: The tetrahedral intermediate collapses, eliminating an O-aluminate species to form an aldehyde.
-
Second Hydride Transfer: The aldehyde is then rapidly reduced by another equivalent of LiAlH₄ via a second hydride transfer to the carbonyl carbon.
-
Workup: The resulting alkoxide is protonated during the aqueous workup to yield the primary alcohol.
Caption: Mechanism of carboxylic acid reduction with LiAlH₄.
Step 2: Williamson Ether Synthesis
The Williamson ether synthesis is a versatile and widely used method for preparing ethers. It proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism.[3][4][5][7]
Mechanism:
-
Deprotonation: A strong base, such as sodium hydride (NaH), is used to deprotonate the 4-bromobenzyl alcohol, forming a sodium alkoxide. This step is crucial as it generates a potent nucleophile.[4]
-
Nucleophilic Attack: The resulting alkoxide ion then attacks the electrophilic carbon of the ethylating agent (e.g., ethyl iodide). This occurs in a concerted fashion where the nucleophile attacks from the backside of the carbon-leaving group bond.[8][9][10]
-
Transition State: A high-energy transition state is formed where the C-O bond is partially formed and the C-I bond is partially broken.
-
Product Formation: The iodide ion is displaced, and the desired ether, this compound, is formed.
The choice of a primary alkyl halide (ethyl iodide) is critical to favor the Sₙ2 pathway and minimize the competing E2 elimination reaction, which would be more prevalent with secondary or tertiary alkyl halides.[11]
Caption: Sₙ2 mechanism of the Williamson ether synthesis.
Part 3: Experimental Protocols
Safety Precautions:
-
Lithium Aluminum Hydride (LiAlH₄): Reacts violently with water and is flammable. Handle in an inert atmosphere (nitrogen or argon) and in a fume hood.[12]
-
Sodium Hydride (NaH): Also water-reactive and flammable. It is often supplied as a dispersion in mineral oil, which should be washed away with a non-reactive solvent like hexane before use. Handle under an inert atmosphere.[13][14][15][16]
-
Ethyl Iodide: A volatile and lachrymatory compound. Handle in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Protocol 1: Synthesis of 4-Bromobenzyl Alcohol
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (g) | Amount (mmol) | Molar Equivalents |
| 4-Bromobenzoic Acid | 201.02 | 10.05 | 50.0 | 1.0 |
| Lithium Aluminum Hydride | 37.95 | 2.85 | 75.0 | 1.5 |
| Anhydrous Diethyl Ether | - | 200 mL | - | - |
| 1 M HCl (for workup) | - | As needed | - | - |
Procedure:
-
To a dry 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add lithium aluminum hydride (2.85 g, 75.0 mmol).
-
Add 100 mL of anhydrous diethyl ether to the flask and cool the suspension to 0 °C in an ice bath.
-
Dissolve 4-bromobenzoic acid (10.05 g, 50.0 mmol) in 100 mL of anhydrous diethyl ether and add this solution dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the dropwise addition of 3 mL of water, followed by 3 mL of 15% aqueous NaOH, and then 9 mL of water.
-
Stir the resulting white precipitate for 15 minutes, then filter it through a pad of Celite.
-
Wash the precipitate with diethyl ether (3 x 20 mL).
-
Combine the organic filtrates, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-bromobenzyl alcohol as a white solid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate). A typical yield is around 93%.[17]
Protocol 2: Synthesis of this compound
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (g) | Amount (mmol) | Molar Equivalents |
| 4-Bromobenzyl Alcohol | 187.04 | 7.48 | 40.0 | 1.0 |
| Sodium Hydride (60% disp.) | 40.00 (for 100%) | 1.76 | 44.0 | 1.1 |
| Anhydrous THF | - | 150 mL | - | - |
| Ethyl Iodide | 155.97 | 6.86 | 44.0 | 1.1 |
Procedure:
-
To a dry 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium hydride (1.76 g of a 60% dispersion in mineral oil, 44.0 mmol).
-
Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil, decanting the hexane carefully each time.
-
Add 100 mL of anhydrous tetrahydrofuran (THF) to the flask.
-
Dissolve 4-bromobenzyl alcohol (7.48 g, 40.0 mmol) in 50 mL of anhydrous THF and add it dropwise to the sodium hydride suspension. Hydrogen gas will evolve.
-
After the addition is complete and hydrogen evolution has ceased, stir the mixture at room temperature for 30 minutes.
-
Add ethyl iodide (6.86 g, 44.0 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 3 hours.
-
Cool the reaction to room temperature and quench by the slow addition of 10 mL of water.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a colorless oil.
Part 4: Characterization and Data
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Expected Yield |
| 4-Bromobenzyl Alcohol | C₇H₇BrO | 187.04 | White solid | ~93% |
| This compound | C₉H₁₁BrO | 215.09 | Colorless oil | >80% |
Characterization Techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the structure of the product and assess its purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
Conclusion
The synthesis of this compound can be reliably achieved in two high-yielding steps from 4-bromobenzoic acid. The reduction of the carboxylic acid followed by a Williamson ether synthesis provides a robust and scalable route to this valuable intermediate. A thorough understanding of the reaction mechanisms and careful adherence to the experimental protocols, particularly the safety precautions for handling reactive hydrides, are essential for a successful outcome.
References
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN108558636A - A kind of preparation method of 4- bromobenzoic acids.
-
PrepChem.com. (n.d.). Preparation of 4-bromobenzyl bromide. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
BYJU'S. (n.d.). SN2 Reaction Mechanism. Retrieved from [Link]
-
Cram. (n.d.). Williamson Ether Synthesis Lab Report. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Sodium Hydride. Retrieved from [Link]
-
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. Retrieved from [Link]
- University of Example. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from a general university chemistry lab manual.
-
Organic Syntheses. (n.d.). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Retrieved from [Link]
- University of California. (n.d.). Standard Operating Procedure (SOP) Procedure for Safe Use of Pyrophoric Solids.
-
Chemistry LibreTexts. (2024, March 17). 11.2: The SN2 Reaction. Retrieved from [Link]
- Google Patents. (n.d.). EP0048914A1 - Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate ....
-
YouTube. (2021, April 8). Carboxylic Acid Reduction with LiAlH4 mechanism. Retrieved from [Link]
- Science Learning Center. (n.d.). Experiment : Williamson Ether Synthesis of Ethoxybenzen ee.
-
NIST. (n.d.). Benzene, 1-bromo-4-ethenyl-. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Reduction of carboxylic acids to primary alcohols using LiAlH4. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, September 3). 14.3: The Williamson Ether Synthesis. Retrieved from [Link]
- University of California. (2012, December 14). Sodium Hydride - Standard Operating Procedure.
-
Wikipedia. (n.d.). SN2 reaction. Retrieved from [Link]
-
L.S. College, Muzaffarpur. (2020, July 15). Williamson ether synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-4-(diethoxymethyl)benzene. Retrieved from [Link]
- Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE.
-
University of Rochester. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
- Utah Tech University. (n.d.). Williamson Ether Synthesis.
-
ResearchGate. (n.d.). Figure S1. 1 H NMR spectrum of compound 1-bromo-4-octyloxybenzene ( 7 ). Retrieved from [Link]
-
Chemistry Steps. (n.d.). SN2 Reaction Mechanism. Retrieved from [Link]
- Google Patents. (n.d.). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. youtube.com [youtube.com]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. byjus.com [byjus.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. SN2 reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. ch.ic.ac.uk [ch.ic.ac.uk]
- 13. nj.gov [nj.gov]
- 14. wcms.uillinois.edu [wcms.uillinois.edu]
- 15. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 16. alkalimetals.com [alkalimetals.com]
- 17. 4-Bromobenzyl alcohol synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Spectral Analysis of 1-Bromo-4-(ethoxymethyl)benzene
This technical guide provides a comprehensive analysis of the spectral data for 1-bromo-4-(ethoxymethyl)benzene, a key intermediate in various organic syntheses. Designed for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to this compound. The focus is on not just the data itself, but the rationale behind the experimental protocols and the nuanced interpretation of the spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity and chemical environment of each atom.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
The quality of NMR data is critically dependent on meticulous sample preparation and the proper setup of the spectrometer.[1] The following protocol is a field-proven method for obtaining high-resolution spectra for compounds like this compound.
Materials and Equipment:
-
5 mm NMR tubes of high quality[1]
-
Deuterated chloroform (CDCl₃)
-
This compound sample
-
Pasteur pipette with a cotton or glass wool plug[2]
-
Vortex mixer or sonicator
-
NMR spectrometer (e.g., 400 MHz or 500 MHz)[1]
Step-by-Step Procedure:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.[1][2] The choice of a deuterated solvent is crucial; CDCl₃ is a common choice for nonpolar organic compounds as it dissolves the sample well and its deuterium signal is used by the spectrometer to lock the magnetic field frequency.[1]
-
Dissolution: Add approximately 0.6 mL of CDCl₃ to the vial.[1][2] Ensure complete dissolution by gentle vortexing or sonication. A homogenous solution is essential for sharp NMR signals.[3]
-
Filtration and Transfer: To remove any particulate matter that could degrade the spectral resolution, filter the solution through a Pasteur pipette plugged with cotton or glass wool directly into a clean NMR tube.[2][4] The final sample height in the tube should be around 4.5 to 5 cm.[2]
-
Spectrometer Setup and Data Acquisition:
-
Locking and Shimming: Insert the sample into the spectrometer. The instrument will first "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.[1] "Shimming" is then performed, either manually or automatically, to optimize the homogeneity of the magnetic field across the sample, which is critical for obtaining sharp, well-resolved peaks.[1]
-
Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize the efficiency of radiofrequency pulse transmission and signal detection.[1]
-
Acquisition: Standard pulse sequences are used to acquire the spectra. For ¹H NMR, a small number of scans are typically sufficient. For ¹³C NMR, which has a much lower natural abundance and sensitivity, a larger number of scans are required to achieve a good signal-to-noise ratio.[3]
-
Caption: Workflow for NMR Sample Preparation and Data Acquisition.
Spectral Data Summary
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Protons | ~7.45 | Doublet | 2H | Aromatic protons ortho to Bromine (H-2, H-6) |
| ~7.25 | Doublet | 2H | Aromatic protons ortho to Ethoxymethyl (H-3, H-5) | |
| ~4.50 | Singlet | 2H | Methylene protons (-O-CH₂-Ar) | |
| ~3.55 | Quartet | 2H | Methylene protons (-O-CH₂-CH₃) | |
| ~1.25 | Triplet | 3H | Methyl protons (-CH₃) |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| Carbons | ~138 | Quaternary aromatic carbon attached to Ethoxymethyl (C-4) |
| ~131 | Aromatic carbons ortho to Bromine (C-2, C-6) | |
| ~129 | Aromatic carbons ortho to Ethoxymethyl (C-3, C-5) | |
| ~121 | Quaternary aromatic carbon attached to Bromine (C-1) | |
| ~72 | Methylene carbon (-O-CH₂-Ar) | |
| ~66 | Methylene carbon (-O-CH₂-CH₃) | |
| ~15 | Methyl carbon (-CH₃) |
Note: The exact chemical shifts may vary slightly depending on the solvent and the specific instrument used.
Interpretation of NMR Spectra
The ¹H NMR spectrum provides a wealth of information. The two doublets in the aromatic region (around 7.45 and 7.25 ppm) are characteristic of a 1,4-disubstituted benzene ring. The downfield shift of the doublet at ~7.45 ppm is due to the deshielding effect of the electronegative bromine atom on the ortho protons. The singlet at ~4.50 ppm corresponds to the benzylic methylene protons, and its integration of 2H confirms this assignment. The quartet at ~3.55 ppm and the triplet at ~1.25 ppm are characteristic of an ethyl group, with the quartet arising from the methylene protons being split by the adjacent methyl protons, and the triplet from the methyl protons being split by the adjacent methylene protons.
The ¹³C NMR spectrum further corroborates the structure. The presence of four signals in the aromatic region is consistent with a 1,4-disubstituted benzene ring where symmetry results in pairs of equivalent carbons. The carbon attached to the bromine atom (C-1) is significantly shielded compared to the other aromatic carbons due to the heavy atom effect of bromine. The aliphatic signals at ~72, ~66, and ~15 ppm are readily assigned to the ethoxymethyl group.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.[5] The absorption of infrared radiation corresponds to specific molecular vibrations.
Experimental Protocol: Acquiring an FTIR Spectrum
For a solid sample like this compound, the KBr pellet method is a common and reliable technique for obtaining a high-quality IR spectrum.
Materials and Equipment:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Potassium bromide (KBr), spectroscopy grade
-
Agate mortar and pestle
-
Hydraulic press and pellet die
-
This compound sample
Step-by-Step Procedure:
-
Sample Preparation: Grind 1-2 mg of the sample with 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.[6]
-
Pellet Formation: Transfer the mixture to a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[6]
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. First, acquire a background spectrum of the empty sample compartment. Then, acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Caption: Workflow for FTIR Spectroscopy using the KBr Pellet Technique.
Spectral Data Summary
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
| 3100-3000 | Medium to Weak | C-H stretching (aromatic)[7][8][9][10] |
| 2980-2850 | Medium | C-H stretching (aliphatic) |
| 1600-1585 | Medium to Weak | C-C stretching (in-ring)[7][8][9][10] |
| 1500-1400 | Medium to Strong | C-C stretching (in-ring)[7][8][9][10] |
| ~1250 | Strong | C-O stretching (ether) |
| ~1070 | Medium | C-Br stretching |
| 900-675 | Strong | C-H out-of-plane bending ("oop"), indicative of 1,4-disubstitution[8][10] |
Interpretation of IR Spectrum
The IR spectrum of this compound displays several characteristic absorption bands. The peaks in the 3100-3000 cm⁻¹ region are indicative of C-H stretching vibrations of the aromatic ring.[7][8][9][10] The absorptions between 2980-2850 cm⁻¹ are due to the C-H stretching of the aliphatic ethoxy and methylene groups. The sharp peaks in the 1600-1400 cm⁻¹ range are characteristic of C-C stretching vibrations within the benzene ring.[7][8][9][10] A strong band around 1250 cm⁻¹ is expected for the C-O stretching of the ether linkage. The C-Br stretching vibration typically appears in the fingerprint region, around 1070 cm⁻¹. Finally, a strong absorption in the 900-675 cm⁻¹ region due to C-H out-of-plane bending is a clear indicator of a 1,4-disubstituted aromatic ring.[8][10]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[11] It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure. Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of volatile organic compounds.[11][12][13]
Experimental Protocol: GC-MS Analysis
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[13][14]
Materials and Equipment:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) system
-
Appropriate GC column (e.g., a non-polar column like DB-5)
-
High-purity helium as the carrier gas
-
This compound sample
-
Suitable solvent (e.g., dichloromethane or hexane)
Step-by-Step Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or hexane.
-
Injection: Inject a small volume (typically 1 µL) of the solution into the heated injection port of the gas chromatograph. The high temperature vaporizes the sample.[14]
-
Chromatographic Separation: The vaporized sample is carried by the helium gas through the GC column. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.[14]
-
Ionization and Fragmentation: As the separated components elute from the column, they enter the ion source of the mass spectrometer. In electron ionization (EI) mode, the molecules are bombarded with high-energy electrons, causing them to lose an electron to form a molecular ion (M⁺) and also to fragment into smaller, characteristic ions.[11]
-
Mass Analysis and Detection: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z). The detector then records the abundance of each ion.[11][14]
Caption: Workflow for GC-MS Analysis.
Spectral Data Summary
| m/z | Relative Intensity | Assignment |
| 214/216 | Moderate | Molecular ion peak (M⁺) showing the isotopic pattern for one bromine atom[15][16][17][18] |
| 185/187 | High | [M - C₂H₅]⁺ fragment (loss of ethyl group) |
| 171/173 | Moderate | [M - OC₂H₅]⁺ fragment (loss of ethoxy group) |
| 107 | High | [C₇H₇O]⁺ fragment (tropylium-like ion) |
| 91 | Moderate | [C₇H₇]⁺ fragment (tropylium ion) |
Interpretation of Mass Spectrum
The mass spectrum of this compound will show a characteristic molecular ion peak. Due to the presence of the two major isotopes of bromine (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion will appear as a pair of peaks (an M⁺ and an M+2 peak) of almost equal intensity, separated by 2 m/z units.[15][16][17][18] This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.
The fragmentation pattern provides further structural information. A prominent fragmentation pathway is the loss of an ethyl radical (•C₂H₅) to give a fragment ion at m/z 185/187. Another common fragmentation is the loss of an ethoxy radical (•OC₂H₅) to yield a fragment at m/z 171/173. The base peak is often observed at m/z 107, corresponding to the stable benzylic cation [C₇H₇O]⁺.
Conclusion
The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. Each technique offers complementary information, from the detailed atomic connectivity provided by NMR, to the identification of functional groups by IR, and the confirmation of molecular weight and fragmentation pathways by MS. The protocols and interpretations presented in this guide are based on established scientific principles and best practices, providing a solid foundation for researchers and scientists working with this and similar compounds.
References
- NMR Sample Preparation. (n.d.).
- GC-MS: gas chromatography-mass spectrometry. (n.d.). Quality Analysis.
- Gas Chromatography – Mass Spectrometry (GC−MS). (n.d.). National Institute of Standards and Technology.
- How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI.
- 8.1 - FT-NMR Sample Preparation Guide. (n.d.). MIT OpenCourseWare.
- How to make an NMR sample. (n.d.).
- NMR Sample Preparation: The Complete Guide. (n.d.). Organomation.
- Gas chromatography – mass spectrometry. (n.d.). The Summons Lab - MIT.
- A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. (n.d.). MDPI.
- Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. (2022, May 7). The Elkhemist.
- Gas chromatography–mass spectrometry. (n.d.). Wikipedia.
- 15.7 Spectroscopy of Aromatic Compounds. (n.d.). Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
- IR Spectroscopy Tutorial: Aromatics. (n.d.).
- 15.7: Spectroscopy of Aromatic Compounds. (2024, September 26). Chemistry LibreTexts.
- 15.7 Spectroscopy of Aromatic Compounds. (2023, September 20). Organic Chemistry | OpenStax.
- Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M). (n.d.).
- Benzene, 1-bromo-4-ethoxy-. (n.d.). NIST WebBook.
- Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. (2019, November 21). Tailored Tutors.
- Supporting Information for. (n.d.). The Royal Society of Chemistry.
- Working Principle of FTIR | FTIR Spectroscopy Explained | Pharma & Analytical Chemistry. (2025, April 14). Pharmaguideline.
- Using Mass Spectrometry to Determine if Bromine or Chlorine are in a Molecule. (2020, June 15). Timothy Siniscalchi.
- Benzene, 1-bromo-4-ethoxy-. (n.d.). NIST WebBook.
- Mass Spec 3f Halogenoalkanes. (2020, July 6). Department of Chemistry Swansea University.
- Benzene, 1-bromo-4-ethoxy-. (n.d.). NIST WebBook.
- This compound (C9H11BrO). (n.d.). PubChemLite.
- Benzene, 1-bromo-4-methoxy-. (n.d.). NIST WebBook.
- Benzene, 1-bromo-4-methoxy-. (n.d.). NIST WebBook.
- 1-Bromo-4-ethylbenzene | C8H9Br | CID 15313. (n.d.). PubChem.
- Mass Spectrum: M+2 Peak EXPLAINED & Examples // HSC Chemistry. (2023, October 10). Science Ready.
- 1-Bromo-4-(trifluoromethoxy)benzene(407-14-7) 13C NMR spectrum. (n.d.). ChemicalBook.
- Benzene, 1-bromo-4-ethynyl- | C8H5Br | CID 136603. (n.d.). PubChem.
- An In-depth Technical Guide to the Synthesis of 1-bromo-4-(trichloromethyl)benzene. (n.d.). Benchchem.
- An In-depth Technical Guide to the Synthesis of 1-Bromo-2-((methoxymethoxy)methyl)benzene. (n.d.). Benchchem.
- Figure S1. 1 H NMR spectrum of compound 1-bromo-4-octyloxybenzene ( 7 ). (n.d.). ResearchGate.
- Benzene, 1-bromo-4-methyl-. (n.d.). NIST WebBook.
- Supporting information. (n.d.). The Royal Society of Chemistry.
- An In-Depth Technical Guide to the Infrared Spectroscopy of 1-bromo-4-(trichloromethyl)benzene. (n.d.). Benchchem.
- Supplementary Information. (n.d.). Beilstein Journals.
- Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. (n.d.). The Royal Society of Chemistry.
- Benzene, 1-bromo-4-ethoxy-. (n.d.). NIST WebBook.
- Benzene, 1-bromo-4-ethyl-. (n.d.). NIST WebBook.
- 1-Bromo-4-(difluoromethoxy)benzene - Optional[19F NMR] - Chemical Shifts. (n.d.). SpectraBase.
- 1-Bromo-4-(methoxymethyl)benzene - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
Sources
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. How to make an NMR sample [chem.ch.huji.ac.il]
- 3. organomation.com [organomation.com]
- 4. sites.bu.edu [sites.bu.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 11. tsapps.nist.gov [tsapps.nist.gov]
- 12. GC-MS: gas chromatography-mass spectrometry ✅ [qa-group.com]
- 13. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 14. Gas chromatography – mass spectrometry – The Summons Lab • Geobiology and Astrobiology at MIT [summons.mit.edu]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
Introduction: Structural Features and Synthetic Potential
An In-Depth Technical Guide to the Reactivity of 1-Bromo-4-(ethoxymethyl)benzene
Abstract: this compound is a versatile bifunctional building block of significant interest to researchers in medicinal chemistry, materials science, and organic synthesis. Its structure features a reactive aryl bromide moiety, amenable to a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, and a stable ethoxymethyl group that modulates solubility and can serve as a latent functional handle. This guide provides an in-depth exploration of the core reactivity of this compound, focusing on the mechanistic principles, field-proven experimental protocols, and strategic considerations essential for its effective utilization in complex molecular synthesis.
This compound possesses two key structural features that define its chemical behavior. The primary site of reactivity is the carbon-bromine (C-Br) bond on the aromatic ring. As an aryl bromide, it is an excellent substrate for a multitude of transition-metal-catalyzed cross-coupling reactions. The reactivity of aryl halides in such reactions generally follows the order I > Br > Cl, making aryl bromides like this compound a reliable and cost-effective choice for many transformations.[1]
The secondary feature is the ethoxymethyl group (-CH₂OCH₂CH₃). This ether linkage is generally stable under the neutral or basic conditions typical of most cross-coupling reactions, making it a compatible functional group. Its presence enhances the lipophilicity of the molecule, which can be advantageous for solubility in organic solvents commonly used in synthesis. This guide will systematically dissect the principal reaction pathways stemming from the aryl bromide moiety.
Palladium-Catalyzed Cross-Coupling Reactions: The Cornerstone of Versatility
Palladium-catalyzed reactions are the most powerful and widely used methods for the functionalization of this compound. These reactions provide reliable access to complex molecular architectures by forming new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust method for creating biaryl structures by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester.[2][3] This reaction is favored for its mild conditions, high functional group tolerance, and the low toxicity of its boron-containing byproducts.[4]
Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle.[2][3][5]
-
Oxidative Addition: A catalytically active Palladium(0) species inserts into the C-Br bond of this compound, forming a Pd(II) complex.
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the Pd(II) center, displacing the bromide.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: Suzuki-Miyaura Catalytic Cycle.
Data Presentation: Typical Conditions for Suzuki-Miyaura Coupling
| Component | Example | Role |
|---|---|---|
| Aryl Halide | This compound | Electrophile |
| Organoboron Reagent | Phenylboronic acid | Nucleophile |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Catalyst |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates boronic acid |
| Solvent System | Dioxane/H₂O, Toluene, DMF | Reaction Medium |
| Temperature | 60-110 °C | Varies with substrate |
Experimental Protocol: Synthesis of 4-(Ethoxymethyl)-4'-methyl-1,1'-biphenyl
-
To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 equiv), p-tolylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).[2]
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 equiv).
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[2]
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a premier method for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[6][7] This reaction is of paramount importance in pharmaceutical development, as the aryl amine motif is ubiquitous in drug candidates. The choice of ligand is critical, with bulky, electron-rich phosphine ligands being necessary to promote the reductive elimination step and prevent side reactions like beta-hydride elimination.[6][8]
Mechanistic Rationale: The catalytic cycle is analogous to other palladium-catalyzed cross-couplings.[6][7][9]
-
Oxidative Addition: Pd(0) inserts into the C-Br bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong base then deprotonates the coordinated amine to form a palladium amide complex.
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the C-N bond and regenerating the Pd(0) catalyst.[9]
Caption: Buchwald-Hartwig Amination Cycle.
Data Presentation: Catalyst Systems for Buchwald-Hartwig Amination
| Catalyst/Ligand | Base | Substrate Scope |
|---|---|---|
| Pd₂(dba)₃ / BINAP | NaOtBu | Second-generation, good for primary amines[6] |
| Pd(OAc)₂ / Xantphos | Cs₂CO₃ | For a wide range of amines, including less nucleophilic ones |
| BrettPhos Pd G3 | K₃PO₄ | Third-generation, mild conditions, broad scope[9] |
Experimental Protocol: Synthesis of N-phenyl-4-(ethoxymethyl)aniline
-
In a nitrogen-filled glovebox, charge a vial with a palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%), the appropriate phosphine ligand (e.g., BrettPhos, 2 mol%), and a base such as potassium phosphate (1.4 equiv).[9]
-
Add this compound (1.0 equiv) and aniline (1.2 equiv).
-
Add an anhydrous, degassed solvent such as tert-butanol or toluene.[9]
-
Seal the vial and heat the mixture at 80-110 °C for 12-24 hours.
-
After cooling, partition the mixture between dichloromethane and water.
-
Separate the layers, dry the organic phase over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue via column chromatography.
Sonogashira Coupling: Access to Arylalkynes
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[10][11] This reaction is unique in that it typically employs a dual catalytic system consisting of a palladium complex and a copper(I) co-catalyst.[10]
Mechanistic Rationale: The reaction involves two interconnected catalytic cycles.[10]
-
Palladium Cycle: Similar to the Suzuki coupling, it involves oxidative addition of the aryl bromide to Pd(0), followed by transmetalation and reductive elimination.
-
Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide intermediate. This species is more nucleophilic than the alkyne itself and readily participates in the transmetalation step with the Pd(II) complex.
Caption: Sonogashira Dual Catalytic Cycle.
Experimental Protocol: Synthesis of 1-(Ethoxymethyl)-4-(phenylethynyl)benzene
-
Combine this compound (1.0 equiv), a palladium catalyst like PdCl₂(PPh₃)₂ (2-5 mol%), and a copper co-catalyst like CuI (1-3 mol%) in a Schlenk flask under argon.[12]
-
Dissolve the solids in an amine solvent such as triethylamine or a mixture of toluene and diisopropylamine.
-
Add the terminal alkyne, for example, phenylacetylene (1.1 equiv), dropwise.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed.
-
Filter the reaction mixture to remove amine salts and concentrate the filtrate.
-
Dissolve the residue in an organic solvent, wash with aqueous NH₄Cl, water, and brine.
-
Dry, concentrate, and purify the product by chromatography.
Organometallic Transformations: Grignard and Organolithium Reagents
Beyond palladium catalysis, this compound can be converted into potent organometallic nucleophiles, which opens up a different set of synthetic possibilities.
Grignard Reagent Formation
Reaction with magnesium metal in an anhydrous ether solvent (diethyl ether or THF) converts the aryl bromide into the corresponding Grignard reagent, 4-(ethoxymethyl)phenylmagnesium bromide.[13] The success of this reaction is critically dependent on maintaining strictly anhydrous conditions, as Grignard reagents react violently with protic solvents like water.[13][14]
Experimental Protocol: Preparation of 4-(Ethoxymethyl)phenylmagnesium bromide
-
Place magnesium turnings (1.2 equiv) in a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.[14]
-
Add a small crystal of iodine to activate the magnesium surface.[14][15]
-
Add a small portion of a solution of this compound (1.0 equiv) in anhydrous THF via the dropping funnel.
-
Initiate the reaction with gentle warming. Once the exothermic reaction begins (indicated by solvent reflux), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.[14]
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete conversion.
-
The resulting dark, cloudy solution of the Grignard reagent can be used directly for subsequent reactions with electrophiles such as aldehydes, ketones, or carbon dioxide.
Caption: Grignard Reagent Formation and Reaction.
Lithium-Halogen Exchange
An alternative to Grignard formation is lithium-halogen exchange, typically achieved by treating the aryl bromide with an alkyllithium reagent (e.g., n-BuLi or t-BuLi) at cryogenic temperatures (-78 °C).[16] This rapidly forms the highly reactive 4-(ethoxymethyl)phenyllithium species. The low temperature is crucial to prevent the organolithium reagent from attacking the solvent or other functional groups. This method is often faster and cleaner than Grignard formation.[16] The resulting organolithium reagent is a powerful nucleophile used in similar applications as its Grignard counterpart.
Conclusion
This compound is a synthetically valuable building block whose reactivity is dominated by the chemistry of its aryl bromide group. It serves as an excellent substrate for a host of powerful palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which provide efficient routes to diverse and complex molecular targets. Furthermore, its conversion into Grignard or organolithium reagents transforms its electrophilic carbon center into a potent nucleophile, unlocking an entirely different set of bond-forming strategies. The stability of the ethoxymethyl group under most of these conditions ensures its role as a reliable spectator, making this compound a predictable and versatile tool for the modern synthetic chemist.
References
- Buchwald–Hartwig amination - Wikipedia. (n.d.).
- Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. (2009). J Environ Sci (China), 21 Suppl 1, S124-6.
- Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (2020). ACS Catalysis.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Chemical Insights.
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (n.d.). MDPI.
- Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- The Buchwald-Hartwig Amination Reaction. (2012, April 6). YouTube.
- Sonogashira coupling - Wikipedia. (n.d.).
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Application Notes and Protocols for Sonogashira Coupling with 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene. (n.d.). Benchchem.
- Phenylmagnesium bromide. (n.d.). chemeurope.com.
- Synthesis of Phenylmagnesium bromide. (2008). Sciencemadness.org.
- Preparation of phenylmagnesium bromide. (n.d.). PrepChem.com.
- Application Notes and Protocols for the Lithiation of 1-Bromo-1-butene. (n.d.). Benchchem.
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Phenylmagnesium_bromide [chemeurope.com]
- 14. prepchem.com [prepchem.com]
- 15. Sciencemadness Discussion Board - Synthesis of Phenylmagnesium bromide - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
1-Bromo-4-(ethoxymethyl)benzene literature review
An In-Depth Technical Guide to 1-Bromo-4-(ethoxymethyl)benzene: Synthesis, Properties, and Applications in Pharmaceutical Research
Abstract
This compound, also known as p-bromobenzyl ethyl ether, is a halogenated aromatic ether with significant utility as a versatile building block in organic synthesis. Its bifunctional nature, featuring a reactive aryl bromide handle for cross-coupling reactions and a stable ethoxymethyl group, makes it a valuable intermediate for constructing complex molecular architectures. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, spectroscopic signature, chemical reactivity, and strategic applications, particularly within the domain of drug discovery and development for researchers, chemists, and pharmaceutical scientists.
Introduction & Strategic Importance
This compound (CAS No. 95068-22-7) is an organic compound with the chemical formula C₉H₁₁BrO[1][2]. Its molecular structure consists of a benzene ring para-substituted with a bromine atom and an ethoxymethyl group (-CH₂OCH₂CH₃). This arrangement confers distinct reactivity at two sites: the carbon-bromine bond is amenable to a wide array of metal-catalyzed cross-coupling reactions, while the ethoxymethyl group serves as a stable, protected form of a benzylic alcohol.
The strategic introduction of a bromine atom into a molecular scaffold is a well-established strategy in drug design. Bromine can participate in halogen bonding, a non-covalent interaction that can enhance drug-target binding affinity and influence molecular conformation[3]. Furthermore, the presence of bromine can modulate the metabolic profile of a drug candidate, potentially increasing its duration of action[3]. Consequently, brominated intermediates like this compound are highly sought after in medicinal chemistry. Its structural motif is analogous to key intermediates used in the synthesis of modern pharmaceuticals, such as the SGLT2 inhibitor Dapagliflozin, which utilizes the related compound 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene[4][5].
Physicochemical & Spectroscopic Profile
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 95068-22-7 | [6][7] |
| Molecular Formula | C₉H₁₁BrO | [1][2] |
| Molecular Weight | 215.09 g/mol | [2] |
| Boiling Point | 236.7 ± 15.0 °C (Predicted) | [6] |
| Density | 1.333 ± 0.06 g/cm³ (Predicted) | [6] |
| Synonym | p-Bromobenzyl ethyl ether | [2] |
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show four distinct signals. The aromatic protons, due to symmetry, will appear as a pair of doublets (an AA'BB' system) in the characteristic aromatic region of 6.5-8.0 ppm[8]. The benzylic methylene protons (-Ar-CH₂ -O-) would be deshielded by both the aromatic ring and the adjacent oxygen, appearing as a singlet around 4.5 ppm. The methylene protons of the ethyl group (-O-CH₂ -CH₃) are expected as a quartet around 3.5 ppm, coupled to the methyl protons. The terminal methyl protons (-CH₂-CH₃ ) will appear as a triplet around 1.2 ppm.
-
¹³C NMR: The carbon NMR spectrum will display characteristic peaks for aromatic carbons between 120-150 ppm[8]. The carbon bearing the bromine atom (C-Br) would be found in the lower end of this range, while the carbon attached to the ethoxymethyl group (C-1) would be at the higher end. The benzylic carbon (-C H₂-O) would likely appear around 70-75 ppm, the O-C H₂ carbon around 65-70 ppm, and the terminal methyl carbon (-C H₃) around 15 ppm. Data from the analogous 1-Bromo-4-(methoxymethyl)benzene supports these predicted ranges[9].
-
IR Spectroscopy: The infrared spectrum would feature C-H stretching from the aromatic ring around 3030-3100 cm⁻¹ and aliphatic C-H stretching from the ethoxymethyl group between 2850-2960 cm⁻¹[8]. A strong C-O ether stretch is expected in the 1050-1150 cm⁻¹ region. Bending vibrations for the para-substituted ring would be visible in the 800-850 cm⁻¹ range.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound. The molecular ion peak (M⁺) and the M+2 peak will appear with nearly equal intensity (approximately 1:1 ratio) due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Synthesis Methodology: Williamson Ether Synthesis
The most direct and reliable method for preparing this compound is the Williamson ether synthesis. This method involves the reaction of a deprotonated alcohol (alkoxide) with a primary alkyl halide. In this case, 4-bromobenzyl alcohol is reacted with ethanol under acidic conditions or, more commonly, 4-bromobenzyl bromide is reacted with sodium ethoxide. The latter is often preferred for its higher yield and irreversible nature.
Visualizing the Synthesis Workflow
Caption: Williamson ether synthesis of this compound.
Detailed Experimental Protocol
This protocol describes the synthesis via the reaction of 4-bromobenzyl bromide with sodium ethoxide.
-
Preparation of Sodium Ethoxide: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous ethanol (e.g., 100 mL). Carefully add sodium metal (e.g., 1.1 equivalents) in small portions.
-
Causality: Sodium reacts exothermically with ethanol to form sodium ethoxide, the nucleophile. Anhydrous conditions are critical to prevent the formation of sodium hydroxide, which could lead to side reactions.
-
-
Reaction: Once all the sodium has reacted and the solution has cooled, add 4-bromobenzyl bromide (1.0 equivalent) dissolved in a minimal amount of anhydrous ethanol.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality: Heating increases the reaction rate. Refluxing ensures the reaction proceeds at a constant, elevated temperature without loss of solvent.
-
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Resuspend the resulting residue in deionized water and transfer it to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Causality: The desired product is organic-soluble, while the sodium bromide byproduct is water-soluble. This step separates the product from the inorganic salt.
-
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine (saturated NaCl solution).
-
Causality: The water wash removes any remaining water-soluble impurities. The brine wash helps to break up emulsions and begins the drying process by removing bulk water from the organic phase.
-
-
Drying and Filtration: Dry the organic layer over an anhydrous drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter to remove the drying agent.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude oil via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to obtain the pure this compound.
Chemical Reactivity & Synthetic Utility
The utility of this compound stems from the orthogonal reactivity of its two functional groups.
-
Aryl Bromide Reactivity: The C-Br bond is a prime handle for forming new carbon-carbon and carbon-heteroatom bonds. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, including:
-
Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.
-
Heck Coupling: Reaction with alkenes to form substituted alkenes.
-
Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.
-
Buchwald-Hartwig Amination: Reaction with amines to form arylamines.
-
-
Ether Linkage Stability: The ethoxymethyl group is a robust protecting group for the benzylic alcohol. It is stable to a wide range of reaction conditions, including those employed in cross-coupling, but can be cleaved under strong acidic conditions if necessary.
Visualizing Key Reaction Pathways
Caption: Key synthetic transformations of this compound.
Applications in Drug Discovery
While this compound itself may not be an active pharmaceutical ingredient (API), it represents a class of intermediates crucial to their synthesis. The true value lies in its role as a scaffold to which molecular complexity can be added.
A compelling case study is the synthesis of Dapagliflozin, a medication for type 2 diabetes[5]. A key intermediate in its synthesis is 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene [4][10]. This structure is highly analogous to the topic compound, containing the same 4-bromobenzyl ether moiety, albeit with an additional chlorine substituent. The synthesis of this intermediate involves a Friedel-Crafts reaction followed by a reduction, demonstrating an industrial-scale application of this chemical framework[4][10][11]. The aryl bromide is then used in subsequent steps to construct the final, complex API.
Conceptual Drug Synthesis Pathway
Sources
- 1. americanelements.com [americanelements.com]
- 2. chemscene.com [chemscene.com]
- 3. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 4. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 5. apicule.com [apicule.com]
- 6. This compound | 95068-22-7 [amp.chemicalbook.com]
- 7. This compound | 95068-22-7 [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. spectrabase.com [spectrabase.com]
- 10. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene | 461432-23-5 [chemicalbook.com]
- 11. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
An In-depth Technical Guide to the Solubility of 1-Bromo-4-(ethoxymethyl)benzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-(ethoxymethyl)benzene is a substituted aromatic compound with applications in organic synthesis and as a building block in the development of pharmaceutical and agrochemical compounds.[1] A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction media, purification processes such as crystallization and chromatography, and formulation development. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offering a robust framework for its application in a laboratory and developmental setting.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.
| Property | Value | Source |
| CAS Number | 1515-88-4 | [1][2][3][4][5] |
| Molecular Formula | C₈H₉BrO | [2][3] |
| Molecular Weight | 201.06 g/mol | [2][5] |
| Density | 1.406 g/mL at 25 °C | [5] |
| Boiling Point | 110-112 °C at 8 mmHg | [5] |
| Melting Point | -15 °C | [3][5] |
Theoretical Principles of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another. The structure of this compound, featuring a nonpolar benzene ring and a polar ether group, suggests a nuanced solubility profile.
-
Polarity and Dipole Moment: The presence of the bromine atom and the ether linkage introduces polarity to the molecule. However, the large, nonpolar aromatic ring is a significant structural feature.
-
Hydrogen Bonding: The ether oxygen in this compound can act as a hydrogen bond acceptor, potentially enhancing its solubility in protic solvents.
-
Van der Waals Forces: London dispersion forces will be the primary intermolecular interaction with nonpolar solvents.
Based on these principles, it can be predicted that this compound will exhibit good solubility in a range of organic solvents, from nonpolar to moderately polar. Its solubility in highly polar, protic solvents like water is expected to be low due to the dominance of the nonpolar aromatic ring.
Predicted Solubility Profile
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene, Benzene | High | Dominated by London dispersion forces, similar to the nonpolar aromatic ring of the solute. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | High | Dipole-dipole interactions between the solvent and the polar groups of the solute. |
| Polar Protic | Ethanol, Methanol | Moderate to High | Hydrogen bonding between the solvent and the ether oxygen of the solute, in addition to dipole-dipole and dispersion forces. |
| Highly Polar | Water | Low | The large nonpolar aromatic ring limits solubility in highly polar, protic solvents where strong hydrogen bonding networks exist. |
Experimental Determination of Solubility: A Validated Protocol
To empirically determine the solubility of this compound, a systematic, qualitative approach is recommended. This protocol is designed to be self-validating by providing a clear and reproducible methodology.
Materials and Equipment
-
This compound (CAS: 1515-88-4)
-
A range of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, water)
-
Small test tubes or vials
-
Vortex mixer
-
Graduated pipettes or micropipettes
-
Analytical balance
Experimental Workflow Diagram
Caption: Experimental workflow for the qualitative determination of solubility.
Step-by-Step Methodology
-
Preparation: For each solvent to be tested, add approximately 30 mg of this compound to a clean, dry test tube.[6]
-
Solvent Addition: Add 1 mL of the selected organic solvent to the test tube containing the compound.[6]
-
Mixing: Vigorously shake or vortex the mixture for approximately 30 to 60 seconds.[6]
-
Observation: After mixing, visually inspect the solution to determine if the compound has completely dissolved. A clear, homogeneous solution indicates solubility. The presence of any undissolved solid indicates insolubility at this concentration.
-
Record Results: Systematically record the observations for each solvent tested.
Interpretation of Results
The results of these qualitative tests will provide a practical understanding of the solubility of this compound in a range of common laboratory solvents, which can then be used to guide its use in further research and development activities.
Molecular Interactions and Solubility: A Visual Representation
The solubility of this compound is a result of the interplay between different intermolecular forces.
Caption: Intermolecular forces governing the solubility of this compound.
Safety and Handling
This compound is classified as an irritant.[3][4] It may cause skin and serious eye irritation, as well as respiratory irritation.[3] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[4] All work should be conducted in a well-ventilated area or a chemical fume hood.[4]
Conclusion
This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. By understanding its physicochemical properties and the theoretical principles of solubility, researchers can make informed decisions about its use in various applications. The provided experimental protocol offers a reliable method for the qualitative determination of its solubility, ensuring its effective and safe use in the laboratory.
References
-
Boron Molecular. (n.d.). 1-bromo-4-(methoxymethyl)benzene. Retrieved from [Link]
-
Chemsrc. (2025, August 25). 2-Bromobenzyl Methyl Ether | CAS#:1515-88-4. Retrieved from [Link]
-
CSUB. (n.d.). Lab 14: Qualitative Organic Analysis. Retrieved from [Link]
-
Georganics. (n.d.). 1-Bromo-4-(methoxymethyl)benzene - High purity. Retrieved from [Link]
Sources
1-Bromo-4-(ethoxymethyl)benzene safety data sheet
An In-depth Technical Guide to the Safe Handling of 1-Bromo-4-(ethoxymethyl)benzene
Chemical Identification and Hazard Profile
This compound, also known as p-Bromobenzyl ethyl ether, is an aromatic ether used in laboratory and chemical synthesis applications.[1][2] While it is a valuable intermediate, a thorough understanding of its hazard profile is paramount for safe handling. The toxicological properties of this compound have not been fully investigated, underscoring the need for cautious handling to minimize exposure.[3]
The primary hazards are associated with acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these risks.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 95068-22-7 | [1][3] |
| Molecular Formula | C₉H₁₁BrO | [2] |
| Molecular Weight | 215.09 g/mol | American Elements |
| Synonyms | p-Bromobenzyl ethyl ether | ChemScene |
| Appearance | Data not specified; handle as potentially hazardous solid or liquid. | N/A |
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Source: CymitQuimica Safety Data Sheet[1]
Caption: GHS Hazard Profile for this compound.
Exposure Control and Personal Protective Equipment (PPE)
Controlling exposure is the foundation of safe chemical handling. A multi-layered approach combining engineering controls and appropriate PPE is essential. All work with this compound should be conducted in a designated area equipped with proper safety infrastructure.
Engineering Controls
The primary engineering control for handling this compound is a certified chemical fume hood.[3] The fume hood provides crucial exhaust ventilation, capturing vapors at the source and preventing inhalation, which is a primary route of exposure.[4] A safety shower and eyewash station must be readily available and tested regularly.[3]
Personal Protective Equipment (PPE) Protocol
A risk-based assessment dictates the level of PPE required. For standard laboratory operations involving milligram to gram quantities, the following protocol is mandatory.
Caption: Mandatory PPE & Engineering Control Workflow.
Detailed PPE Specifications:
-
Eye and Face Protection : Use safety glasses with side shields or, preferably, tightly fitting safety goggles that conform to government standards like NIOSH (US) or EN 166 (EU).[3][4]
-
Hand Protection : Wear chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use. Use proper glove removal technique, avoiding contact with the outer surface, and dispose of them as contaminated waste after use.[4]
-
Skin and Body Protection : A flame-resistant lab coat is required. Wear protective clothing and closed-toe shoes to ensure no skin is exposed. For larger quantities or tasks with a splash risk, chemical-resistant boots may be necessary.[3]
Safe Handling, Storage, and Disposal
Adherence to standardized protocols for handling and storage is critical to prevent accidents and ensure chemical stability.
Handling Protocol
-
Preparation : Before handling, ensure all engineering controls are operational and the required PPE is donned correctly.
-
Location : Conduct all manipulations exclusively within a chemical fume hood.[3]
-
Avoidance : Avoid all personal contact, including inhalation of vapors and direct contact with skin and eyes.[3] Avoid the formation of dusts and aerosols.[1][4]
-
Hygiene : Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the work area.[4]
-
Container : Keep the container tightly closed when not in use.
Storage Conditions
-
Location : Store in a cool, dry, and well-ventilated area.[3]
-
Container : Keep in the original, tightly sealed container.[3]
-
Incompatibilities : Store away from strong oxidizing agents, strong acids, and strong bases.[3] Contact with these materials could lead to vigorous, exothermic reactions.
Disposal
Dispose of waste material and contaminated packaging in accordance with all applicable local, regional, and national regulations. The material should be handled as hazardous waste and disposed of at an approved waste disposal plant. Do not allow the product to enter drains or waterways.[1][4]
Emergency Procedures: A First Responder's Guide
In the event of an exposure or spill, a rapid and informed response is crucial to mitigate harm.
First-Aid Measures
-
Inhalation : If vapors are inhaled, immediately move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]
-
Skin Contact : Immediately remove all contaminated clothing. Wash the affected area gently and thoroughly with generous quantities of running water and non-abrasive soap for at least 15 minutes. Seek medical attention if irritation persists.[3]
-
Eye Contact : Immediately flush the eyes with clean, running water for at least 15 minutes, keeping the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Accidental Release Measures (Spills)
For minor laboratory spills, the following workflow should be initiated. For major spills, evacuate the area and contact emergency services.
Caption: Emergency Response Workflow for a Minor Spill.
Fire and Reactivity Data
-
Reactivity : No specific reactivity data is available. However, it is incompatible with strong oxidizing agents, acids, and bases.[3]
-
Fire Fighting Measures : In case of fire, use carbon dioxide, dry chemical powder, or alcohol/polymer foam.[3] Firefighters should wear self-contained breathing apparatus.[4]
-
Hazardous Decomposition Products : Under fire conditions, this compound may emit toxic fumes, including carbon monoxide, carbon dioxide, and hydrogen bromide gas.[3][5]
Toxicological and Ecological Information
-
Toxicology : The health hazards and toxicological properties of this compound have not been fully investigated.[3] It is classified as harmful if swallowed, and an irritant to the skin, eyes, and respiratory tract.[1] No component of this product is listed as a carcinogen by IARC, ACGIH, NTP, or OSHA.[1]
-
Ecology : No specific ecological data is available. It is imperative to prevent its release into the environment, as halogenated aromatic compounds can be persistent and harmful to aquatic life. Do not let the product enter drains or groundwater.[1][6]
References
-
Angene Chemical. (2021). Safety Data Sheet: Benzene, 1-bromo-2-fluoro-4-iodo-. Retrieved from [Link]
-
American Elements. (n.d.). This compound. Retrieved from [Link]
-
Arctom. (n.d.). CAS NO. 95068-22-7 | this compound. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Physical Properties of 1-Bromo-4-(ethoxymethyl)benzene
Introduction: The Strategic Importance of Brominated Aromatic Ethers in Modern Drug Discovery
In the landscape of medicinal chemistry and materials science, halogenated organic molecules serve as pivotal building blocks. Among these, brominated aromatic compounds are of particular interest due to the unique physicochemical properties imparted by the bromine atom. It enhances lipophilicity, influences metabolic stability, and provides a reactive handle for further synthetic transformations, such as cross-coupling reactions. This guide focuses on a specific, yet important, member of this class: 1-Bromo-4-(ethoxymethyl)benzene.
While not as extensively characterized as some commodity chemicals, this compound represents a valuable scaffold in the design of novel therapeutics and functional materials. The presence of the flexible ethoxymethyl ether linkage, combined with the bromo-substituted phenyl ring, offers a unique combination of polarity, hydrogen bond accepting capability, and reactivity. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a detailed examination of its physical properties, methodologies for their determination, and insights into its potential applications. Given the limited direct experimental data for this specific molecule, this guide will also draw upon data from structurally analogous compounds to provide reasoned estimations and a broader scientific context.
Chemical Identity and Molecular Structure
A precise understanding of a molecule's identity is the foundation of all further scientific investigation.
-
IUPAC Name: this compound
-
Chemical Formula: C₉H₁₁BrO
-
Molecular Weight: 215.09 g/mol
-
CAS Number: 95068-22-7
-
Chemical Structure:

The structure consists of a benzene ring substituted with a bromine atom and an ethoxymethyl group at the para positions (1 and 4). The ethoxymethyl group (-CH₂OCH₂CH₃) introduces an ether linkage, which is a key determinant of the molecule's polarity, solubility, and metabolic profile.
Physicochemical Properties: A Comparative Analysis
| Property | This compound (Estimated) | 1-Bromo-4-ethylbenzene[1] | 1-Bromo-4-ethoxybenzene[2] | 1-Bromo-4-(methoxymethyl)benzene |
| Molecular Weight ( g/mol ) | 215.09 | 185.06 | 201.06 | 201.06 |
| Boiling Point (°C) | ~230-240 | 204 | 138 (9 mmHg) | ~220-230 |
| Melting Point (°C) | Liquid at room temp. | -2.5 | 4 | Liquid at room temp. |
| Density (g/mL) | ~1.35-1.40 | 1.353 | 1.436 | ~1.38 |
| Refractive Index | ~1.55-1.56 | 1.547 | 1.551 | ~1.55 |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethers, halogenated hydrocarbons, aromatic solvents).[3] | Insoluble in water; Soluble in organic solvents. | Insoluble in water; Soluble in organic solvents. | Insoluble in water; Soluble in organic solvents. |
Expert Insights on Property Estimation:
-
Boiling Point: The introduction of the ether oxygen in the ethoxymethyl group, compared to the ethyl group in 1-bromo-4-ethylbenzene, increases polarity and the potential for dipole-dipole interactions, leading to an expected increase in the boiling point. The larger molecular weight also contributes to this trend.
-
Density: The density is expected to be similar to or slightly higher than that of 1-bromo-4-ethylbenzene due to the presence of the oxygen atom, which increases the molecular weight without significantly increasing the volume.
-
Solubility: Like its analogs, this compound is predicted to be hydrophobic and thus insoluble in water. The ether group may slightly increase its polarity, but not enough to confer significant aqueous solubility. It is expected to be freely soluble in a range of common organic solvents.[3]
Spectroscopic Characterization: Deciphering the Molecular Fingerprint
Spectroscopic techniques are indispensable for confirming the structure and purity of a chemical compound. Below are the expected spectral features for this compound.
¹H NMR Spectroscopy
The proton nuclear magnetic resonance (¹H NMR) spectrum will provide key information about the number and connectivity of hydrogen atoms.
-
Aromatic Protons (δ ~7.2-7.5 ppm): The para-substituted benzene ring will exhibit a characteristic AA'BB' system, appearing as two doublets. The protons ortho to the bromine atom will be shifted slightly downfield compared to those ortho to the ethoxymethyl group.
-
Benzylic Protons (-CH₂O-, δ ~4.5 ppm): A singlet corresponding to the two protons of the methylene group attached to the benzene ring and the ether oxygen.
-
Methylene Protons (-OCH₂CH₃, δ ~3.5 ppm): A quartet resulting from the coupling with the adjacent methyl protons.
-
Methyl Protons (-CH₂CH₃, δ ~1.2 ppm): A triplet due to coupling with the adjacent methylene protons.
¹³C NMR Spectroscopy
The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will reveal the number of unique carbon environments.
-
Aromatic Carbons (δ ~115-140 ppm): Four distinct signals are expected for the aromatic carbons due to the para-substitution pattern. The carbon attached to the bromine atom will be shifted to a higher field (lower ppm value) compared to the other substituted aromatic carbon.
-
Benzylic Carbon (-CH₂O-, δ ~70-75 ppm): The carbon of the methylene group attached to the aromatic ring.
-
Methylene Carbon (-OCH₂CH₃, δ ~65-70 ppm): The carbon of the methylene group in the ethyl moiety.
-
Methyl Carbon (-CH₂CH₃, δ ~15 ppm): The terminal methyl carbon.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule.
-
C-H stretching (aromatic): ~3030-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-2980 cm⁻¹
-
C=C stretching (aromatic): ~1475-1600 cm⁻¹
-
C-O stretching (ether): A strong, characteristic band at ~1050-1150 cm⁻¹
-
C-Br stretching: ~500-600 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): A prominent peak at m/z = 214 and 216 in an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).
-
Major Fragmentation Pathways: Expect cleavage of the ether bond, leading to fragments corresponding to the bromobenzyl cation (m/z = 169/171) and the ethoxy cation (m/z = 45).
Experimental Protocols for Physical Property Determination
The following are detailed, generalized protocols for the experimental determination of key physical properties, designed to be self-validating and trustworthy.
Determination of Boiling Point
The boiling point is a fundamental physical property that indicates the volatility of a substance.
Caption: Workflow for Boiling Point Determination.
Methodology:
-
Apparatus Setup: Assemble a standard simple distillation apparatus as depicted in the diagram above. Ensure all joints are properly sealed.
-
Sample Preparation: Place a small volume of this compound and a few boiling chips into the round-bottom flask.
-
Heating and Observation: Gently heat the flask. The boiling point is the temperature at which the liquid and vapor are in equilibrium, observed as a steady temperature on the thermometer during active distillation.
-
Pressure Correction: The observed boiling point should be corrected to standard atmospheric pressure (760 mmHg) using a nomograph or the appropriate formula if the measurement is performed at a different pressure.
Causality: The choice of simple distillation is appropriate for a pure liquid. The boiling chips ensure smooth boiling and prevent bumping, leading to a more accurate temperature reading.
Determination of Refractive Index
The refractive index is a measure of how much light bends as it passes through the liquid and is a useful indicator of purity.
Caption: Workflow for Refractive Index Measurement.
Methodology:
-
Calibration: Calibrate the Abbe refractometer using a standard of known refractive index, such as distilled water.
-
Sample Application: Place a few drops of this compound onto the clean, dry prism of the refractometer.
-
Measurement: Close the prism and allow the sample to equilibrate to the temperature of the instrument. Adjust the controls to sharpen the borderline between the light and dark fields as viewed through the eyepiece.
-
Reading: Read the refractive index from the scale. Record the temperature at which the measurement was taken, as the refractive index is temperature-dependent.
Trustworthiness: Calibration against a known standard ensures the accuracy of the measurement. Temperature control is critical for reproducibility.
Safety and Handling
As with any brominated organic compound, proper safety precautions are essential.
-
General Hazards: Based on analogous compounds, this compound is likely to be an irritant to the skin, eyes, and respiratory tract.[1]
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for halogenated organic waste.
Applications in Organic Synthesis and Drug Discovery
The true value of this compound lies in its potential as a synthetic intermediate.
-
Cross-Coupling Reactions: The C-Br bond is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the facile introduction of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of more complex molecules.
-
Grignard Reagent Formation: The bromo-substituent can be converted to a Grignard reagent, which can then be used to react with a wide range of electrophiles.
-
Scaffold for Drug Design: The bromophenyl moiety is a common feature in many bioactive molecules. The bromine atom can participate in halogen bonding, which is increasingly recognized as an important interaction in drug-receptor binding. The ethoxymethyl group can act as a hydrogen bond acceptor and its flexibility can be advantageous for optimizing binding to a target protein. The incorporation of bromine into a molecule can also modulate its metabolic stability, often by blocking sites susceptible to oxidative metabolism.
Conclusion
This compound is a valuable, albeit under-characterized, building block for chemical synthesis. This guide has provided a comprehensive overview of its physical properties, drawing upon both theoretical predictions and comparative data from analogous compounds. The detailed experimental protocols offer a framework for the empirical determination of these properties, ensuring scientific rigor and reproducibility. For researchers and professionals in drug development and materials science, a thorough understanding of the physical properties of such foundational molecules is paramount for the rational design and synthesis of novel chemical entities with desired functions.
References
-
PubChem. (n.d.). 1-Bromo-4-ethylbenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 1-bromo-4-ethoxybenzene. Retrieved from [Link]
Sources
Methodological & Application
Application Note: A Practical Guide to the Suzuki-Miyaura Coupling of 1-Bromo-4-(ethoxymethyl)benzene
Introduction: The Strategic Importance of Biaryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable versatility and functional group tolerance in the creation of carbon-carbon bonds.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3] A key application lies in the synthesis of biaryl compounds, which are prevalent structural motifs in many biologically active molecules.[4]
This application note provides a detailed protocol and in-depth scientific rationale for the Suzuki-Miyaura coupling of 1-Bromo-4-(ethoxymethyl)benzene. This substrate is of particular interest as the ethoxymethyl group offers a versatile handle for further synthetic transformations, making the resulting biaryl products valuable intermediates in drug discovery and development. We will explore the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and discuss the critical roles of each reaction component to empower researchers to confidently and successfully apply this powerful methodology.
The Catalytic Heart of the Reaction: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura coupling hinges on a well-orchestrated catalytic cycle involving a palladium catalyst.[5][6] The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][2]
-
Oxidative Addition: The cycle commences with the insertion of a coordinatively unsaturated Palladium(0) species into the carbon-bromine bond of this compound. This is often the rate-determining step and results in the formation of a square-planar Palladium(II) complex.[2][6]
-
Transmetalation: This step involves the transfer of the organic moiety from the organoboron reagent (e.g., a boronic acid) to the Palladium(II) center. A crucial player in this phase is the base, which activates the boronic acid to form a more nucleophilic boronate species, thereby facilitating the ligand exchange on the palladium complex.[7][8]
-
Reductive Elimination: In the final step, the two organic partners on the Palladium(II) complex couple and are expelled as the desired biaryl product. This process regenerates the catalytically active Palladium(0) species, allowing it to re-enter the catalytic cycle.[1][6]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Component Selection: The "Why" Behind the "What"
The success of a Suzuki coupling is highly dependent on the judicious selection of the catalyst, base, and solvent system. Each component plays a critical role in ensuring high yields and minimizing side reactions.
| Component | Role in the Reaction | Recommended Choices for this compound | Rationale for Selection |
| Palladium Catalyst | Facilitates the entire catalytic cycle. | Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos) | Tetrakis(triphenylphosphine)palladium(0) is a reliable, commercially available Pd(0) source. For more challenging couplings or to improve reaction rates, using a Pd(II) precursor like Palladium(II) acetate with a bulky, electron-rich phosphine ligand can generate a highly active catalyst in situ.[9][10] |
| Base | Activates the boronic acid for transmetalation.[8] | K₂CO₃, K₃PO₄, Cs₂CO₃ | Inorganic bases are generally effective and cost-efficient.[8] Potassium carbonate is a good starting point. For less reactive systems, the stronger base potassium phosphate or the more soluble cesium carbonate can enhance the reaction rate.[8] |
| Solvent | Solubilizes reactants and influences reaction kinetics. | Toluene/Water, Dioxane/Water, THF/Water | A mixture of an organic solvent and water is common.[5][11] Water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[5] Toluene and dioxane are frequently used for their ability to dissolve the organic components and their suitable boiling points for heating the reaction.[11] |
| Organoboron Reagent | Provides the second aryl group for the coupling. | Arylboronic acids or arylboronate esters. | Boronic acids are widely available and generally stable.[2] In cases where the boronic acid is unstable or prone to protodeboronation, the corresponding pinacol ester can be a more robust alternative.[3] |
Detailed Experimental Protocol
This protocol outlines the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Deionized Water (1 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle or oil bath
Experimental Workflow Diagram
Sources
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. byjus.com [byjus.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. mdpi.com [mdpi.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Grignard Reaction of 1-Bromo-4-(ethoxymethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of (4-(Ethoxymethyl)phenyl)magnesium Bromide
The Grignard reaction, a cornerstone of synthetic organic chemistry, facilitates the formation of carbon-carbon bonds through the creation of a highly nucleophilic organomagnesium halide.[1][2] The specific Grignard reagent derived from 1-Bromo-4-(ethoxymethyl)benzene, namely (4-(ethoxymethyl)phenyl)magnesium bromide, is a valuable intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and materials science sectors. The ethoxymethyl group, being a protected form of a hydroxymethyl group, offers synthetic flexibility for subsequent transformations.
This guide will provide a detailed exploration of the critical parameters governing the successful formation and utilization of this Grignard reagent, with a focus on maximizing yield and minimizing side-product formation.
I. Foundational Principles and Mechanistic Considerations
The formation of a Grignard reagent involves the oxidative addition of magnesium metal into the carbon-bromine bond of this compound.[1] This process transforms the electrophilic aryl carbon into a highly nucleophilic one.[3] The reaction is typically conducted in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), which is crucial for stabilizing the Grignard reagent through coordination.[3][4]
Key Challenges and Considerations
-
Anhydrous Conditions: Grignard reagents are potent bases and will readily react with protic solvents like water, alcohols, or even trace atmospheric moisture, leading to the formation of the corresponding hydrocarbon (1-ethoxymethylbenzene) and a reduction in the desired reagent's yield.[4][5][6] Therefore, the use of oven-dried glassware and anhydrous solvents is paramount.
-
Magnesium Activation: A passivating layer of magnesium oxide on the surface of the magnesium metal can impede or prevent the initiation of the Grignard reaction.[5][7] Activation of the magnesium surface is often necessary to expose fresh, reactive metal.
-
Wurtz Coupling: A significant side reaction is the Wurtz coupling, where the newly formed Grignard reagent reacts with the starting aryl bromide to form a biphenyl derivative.[8] This can be minimized by slow addition of the aryl bromide to the magnesium suspension.
II. Optimizing Reaction Parameters: A Data-Driven Approach
The following table summarizes the critical parameters for the successful formation of (4-(ethoxymethyl)phenyl)magnesium bromide.
| Parameter | Recommended Condition | Rationale & Key Insights |
| Solvent | Anhydrous Tetrahydrofuran (THF) | THF is generally preferred over diethyl ether for aryl bromides due to its higher boiling point, which allows for a wider temperature range for reaction control.[9] Its ability to solvate and stabilize the Grignard reagent is excellent.[3] |
| Magnesium | Magnesium turnings (1.2 - 1.5 equivalents) | A slight excess of magnesium ensures complete consumption of the aryl bromide. |
| Activation of Magnesium | Iodine (I₂) or 1,2-Dibromoethane (DBE) | A small crystal of iodine or a few drops of DBE can be added to the magnesium suspension to chemically etch the oxide layer and initiate the reaction.[5][6][7][10] The disappearance of the iodine color or the evolution of ethylene gas (from DBE) are indicators of successful initiation.[5][7] |
| Initiation Temperature | Room temperature to gentle warming (40-50°C) | The reaction is exothermic.[5] Initiation may require gentle heating, but once started, the reaction should be controlled to maintain a gentle reflux. |
| Addition of Aryl Bromide | Slow, dropwise addition of a dilute solution in THF | This minimizes the concentration of the aryl bromide in the reaction mixture at any given time, thereby reducing the likelihood of the Wurtz coupling side reaction.[8] |
| Reaction Temperature | Gentle reflux (approx. 66°C in THF) | Maintaining a gentle reflux ensures a steady reaction rate without excessive side product formation. |
| Reaction Time | 1 - 3 hours | The reaction is typically complete once the majority of the magnesium has been consumed. |
III. Experimental Protocols
The following protocols provide a step-by-step guide for the preparation of (4-(ethoxymethyl)phenyl)magnesium bromide and its subsequent reaction with a model electrophile, carbon dioxide, to yield 4-(ethoxymethyl)benzoic acid.
Protocol 1: Preparation of (4-(Ethoxymethyl)phenyl)magnesium Bromide
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine crystal or 1,2-Dibromoethane
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Nitrogen or Argon gas inlet
-
Magnetic stirrer
Workflow Diagram:
Caption: Workflow for the preparation of the Grignard reagent.
Procedure:
-
Apparatus Preparation: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Ensure all glassware is meticulously oven-dried to remove any traces of water.[11][12]
-
Inert Atmosphere: Place magnesium turnings (1.2 eq.) and a small crystal of iodine into the flask. Assemble the apparatus and purge the system with dry nitrogen or argon gas.
-
Initiation: Add a small portion (approx. 10%) of a solution of this compound (1.0 eq.) in anhydrous THF to the magnesium suspension via the dropping funnel.
-
If the reaction does not start spontaneously (indicated by the disappearance of the iodine color and gentle bubbling), gently warm the flask with a heat gun until initiation is observed.
-
Addition: Once the reaction has initiated, add the remaining solution of this compound in THF dropwise at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, continue to stir the mixture at a gentle reflux for 1-3 hours, or until most of the magnesium has been consumed.
-
Cooling: Cool the reaction mixture to room temperature. The resulting dark, cloudy solution of (4-(ethoxymethyl)phenyl)magnesium bromide is now ready for use in subsequent reactions.
Protocol 2: Synthesis of 4-(Ethoxymethyl)benzoic Acid
Materials:
-
Solution of (4-(ethoxymethyl)phenyl)magnesium bromide in THF (from Protocol 1)
-
Dry ice (solid carbon dioxide)
-
Diethyl ether
-
Hydrochloric acid (e.g., 1 M HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
Reaction Scheme Diagram:
Caption: Reaction of the Grignard reagent with carbon dioxide.
Procedure:
-
Quenching with CO₂: In a separate beaker, place an excess of crushed dry ice. Slowly pour the prepared Grignard solution over the dry ice with gentle stirring.[13] The mixture will solidify. Allow the excess dry ice to sublime.
-
Acidification: Cautiously add 1 M hydrochloric acid to the reaction mixture until the solution is acidic (test with pH paper) and all solids have dissolved.[14][15] This step protonates the carboxylate salt to form the desired carboxylic acid.[13]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with a saturated sodium chloride solution (brine) to remove any remaining inorganic salts.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude 4-(ethoxymethyl)benzoic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
IV. Troubleshooting and Expert Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate | - Inactive magnesium (oxide layer) - Wet glassware or solvent | - Add a fresh crystal of iodine or a few drops of 1,2-dibromoethane. - Gently crush some of the magnesium turnings with a dry glass rod to expose a fresh surface.[10] - Ensure all glassware is rigorously dried and solvents are anhydrous. |
| Low yield of Grignard reagent | - Reaction with atmospheric moisture or CO₂ - Incomplete reaction | - Maintain a positive pressure of inert gas throughout the reaction. - Ensure the reaction goes to completion by allowing sufficient reaction time and observing the consumption of magnesium. |
| Significant amount of biphenyl byproduct | - Wurtz coupling reaction | - Add the this compound solution more slowly and ensure it is sufficiently dilute in THF. - Maintain the reaction temperature at a gentle reflux to avoid localized overheating. |
| Formation of 1-ethoxymethylbenzene | - Presence of protic impurities (e.g., water) | - This is a strong indicator of inadequate drying of glassware or solvents. Review and optimize the drying procedures. |
V. Conclusion
The successful synthesis of (4-(ethoxymethyl)phenyl)magnesium bromide is readily achievable with careful attention to experimental detail, particularly the exclusion of moisture and the effective initiation of the reaction. The protocols and insights provided in this guide are designed to empower researchers to confidently and efficiently utilize this versatile Grignard reagent in their synthetic endeavors. By understanding the underlying principles and potential pitfalls, scientists can troubleshoot effectively and optimize conditions for their specific applications.
References
- Tilstam, U., & Weinmann, H. (n.d.). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development.
- (n.d.). 25. The Grignard Reaction. Unknown Source.
- (2014, March 6). Does anyone know the best way to activate magnesium for the grignard reagent?
- Sarwar, A. (n.d.).
- (n.d.). In the Grinard Reaction, which methods are used to purify the product and what is removed in each step of the experiment? Study.com.
- (n.d.).
- (n.d.). Activation of Magnesium for Grignard Reagent Synthesis. Benchchem.
- Lee, J., Velarde-Ortiz, R., Guijarro, A., Wurst, J. R., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. Organic Letters, 2(23), 3683–3685.
- Sapountzis, I., & Knochel, P. (2002). Synthesis of Functionalized Nitroarylmagnesium Halides via an Iodine−Magnesium Exchange. The Journal of Organic Chemistry, 67(20), 7311–7313.
- Dietz, R. T. (2008). The Grignard Reagents. Organometallics, 27(22), 5707–5724.
- (n.d.). Grignard reagent. Wikipedia.
- (2019, January 7). making Grignard reagents. YouTube.
- (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. Unknown Source.
- (n.d.). Grignard Reaction. Unknown Source.
- (2025, August 10). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides.
- (n.d.). Solvent screening of benzyl chloride Grignard reaction.
- (2024, March 16). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts.
- (n.d.). TRANSITION METAL-CATALYZED COUPLINGS REACTIONS INVOLVING CARBONYL COMPOUNDS ELECTROPHILIC AROMATIC SUBSTITUTION REACTIONS NUCLEO. Chemie Brunschwig.
- (2024, March 24). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Chemistry LibreTexts.
- (n.d.). organic synthesis: benzoic acid via a grignard reaction. Unknown Source.
- (n.d.). organic synthesis: benzoic acid via a grignard reaction. Unknown Source.
- (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. Unknown Source.
- (2020, February 3). 1-Bromo 4-Chloro benzene with Mg/ether ,Formaldehyde,H3O+ !
- (2022, October 31).
- (n.d.).
- (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses Procedure.
- (n.d.). 3. Organic Syntheses Procedure.
- (2012, November 14). Preparation of the Grignard reagent, phenylmagnesium bromide. Unknown Source.
- (2013, May 3). 4. Green Chemistry.
- (n.d.). phenylmagnesium bromide. Organic Syntheses Procedure.
- (n.d.). Synthesis of Benzoic Acid. Chem21Labs.
- (n.d.). This compound (C9H11BrO). PubChemLite.
- (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry.
- (2023, January 22). Grignard Reagents. Chemistry LibreTexts.
- (n.d.). Preparation of phenylmagnesium bromide. PrepChem.com.
- (n.d.). 1-Bromo-4-[chloro-(4-ethoxyphenyl)methyl]benzene. PubChem.
- (n.d.). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
Sources
- 1. youtube.com [youtube.com]
- 2. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. community.wvu.edu [community.wvu.edu]
- 6. cerritos.edu [cerritos.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. prepchem.com [prepchem.com]
- 13. chemistry-online.com [chemistry-online.com]
- 14. mason.gmu.edu [mason.gmu.edu]
- 15. chem21labs.com [chem21labs.com]
Application Note & Protocol: The Strategic Role of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene in the Convergent Synthesis of Dapagliflozin
Abstract: This technical guide provides an in-depth analysis and detailed protocols for the utilization of the key aryl halide intermediate, 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene, in the synthesis of Dapagliflozin, a potent and selective SGLT2 inhibitor. We will elucidate the strategic importance of this precursor, detailing its preparation via Friedel-Crafts chemistry and its subsequent conversion into a nucleophilic organometallic species for the critical C-aryl glycosylation step. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis of gliflozin-class antidiabetic agents.
Introduction: The Architectural Significance of Dapagliflozin and its Precursors
Dapagliflozin is a first-in-class sodium-glucose cotransporter 2 (SGLT2) inhibitor that has revolutionized the treatment of type 2 diabetes mellitus by promoting urinary glucose excretion through an insulin-independent mechanism.[1][2] Its clinical applications have since expanded to include heart failure and chronic kidney disease, highlighting its significant therapeutic impact.[3]
The molecular architecture of Dapagliflozin is characterized by a C-aryl glucoside core, where a glucose moiety is attached to a diarylmethane aglycone via a metabolically robust carbon-carbon bond.[1] This C-glycosidic linkage is a key structural innovation that confers resistance to gastrointestinal β-glucosidase enzymes, ensuring oral bioavailability—a limitation of its natural O-glucoside predecessor, phlorizin.[1]
The synthesis of this crucial C-C bond is a focal point of any Dapagliflozin manufacturing process. A convergent and widely adopted strategy involves the coupling of a functionalized aryl nucleophile with a protected glucose derivative (a gluconolactone). The cornerstone of the aryl component is the intermediate 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene . This molecule is meticulously designed with the following key features:
-
A Bromine Handle: Strategically positioned to facilitate a metal-halogen exchange, generating a potent aryllithium or Grignard reagent. This nucleophilic center is essential for attacking the electrophilic carbonyl of the gluconolactone.
-
The Diaryl Methane Scaffold: Contains the pre-assembled 4-chloro and 4-ethoxybenzyl moieties, which are integral parts of the final Dapagliflozin structure.
-
Orthogonal Functionality: The presence of a chloro group, which is less reactive towards lithiation or Grignard formation compared to the bromo group, allows for selective reaction at the desired position.
This application note will detail the synthesis of this key intermediate and its subsequent application in the construction of the Dapagliflozin core structure.
Synthesis of the Key Intermediate: 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
The most common and industrially scalable route to this intermediate begins with 5-bromo-2-chlorobenzoic acid.[4] The process is a two-step, one-pot sequence involving Friedel-Crafts acylation followed by an in-situ reduction.
Mechanism and Rationale
The synthesis begins with the activation of 5-bromo-2-chlorobenzoic acid to its more reactive acid chloride derivative, typically using thionyl chloride or oxalyl chloride.[5] This is followed by a Lewis acid-catalyzed Friedel-Crafts acylation with phenetole (ethoxybenzene) to form the corresponding benzophenone intermediate.[5][6] To circumvent the isolation of this ketone, a reductive workup is employed. A reducing agent, such as triethylsilane or a combination of sodium borohydride and aluminum chloride, is introduced to reduce the ketone carbonyl to a methylene group, directly yielding the target diarylmethane structure.[5][6]
Visualizing the Workflow
Caption: Synthesis of the key aryl bromide intermediate.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent | M.W. | Quantity (1 eq) | Moles | Notes |
| 5-Bromo-2-chlorobenzoic acid | 235.45 | 23.5 g | 0.10 | Starting Material |
| Oxalyl Chloride | 126.93 | 14.0 g (9.6 mL) | 0.11 | Acylating Agent |
| Dichloromethane (DCM), anhydrous | 84.93 | 200 mL | - | Solvent |
| Dimethylformamide (DMF) | 73.09 | 0.2 mL | - | Catalyst |
| Phenetole (Ethoxybenzene) | 122.17 | 13.4 g (13.8 mL) | 0.11 | Acylation Substrate |
| Aluminum Chloride (AlCl₃), anhydrous | 133.34 | 29.3 g | 0.22 | Lewis Acid Catalyst |
| Triethylsilane (Et₃SiH) | 116.28 | 23.3 g (31.8 mL) | 0.20 | Reducing Agent |
| Boron trifluoride diethyl etherate (BF₃·OEt₂) | 141.93 | 28.4 g (25.4 mL) | 0.20 | Co-reductant / Lewis Acid |
Procedure:
-
Acid Chloride Formation: To a flask under a nitrogen atmosphere, add 5-bromo-2-chlorobenzoic acid (23.5 g) and anhydrous dichloromethane (200 mL). Add a catalytic amount of DMF (0.2 mL). Cool the mixture to 0 °C in an ice bath. Slowly add oxalyl chloride (9.6 mL) over 30 minutes. Allow the reaction to warm to room temperature and stir for 2 hours, or until gas evolution ceases.[5] The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing by TLC or LC-MS.
-
Friedel-Crafts Acylation: Cool the reaction mixture (containing the in-situ generated acid chloride) to 0 °C. In a separate flask, prepare a slurry of anhydrous aluminum chloride (29.3 g) in DCM (50 mL) and cool to 0 °C. Slowly add the AlCl₃ slurry to the reaction mixture, maintaining the internal temperature below 5 °C. Following the addition, add phenetole (13.8 mL) dropwise over 30 minutes. Stir the reaction at 0-5 °C for 2-3 hours.[5] Monitor for the formation of the benzophenone intermediate.
-
Reductive Workup: To the same reaction vessel, still maintained at 0-5 °C, slowly add triethylsilane (31.8 mL). Following this, add boron trifluoride diethyl etherate (25.4 mL) dropwise, ensuring the temperature does not exceed 10 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Quench and Extraction: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and 1 M HCl (200 mL). Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 100 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (150 mL), then brine (150 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude oil. The product, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like hexanes/ethyl acetate.
C-Aryl Glycosylation: The Core Dapagliflozin Synthesis Step
With the key aryl bromide in hand, the next critical phase is the formation of the C-C bond with the protected sugar moiety. This is typically achieved via an organometallic coupling reaction.
Mechanism: From Aryl Bromide to C-Glycoside
The process involves a metal-halogen exchange on 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. This is most commonly a bromine-lithium exchange using an alkyllithium reagent like n-butyllithium (n-BuLi) at low temperatures (-78 °C) to generate the highly nucleophilic aryllithium species.[2] This organolithium reagent then undergoes a nucleophilic addition to the electrophilic carbonyl of a protected gluconolactone, such as 2,3,4,6-tetra-O-(trimethylsilyl)-D-gluconolactone. This addition forms a lactol intermediate. An acidic workup with an agent like methanesulfonic acid in methanol not only removes the silyl protecting groups but also promotes the formation of a more stable methoxy acetal.[7] A final reductive elimination step, typically using triethylsilane and a Lewis acid like BF₃·OEt₂, removes the anomeric methoxy group to furnish the desired C-glucoside structure.[2][3][8]
Visualizing the Core Synthesis Workflow
Caption: Core C-C bond formation and final steps.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent | M.W. | Quantity (1 eq) | Moles | Notes |
| 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene | 341.65 | 3.42 g | 0.010 | Key Intermediate |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 50 mL | - | Solvent |
| n-Butyllithium (n-BuLi), 2.5 M in hexanes | 64.06 | 4.4 mL | 0.011 | Lithiating Agent |
| 2,3,4,6-tetra-O-(trimethylsilyl)-D-gluconolactone | 466.88 | 5.14 g | 0.011 | Glucose Moiety |
| Methanesulfonic acid (MsOH) | 96.11 | 1.44 g (0.97 mL) | 0.015 | Acid Catalyst |
| Methanol (MeOH), anhydrous | 32.04 | 20 mL | - | Solvent |
| Triethylsilane (Et₃SiH) | 116.28 | 2.33 g (3.2 mL) | 0.020 | Reducing Agent |
| Boron trifluoride diethyl etherate (BF₃·OEt₂) | 141.93 | 2.84 g (2.5 mL) | 0.020 | Lewis Acid |
| Dichloromethane (DCM), anhydrous | 84.93 | 30 mL | - | Solvent |
Procedure:
-
Lithiation: Dissolve 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (3.42 g) in anhydrous THF (50 mL) in a flame-dried flask under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes) dropwise, keeping the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Coupling: To the aryllithium solution, add a pre-cooled (-78 °C) solution of 2,3,4,6-tetra-O-(trimethylsilyl)-D-gluconolactone (5.14 g) in anhydrous THF (20 mL) via cannula. Stir the reaction mixture at -78 °C for 2 hours.
-
Quench and Deprotection: Quench the reaction by slowly adding a solution of methanesulfonic acid (0.97 mL) in anhydrous methanol (20 mL). Allow the mixture to warm to room temperature and stir for 16 hours.
-
Reduction to C-Glycoside: Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate. Dry the organic phase, concentrate under reduced pressure, and re-dissolve the residue in a mixture of anhydrous DCM (30 mL) and acetonitrile (30 mL). Cool the solution to -20 °C. Add triethylsilane (3.2 mL) followed by the dropwise addition of BF₃·OEt₂ (2.5 mL).[2][3] Stir the reaction, allowing it to warm slowly to 0 °C over 4-5 hours.
-
Workup and Purification: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, dry over sodium sulfate, and concentrate. The crude Dapagliflozin can be purified by column chromatography or by forming a co-crystal, for example, with L-proline, followed by recrystallization to achieve high purity.[7]
Conclusion and Best Practices
The synthesis of Dapagliflozin is a testament to modern synthetic strategy, where the careful design of intermediates like 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene is paramount. This key precursor enables a robust and convergent approach to the complex C-aryl glucoside core.
For optimal results, researchers should adhere to the following:
-
Anhydrous Conditions: Organolithium and Grignard reagents are extremely sensitive to moisture. All glassware must be flame-dried, and all solvents and reagents must be rigorously anhydrous.[9]
-
Low-Temperature Control: The formation and reaction of the aryllithium species must be conducted at very low temperatures (typically -78 °C) to prevent side reactions and decomposition.[10]
-
In-Process Controls: The use of analytical techniques like TLC, HPLC, and GC-MS is crucial for monitoring reaction completion, identifying intermediates, and ensuring the purity of the final product.[11]
-
Safety: Alkyllithium reagents are pyrophoric and must be handled with extreme care under an inert atmosphere. Friedel-Crafts reactions involving aluminum chloride can be highly exothermic. Appropriate personal protective equipment and engineering controls are mandatory.
By understanding the causality behind the synthetic choices and adhering to these rigorous protocols, researchers can effectively leverage 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene to successfully synthesize Dapagliflozin and its analogues.
References
-
Hu, X. et al. (2019). Facile and green synthesis of dapagliflozin. Synthetic Communications, 49(23), 3373-3379. Available at: [Link]
- Google Patents. (2015). CN104478839A - Synthesis method of dapagliflozin.
-
Alentris Research Pvt. Ltd. (2024). Dapagliflozin impurity. Available at: [Link]
- Google Patents. (2016). EP3063116A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
- Google Patents. (2018). WO2018029264A1 - Process for preparation of dapagliflozin and intermediates thereof.
-
Balkanski, S. (2021). Dapagliflozin – structure, synthesis, and new indications. Pharmacia, 68(3), 591-596. Available at: [Link]
- Google Patents. (2019). EP3497090B1 - NOVEL PROCESSES FOR PREPARATION OF DAPAGLIFLOZIN OR ITS SOLVATES OR CO-CRYSTALS THEREOF.
- Google Patents. (2016). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Dapagliflozin – structure, synthesis, and new indications [pharmacia.pensoft.net]
- 3. public.pensoft.net [public.pensoft.net]
- 4. tandfonline.com [tandfonline.com]
- 5. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 6. EP3063116A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. alentris.org [alentris.org]
Application Notes and Protocols for the Lithiation of 1-Bromo-4-(ethoxymethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the experimental procedure for the lithiation of 1-bromo-4-(ethoxymethyl)benzene. This transformation is a critical step in the synthesis of various functionalized aromatic compounds that serve as key intermediates in pharmaceutical and materials science research. The resulting organolithium species is a potent nucleophile, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Introduction: The Significance of Aryllithium Intermediates
Organolithium reagents are powerful tools in organic synthesis, prized for their ability to form new chemical bonds with high efficiency and selectivity.[1][2][3] The lithiation of aryl halides, specifically through a lithium-halogen exchange, is a cornerstone reaction for generating aryllithium intermediates.[1][4][5] These intermediates are highly reactive and can be trapped with a wide array of electrophiles to introduce diverse functional groups onto an aromatic ring.[6][7][8][9]
This compound is a valuable starting material as the resulting lithiated species, 4-(ethoxymethyl)phenyllithium, can be incorporated into more complex molecular architectures, a common strategy in the development of novel therapeutic agents and functional materials. The ethoxymethyl protecting group is generally stable under the cryogenic conditions required for the lithiation, making this a robust synthetic route.
Reaction Mechanism: Lithium-Halogen Exchange
The core of this procedure is the lithium-halogen exchange reaction. This process involves the reaction of an organolithium reagent, typically an alkyllithium such as n-butyllithium (n-BuLi), with an aryl halide.[1][4] In the case of this compound, the bromine atom is exchanged for a lithium atom.
This reaction is generally very fast, even at low temperatures, and is driven by the formation of a more stable organolithium species.[1] The choice of solvent is crucial, with ethereal solvents like tetrahydrofuran (THF) being common as they can solvate the lithium cation, enhancing the reactivity of the organolithium reagent.[4][5][10][11]
Caption: General scheme of the lithium-halogen exchange.
Safety Precautions: Handling Pyrophoric Reagents
Extreme caution is paramount when working with organolithium reagents like n-butyllithium. These reagents are pyrophoric, meaning they can ignite spontaneously upon contact with air.[12][13][14][15] They also react violently with water.[12][13][14]
Mandatory Safety Measures:
-
Inert Atmosphere: All operations must be conducted under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques or in a glovebox.[15][16][17]
-
Personal Protective Equipment (PPE): A flame-retardant lab coat, safety glasses, and appropriate chemical-resistant gloves are required at all times.[13][16][18]
-
Anhydrous Conditions: All glassware must be thoroughly dried (e.g., flame-dried or oven-dried) and cooled under an inert atmosphere before use.[16] Solvents must be anhydrous.
-
Spill Management: A container of sand or another suitable non-combustible material should be readily accessible to smother any potential fires. Do not use water to extinguish an organolithium fire. [16][18]
-
Working Alone: Never perform this reaction while working alone.[16]
Detailed Experimental Protocol
This protocol describes the generation of 4-(ethoxymethyl)phenyllithium and its subsequent reaction with an electrophile, using N,N-dimethylformamide (DMF) as an example to synthesize 4-(ethoxymethyl)benzaldehyde.
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation |
| This compound | >98% Purity | Standard Supplier |
| n-Butyllithium (typically 2.5 M in hexanes) | Anhydrous solution | Reputable Supplier |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | DriSolv® or equivalent |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Standard Supplier |
| Saturated aqueous ammonium chloride (NH₄Cl) | Reagent Grade | Standard Supplier |
| Diethyl ether or Ethyl acetate | ACS Grade | Standard Supplier |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent Grade | Standard Supplier |
| Argon or Nitrogen gas | High Purity | Standard Supplier |
Equipment
-
Three-necked round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Rubber septa
-
Argon/Nitrogen inlet
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Syringes and needles for liquid transfer
Step-by-Step Procedure
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a low-temperature thermometer, and an argon/nitrogen inlet. Purge the flask with the inert gas.
-
Reagent Addition: To the flask, add this compound (1.0 eq). Dissolve it in anhydrous THF (to achieve a concentration of approximately 0.3-0.5 M) via a syringe.
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via a syringe over 15-20 minutes. It is crucial to maintain the internal temperature below -70 °C during the addition. A slight color change may be observed upon formation of the aryllithium species.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
Electrophilic Quench: While maintaining the temperature at -78 °C, slowly add the chosen electrophile (e.g., anhydrous DMF, 1.2 eq) dropwise.
-
Warming: After the addition of the electrophile, continue to stir the reaction at -78 °C for another 1-2 hours, then allow it to slowly warm to room temperature.
-
Work-up:
-
Quench the reaction by the slow and careful addition of a saturated aqueous solution of NH₄Cl.[19][20]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).[19]
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by standard techniques such as column chromatography on silica gel.
Caption: Experimental workflow for the lithiation and subsequent functionalization.
Characterization and Expected Outcomes
The success of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the starting material and the formation of the product. The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
The yield of the reaction is dependent on the purity of the reagents, the strictness of the anhydrous and inert conditions, and the nature of the electrophile used. Generally, lithium-halogen exchange reactions are high-yielding.
Conclusion
The lithiation of this compound is a reliable and efficient method for the synthesis of 4-(ethoxymethyl)phenyllithium. This versatile intermediate provides a gateway to a multitude of functionalized aromatic compounds crucial for research and development in the pharmaceutical and chemical industries. Adherence to stringent safety protocols, particularly concerning the handling of pyrophoric organolithium reagents, is essential for the successful and safe execution of this procedure.
References
- nbutyl lithium safety. (2024, June 7). YouTube.
- STANDARD OPERATING PROCEDURE n-Butyllithium. Environmental Health and Safety.
- n-Butyllithium - Safety Data Sheet. (2025, September 27). ChemicalBook.
- SAFETY DATA SHEET - n-Butyllithium, 2.5M in hexanes. Fisher Scientific.
- n-Butyllithium 2.5M solution in hexanes. Apollo Scientific.
- Addition of Organolithiums To Aldehydes and Ketones. Master Organic Chemistry.
- Butyllithium-Mediated Coupling of Aryl Bromides with Ketones under In-Situ-Quench (ISQ) Conditions: An Efficient One-Step Protocol Applicable to Microreactor Technology. (2008, May).
- The Mechanism of Grignard and Organolithium Reactions with Nitriles. Chemistry Steps.
- n-Butyllithium. (2006, April).
- Butyllithium-mediated coupling of aryl bromides with ketones under in-situ-quench (ISQ) conditions: an efficient one-step protocol applicable to microreactor technology. University of South Australia.
- Organolithium reagent. Wikipedia.
- Effect of Solvent on the Lithium−Bromine Exchange of Aryl Bromides: Reactions of n-Butyllithium and tert-Butyllithium with 1-Bromo-4-tert-butylbenzene at 0 °C. (2006, March).
- Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C. (2006, March 31). PubMed.
- A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. (2016, November 12). PMC - NIH.
- Other Reactions of Organolithiums and Grignard Reagents with Carbonyl Compounds. (2019, August 9). YouTube.
- Organolithium Reagents.
- Supplementary inform
- Grignard and Organolithium Reagents. (2023, January 22). Chemistry LibreTexts.
- Application Note: Regioselective Lithiation of 4-(Benzyloxy)
- Method of making phenyllithium. (1969, May 27).
- Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. (2016, September 29).
- What are the applications of Phenyllithium?. FAQ - Guidechem.
- Accelerated synthesis of substituted hydroxymethyl phenols. (2007, December 13).
Sources
- 1. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Page loading... [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. people.uniurb.it [people.uniurb.it]
- 12. youtube.com [youtube.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
- 15. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. enhs.uark.edu [enhs.uark.edu]
- 17. rsc.org [rsc.org]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. WO2007140965A1 - Accelerated synthesis of substituted hydroxymethyl phenols - Google Patents [patents.google.com]
Application Notes: Heck Reaction Protocol for the Synthesis of Substituted Styrenes using 1-Bromo-4-(ethoxymethyl)benzene
Introduction
The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed carbon-carbon bond formation between unsaturated halides and alkenes.[1][2][3] This powerful transformation, recognized with the 2010 Nobel Prize in Chemistry, enables the construction of complex molecular architectures with high regio- and stereoselectivity.[1] This application note provides a comprehensive, field-proven protocol for the Heck reaction of 1-Bromo-4-(ethoxymethyl)benzene with a model alkene, styrene. The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance, mechanistic insights, and troubleshooting advice.
The ethoxymethyl substituent on the aryl bromide offers a versatile handle for further synthetic modifications, making the resulting substituted styrene a valuable building block in medicinal chemistry and materials science. This guide will detail a robust procedure, explain the rationale behind the choice of reagents and conditions, and provide a framework for adapting the protocol to other substrates.
Mechanistic Insights: The Palladium Catalytic Cycle
A thorough understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The widely accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[4]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This is often the rate-determining step of the reaction.[1][4][5] The reactivity of the aryl halide generally follows the trend I > OTf > Br >> Cl.[4]
-
Alkene Coordination and Migratory Insertion: The resulting Pd(II) complex coordinates with the alkene (styrene). Subsequently, the aryl group migrates from the palladium center to one of the alkene carbons, forming a new carbon-carbon bond in a syn-addition fashion.[4][5][6]
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, also in a syn manner, to form the substituted alkene product and a palladium-hydride species.[5][6][7] This step is crucial for establishing the stereochemistry of the final product, typically favoring the trans or E-isomer due to thermodynamic stability.[4][7]
-
Reductive Elimination and Catalyst Regeneration: A base is required to neutralize the generated HBr and facilitate the reductive elimination, which regenerates the active Pd(0) catalyst, thus closing the catalytic cycle.[4][7] Common bases include triethylamine, potassium carbonate, and sodium acetate.[1][5]
Catalytic Cycle Diagram
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Experimental Protocol
This protocol details the Heck coupling of this compound with styrene.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 215.10 | 1.0 | 1.0 |
| Styrene | 104.15 | 1.2 | 1.2 |
| Palladium(II) acetate [Pd(OAc)₂] | 224.50 | 0.02 | 0.02 |
| Triphenylphosphine (PPh₃) | 262.29 | 0.04 | 0.04 |
| Potassium carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | 5 mL | - |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the Heck reaction.
Step-by-Step Procedure
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).[8]
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species.
-
Reagent Addition: Under the inert atmosphere, add 5 mL of anhydrous N,N-dimethylformamide (DMF) via syringe, followed by the addition of styrene (1.2 mmol).[8]
-
Reaction Execution: Heat the reaction mixture to 100-120 °C with vigorous stirring.[8] The optimal temperature may need to be determined empirically, but this range is a good starting point for many Heck reactions with aryl bromides.[9][10]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired substituted styrene.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst.2. Insufficient temperature.3. Poor quality reagents or solvent. | 1. Ensure an inert atmosphere is maintained; palladium black formation indicates catalyst decomposition.2. Gradually increase the reaction temperature.3. Use freshly purified reagents and anhydrous, degassed solvents. |
| Formation of Palladium Black | 1. Presence of oxygen.2. High reaction temperature.3. Ligand degradation. | 1. Thoroughly degas all solvents and maintain a strict inert atmosphere.2. Lower the reaction temperature.3. Consider using a more robust ligand or a higher ligand-to-palladium ratio. |
| Byproduct Formation (e.g., Homocoupling) | 1. Reaction temperature is too high.2. Incorrect stoichiometry. | 1. Optimize the reaction temperature.2. Ensure the correct ratio of reactants is used. |
| Alkene Isomerization | 1. Re-addition of the palladium-hydride species.[6][7] | 1. The addition of certain bases or salts can sometimes suppress isomerization.[7] This protocol is designed to favor the trans-product. |
Safety Precautions
-
Palladium Compounds: Palladium catalysts can be toxic and should be handled in a well-ventilated fume hood.
-
Solvents: DMF is a skin and respiratory irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Inert Gas: Handle compressed gas cylinders with care.
-
Heating: Use a suitable heating mantle and ensure the apparatus is securely clamped.
By adhering to this detailed protocol and understanding the underlying chemical principles, researchers can confidently and successfully perform the Heck reaction with this compound to generate valuable synthetic intermediates.
References
-
BYJU'S. (n.d.). Heck Reaction Mechanism. Retrieved from [Link]
-
Wikipedia. (2023). Heck reaction. Retrieved from [Link]
-
Molecules. (2010). Palladium-catalyzed heck coupling reaction of aryl bromides in aqueous media using tetrahydropyrimidinium salts as carbene ligands. PubMed. Retrieved from [Link]
- Oestreich, M. (Ed.). (2009). The Mizoroki–Heck Reaction. John Wiley & Sons, Ltd.
-
Sathee, J. (n.d.). Chemistry Heck Reaction. Retrieved from [Link]
-
Organometallics. (2005). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. ACS Publications. Retrieved from [Link]
-
Reddit. (2024). Troubleshooting a difficult Heck reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved from [Link]
- Wipf, P. (2007). Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. Wipf Group.
-
Semantic Scholar. (n.d.). Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]
-
AIP Publishing. (n.d.). Examining the Effect of Base, Solvent and Temperature in Heck Reaction with the Presence of Palladium(II)- Hydrazone Complexes. Retrieved from [Link]
-
ResearchGate. (n.d.). Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran 34 with styrene 2a. Retrieved from [Link]
-
ResearchGate. (n.d.). General Heck cross-coupling reaction between an aryl bromide and an olefin. Retrieved from [Link]
-
ACS Publications. (2001). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Organic Letters. Retrieved from [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
-
Reddit. (2021). Practical Heck Reaction problems!. Retrieved from [Link]
-
Springer. (n.d.). Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study. Retrieved from [Link]
- Macmillan Group. (2004). The Intramolecular Heck Reaction.
-
ResearchGate. (n.d.). Pd‐catalyzed Heck reaction of 1, 4‐diene bromobenzenes. Retrieved from [Link]
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. SATHEE: Chemistry Heck Reaction [satheejee.iitk.ac.in]
- 3. Heck Reaction [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. byjus.com [byjus.com]
- 6. scispace.com [scispace.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Sonogashira Coupling of 1-Bromo-4-(ethoxymethyl)benzene with Terminal Alkynes
Introduction: The Strategic Importance of C-C Bond Formation
The Sonogashira cross-coupling reaction stands as a cornerstone in the edifice of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1] Specifically, it facilitates the coupling of terminal alkynes with aryl or vinyl halides, a transformation of immense value in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2][3] This reaction's utility is underscored by its tolerance for a wide range of functional groups and its operation under relatively mild conditions.[1][4]
This guide focuses on a specific application: the Sonogashira coupling of 1-Bromo-4-(ethoxymethyl)benzene with various terminal alkynes. This particular aryl bromide is a valuable building block, incorporating a protected benzylic alcohol moiety that can be further functionalized, making it highly relevant for drug discovery and development professionals. By mastering the protocols detailed herein, researchers can efficiently construct complex molecular architectures featuring internal alkyne linkages, which are prevalent in numerous biologically active compounds.[5][6]
The Catalytic Heart of the Reaction: A Mechanistic Overview
The Sonogashira reaction is traditionally catalyzed by a dual system comprising a palladium complex and a copper(I) co-catalyst.[2][7] While copper-free versions exist to circumvent issues like the formation of alkyne homocoupling byproducts (Glaser coupling), the classical approach remains widely practiced and highly effective.[1][7] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
A plausible mechanism for the palladium-copper catalyzed Sonogashira reaction involves the following key steps:
-
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl bromide (this compound), forming a Pd(II) intermediate.
-
Transmetalation: A copper acetylide species, generated in the copper cycle, transfers the acetylide group to the Pd(II) complex. This is often considered the rate-determining step.
-
Reductive Elimination: The resulting Pd(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst.
-
-
Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne, increasing the acidity of the terminal proton.
-
Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper acetylide intermediate.
-
This intricate dance of catalysts and reagents efficiently forges the desired C(sp²)-C(sp) bond.
Caption: The dual catalytic cycle of the Sonogashira coupling reaction.
Experimental Protocols: A Step-by-Step Guide
The success of a Sonogashira coupling is highly dependent on careful experimental setup and the choice of reagents. Aryl bromides are generally less reactive than their iodide counterparts, often necessitating slightly elevated temperatures for efficient conversion.[1]
Materials and Reagents
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, 1-Octyne, Trimethylsilylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Ligand (e.g., Triphenylphosphine, PPh₃)
-
Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Toluene, N,N-Dimethylformamide (DMF))
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst (1-5 mol%), copper(I) iodide (1-5 mol%), and any additional ligand if required.
-
Reagent Addition: Add this compound (1.0 equiv.), the terminal alkyne (1.1-1.5 equiv.), and the anhydrous solvent.
-
Base Addition: Add the amine base (2-3 equiv.). The base acts both as a scavenger for the HBr generated and as a solvent in some cases.
-
Reaction Conditions: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 100 °C, depending on the alkyne and catalyst system) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Table of Recommended Reaction Parameters
| Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (3) | TEA | THF | 60 | 6-12 |
| 1-Octyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | Toluene | 80 | 12-24 |
| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (3) | TEA | THF | 50 | 4-8 |
| 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₂Cl₂ (1) | CuI (2) | TEA | NMP | 90 | 3-6 |
Note: These are starting conditions and may require optimization for specific substrates and desired yields.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous conditions- Low reaction temperature | - Use a fresh batch of catalyst- Ensure all glassware is oven-dried and solvents are anhydrous- Gradually increase the reaction temperature |
| Formation of Homocoupled Alkyne (Glaser Product) | - Presence of oxygen- High concentration of copper catalyst | - Thoroughly degas the solvent and maintain a strict inert atmosphere- Reduce the amount of CuI or consider a copper-free protocol |
| Decomposition of Starting Materials | - Reaction temperature is too high- Prolonged reaction time | - Optimize the temperature; lower if decomposition is observed- Monitor the reaction closely and quench once the starting material is consumed |
| Difficult Product Purification | - Formation of side products- Catalyst residues | - Optimize reaction conditions to minimize side reactions- Employ appropriate filtration and chromatographic techniques for purification |
Conclusion: A Versatile Tool for Molecular Construction
The Sonogashira coupling of this compound with terminal alkynes is a robust and highly adaptable reaction for the synthesis of complex organic molecules. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently generate a diverse array of substituted alkynes. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors.
References
-
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
-
Wikipedia. Sonogashira coupling. Available at: [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]
-
Yang, M., et al. (2011). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 16(4), 3273-3291. Available at: [Link]
-
Shafiee, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7398-7422. Available at: [Link]
-
Hassan, J., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. Available at: [Link]
-
Lipshutz, B. H., et al. (2018). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 20(13), 3793-3796. Available at: [Link]
-
Borah, A. J., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4509-4529. Available at: [Link]
-
Al-Amin, M., et al. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(15), 6427-6441. Available at: [Link]
-
ResearchGate. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Available at: [Link]
- Google Patents. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 5. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
The Strategic Role of 1-Bromo-4-(ethoxymethyl)benzene and its Analogs in Modern Pharmaceutical Synthesis
An In-depth Guide for Researchers and Drug Development Professionals
Introduction: The Unseen Architect of Advanced Therapeutics
In the intricate landscape of pharmaceutical development, the journey from a promising molecule to a life-saving drug is paved with a series of critical chemical intermediates. Among these, aryl halides and their derivatives stand out as foundational building blocks for a multitude of active pharmaceutical ingredients (APIs). 1-Bromo-4-(ethoxymethyl)benzene, a seemingly simple aromatic compound, and its structurally related analogs, represent a cornerstone in the synthesis of a new generation of therapeutics. Their utility lies in the strategic placement of reactive sites—a bromine atom ripe for cross-coupling reactions and an ethoxymethyl group that can be a key pharmacophoric element or a precursor to other functionalities.
This technical guide delves into the multifaceted applications of this compound and its close analog, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, as pivotal intermediates in pharmaceutical synthesis. We will explore the causality behind their selection in complex synthetic routes, provide detailed, field-proven protocols for their utilization, and present a framework for their quality control and safe handling. The primary focus will be on their significant contribution to the synthesis of SGLT2 inhibitors, a class of drugs revolutionizing the management of type 2 diabetes.
Core Applications in Pharmaceutical Synthesis: A Gateway to SGLT2 Inhibitors
The primary and most well-documented application of intermediates structurally related to this compound is in the synthesis of sodium-glucose co-transporter 2 (SGLT2) inhibitors. These drugs, including Dapagliflozin and Canagliflozin, work by preventing the reabsorption of glucose in the kidneys, thereby lowering blood sugar levels in patients with type 2 diabetes.[1]
The key intermediate in the synthesis of Dapagliflozin is 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.[1][2][3] This molecule shares a core structure with this compound, featuring the critical bromo- and ethoxy-substituted benzyl moieties. The bromine atom serves as a handle for introducing the C-glucoside portion of the final drug molecule through metal-catalyzed cross-coupling reactions.
The Synthesis of a Key Dapagliflozin Intermediate: A Step-by-Step Protocol
The preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.[3][4]
Protocol 1: Synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene
This protocol outlines a one-pot process that avoids the isolation of an intermediate ketone, thereby improving efficiency.[3][4]
Materials:
-
5-bromo-2-chlorobenzoic acid
-
Oxalyl chloride or Thionyl chloride
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF) (catalytic amount)
-
Phenetole (ethoxybenzene)
-
Aluminum chloride (AlCl₃)
-
Triethylsilane (Et₃SiH)
-
Trifluoroacetic acid (TFA) or Boron trifluoride etherate (BF₃·OEt₂)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Acid Chloride Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, dissolve 5-bromo-2-chlorobenzoic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF. Cool the solution to 0 °C in an ice bath. Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases. The reaction progress can be monitored by TLC.
-
Friedel-Crafts Acylation: In a separate flask, dissolve phenetole (1.1 eq) in anhydrous DCM and cool to 0 °C. Slowly add aluminum chloride (1.3 eq) portion-wise, ensuring the temperature does not exceed 5 °C. To this suspension, add the freshly prepared acid chloride solution from step 1 dropwise at 0 °C. After the addition, allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Ionic Reduction: Cool the reaction mixture to -20 °C. In a separate flask, prepare a solution of triethylsilane (2.0 eq) in DCM. Slowly add this solution to the reaction mixture, followed by the dropwise addition of trifluoroacetic acid (3.0 eq) or BF₃·OEt₂ (2.0 eq), maintaining the temperature below -10 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Carefully quench the reaction by pouring it into a mixture of crushed ice and a saturated solution of sodium bicarbonate. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product. The crude 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Expected Yield: 75-85% Purity (by HPLC): >98%
Key Chemical Transformations and Mechanistic Insights
The utility of this compound and its analogs stems from their ability to participate in a variety of powerful C-C and C-N bond-forming reactions.
Grignard Reaction
The bromine atom can be readily converted into a Grignard reagent by reacting with magnesium metal in an anhydrous ether solvent.[5][6] This organometallic intermediate is a potent nucleophile and can be used to introduce the aryl group onto various electrophiles.
Protocol 2: Formation of the Grignard Reagent and Subsequent Reaction
Materials:
-
This compound (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (catalytic amount)
-
Electrophile (e.g., an aldehyde, ketone, or ester)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere, place the magnesium turnings and a small crystal of iodine. Gently heat the flask with a heat gun to activate the magnesium surface. Allow the flask to cool to room temperature. Add a small amount of a solution of this compound in anhydrous ether to initiate the reaction. Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir until most of the magnesium has been consumed.[5]
-
Reaction with Electrophile: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of the electrophile (1.0 eq) in anhydrous ether dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile and widely used method for forming C-C bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex.[7][8] This reaction is central to the synthesis of many biaryl compounds, which are common motifs in pharmaceuticals.[9][10]
Protocol 3: Suzuki-Miyaura Coupling of an Aryl Bromide
Materials:
-
This compound or its analog (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0 eq)
-
Solvent system (e.g., Toluene/Water, Dioxane/Water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine the aryl bromide (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (1-5 mol%).
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and add water. Extract the product with an organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualization of Synthetic Pathways
Dapagliflozin Intermediate Synthesis Workflow
Caption: One-pot synthesis of a key Dapagliflozin intermediate.
General Reactivity of Aryl Bromide Intermediate
Caption: Key transformations of the aryl bromide intermediate.
Analytical Methods and Quality Control
Ensuring the purity and identity of pharmaceutical intermediates is paramount for the safety and efficacy of the final drug product. A robust analytical quality control strategy is therefore essential.
| Analytical Technique | Parameter Measured | Typical Specifications |
| High-Performance Liquid Chromatography (HPLC) | Purity, presence of impurities | >98.0% area, individual impurities <0.1% |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification, volatile impurities | Conforms to reference standard |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Structural confirmation | Conforms to the proposed structure |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group identification | Conforms to reference spectrum |
| Melting Point | Physical property, purity indicator | Within a narrow range (e.g., ± 2 °C) |
Reverse-phase HPLC methods are commonly employed for the analysis of compounds like this compound and its analogs.[11] A typical method might use a C18 column with a mobile phase consisting of a gradient of acetonitrile and water, with detection by UV spectroscopy.
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed when handling this compound and its related compounds.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12][13][14]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.[12][13]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and amines.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[12][13] The compound may be moisture-sensitive.[12]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[13][15]
Conclusion: A Versatile Tool for Modern Drug Discovery
This compound and its structurally similar counterparts are more than just simple chemical intermediates; they are enabling tools that provide medicinal chemists with a reliable and versatile platform for the construction of complex and biologically active molecules. Their strategic importance in the synthesis of SGLT2 inhibitors like Dapagliflozin underscores their value in addressing significant global health challenges. A thorough understanding of their reactivity, coupled with the implementation of robust synthetic protocols and stringent quality control measures, will continue to propel the development of innovative therapeutics for years to come.
References
-
SIELC Technologies. (2018, February 16). Separation of Benzene, 1-bromo-4-methoxy- on Newcrom R1 HPLC column. Retrieved from [Link]
- Google Patents. (n.d.). EP3063116A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
- Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
-
Apicule. (n.d.). 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene (CAS No: 461432-23-5) API Intermediate Manufacturers. Retrieved from [Link]
- Google Patents. (n.d.). CN104496952A - Synthesis method of dapagliflozin.
- Indian Academy of Sciences. (2020). Synthesis of metabolites of dapagliflozin: an SGLT2 inhibitor. Journal of Chemical Sciences, 132(1), 42.
- Google Patents. (2014, November 7). United States Patent.
- Web Pages. (n.d.). Grignard Reaction.
-
PYG Lifesciences. (2025, January 21). Bromo-OTBN: An Essential Intermediate in Pharmaceutical Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
- Google Patents. (n.d.). US20060264680A1 - Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof.
-
Pharmaffiliates. (n.d.). 1-Bromo-2-chloro-3-(4-ethoxybenzyl)benzene. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid. Retrieved from [Link]
-
Semantic Scholar. (2017, December 20). Synthesis and Optimization of Canagliflozin by Employing Quality by Design (QbD) Principles. Retrieved from [Link]
-
MDPI. (2022, December 27). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]
-
Sciforum. (2023, November 15). Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]
-
MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Retrieved from [Link]
-
Brainly. (2020, February 3). 1-Bromo 4-Chloro benzene with Mg/ether, Formaldehyde, H3O+ ! what is the product?. Retrieved from [Link]
- PubMed. (2017). Syntheses of isotope-labeled SGLT2 inhibitor canagliflozin (JNJ-28431754). Journal of Labelled Compounds and Radiopharmaceuticals, 60(13), 616-623.
-
Chemistry LibreTexts. (2024, March 16). The Grignard Reaction (Experiment). Retrieved from [Link]
-
DTIC. (1992, April 25). Polymerization of 1-Bromo-4-lithiobenzene in THF. A Route to Soluble Polyphenylenes. Retrieved from [Link]
-
Journal of Medical Science. (2024, October 15). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Allylmagnesium bromide (THF complex solution). Retrieved from [Link]
-
Chesapeake Bay Program. (n.d.). Analytical Methods & Quality Control. Retrieved from [Link]
- Google Patents. (n.d.). US20170114051A1 - Process for preparation of canagliflozin.
-
Eurachem. (n.d.). Guide to Quality in Analytical Chemistry. Retrieved from [Link]
-
Journal of Medical Science. (n.d.). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene. Retrieved from [Link]
-
PubMed. (2013). Discovery of Novel Bromophenol 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol as Protein Tyrosine Phosphatase 1B Inhibitor and Its Anti-Diabetic Properties in C57BL/KsJ-db/db Mice. Retrieved from [Link]
Sources
- 1. apicule.com [apicule.com]
- 2. CAS #461432-23-5, Dapagliflozin Intermediates Supplier - Huateng Pharma [en.huatengsci.com]
- 3. EP3063116A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 4. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 5. d.web.umkc.edu [d.web.umkc.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. sciforum.net [sciforum.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Benzene, 1-bromo-4-methoxy- | SIELC Technologies [sielc.com]
- 12. fishersci.es [fishersci.es]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. sigmaaldrich.cn [sigmaaldrich.cn]
The Untapped Potential of 1-Bromo-4-(ethoxymethyl)benzene in Advanced Materials: Application Notes and Protocols
Abstract
This technical guide delves into the prospective applications of 1-Bromo-4-(ethoxymethyl)benzene in the realm of materials science. While direct, widespread applications of this specific monomer are not yet extensively documented in peer-reviewed literature, its unique bifunctional nature—possessing a reactive bromo group for polymerization and a property-modulating ethoxymethyl side chain—positions it as a compelling building block for novel polymers and organic functional materials. This document serves as a forward-looking guide for researchers, scientists, and professionals in drug development and materials science, providing a theoretical framework and hypothetical protocols for its use in creating next-generation materials. We will explore its potential in the synthesis of soluble conjugated polymers for organic electronics and specialty polymers with tailored properties, drawing upon established principles of polymer chemistry and materials science.
Introduction: Unveiling a Versatile Building Block
This compound, with the CAS number 95068-22-7, is an aromatic compound featuring a bromine atom and an ethoxymethyl group at the para positions of a benzene ring.[1] The bromo substituent serves as a versatile handle for a variety of carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Stille, and Sonogashira couplings. These reactions are foundational in the synthesis of conjugated polymers, which are the active components in a range of organic electronic devices.
Simultaneously, the ethoxymethyl side chain offers a means to fine-tune the physicochemical properties of the resulting materials. Alkoxy and alkoxymethyl side chains are known to enhance the solubility of rigid polymer backbones in common organic solvents, a crucial factor for solution-based processing techniques like spin-coating and printing, which are prevalent in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Furthermore, such side chains can influence the solid-state morphology of polymers, affecting intermolecular interactions and, consequently, charge transport properties. The ether linkage within the side chain may also impact the thermal stability and degradation pathways of the polymer.[2]
This guide will, therefore, focus on the hypothesized applications of this compound as a monomer in the synthesis of advanced materials, providing detailed theoretical protocols and the scientific rationale behind them.
Potential Application in Soluble Conjugated Polymers for Organic Electronics
The convergence of a reactive site for polymerization and a solubility-enhancing side chain makes this compound an attractive candidate for the synthesis of conjugated polymers for applications in OLEDs and OPVs.
Rationale for Application in Organic Light-Emitting Diodes (OLEDs)
In OLEDs, the active layers are composed of organic semiconductor materials that transport charge and emit light. The efficiency and stability of these devices are intrinsically linked to the properties of these materials. Introducing the ethoxymethylphenyl unit into a polymer backbone could offer several advantages:
-
Enhanced Solubility and Processability: The ethoxymethyl group can disrupt intermolecular packing, leading to better solubility and facilitating the formation of uniform, amorphous thin films, which is often desirable for the emissive layer in OLEDs.
-
Control of Interchain Interactions: The steric hindrance provided by the side chain can prevent excessive aggregation of polymer chains, which can otherwise lead to quenching of luminescence.
-
Potential for Blue Emitters: By carefully selecting the comonomer to be coupled with this compound, it may be possible to create polymers with a wide bandgap, suitable for blue light emission, which remains a significant challenge in OLED technology.
Hypothetical Protocol: Synthesis of a Polyfluorene Copolymer via Suzuki-Miyaura Coupling
This protocol describes a hypothetical synthesis of a copolymer of 9,9-dioctylfluorene and 4-(ethoxymethyl)phenylene, a material that could potentially be used as a blue-emitting layer in an OLED.
Reaction Scheme:
A hypothetical Suzuki coupling reaction.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) |
| This compound | 95068-22-7 | 215.09 | 1.0 |
| 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester | 254755-24-3 | 548.43 | 1.0 |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 14221-01-3 | 1155.56 | 0.02 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 4.0 |
| Toluene | 108-88-3 | - | 20 mL |
| Deionized Water | 7732-18-5 | - | 5 mL |
| Aliquat 336 | 63393-96-4 | - | 2-3 drops |
Protocol:
-
Inert Atmosphere: To a 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound (215 mg, 1.0 mmol), 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (548 mg, 1.0 mmol), and Pd(PPh₃)₄ (23 mg, 0.02 mmol).
-
Solvent and Base Addition: Add toluene (20 mL), deionized water (5 mL), and Aliquat 336 (2-3 drops) to the flask.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Reaction: Heat the mixture to 90 °C and stir vigorously under a nitrogen atmosphere for 48 hours.
-
Polymer Precipitation: After cooling to room temperature, pour the reaction mixture into a beaker containing 200 mL of methanol with vigorous stirring.
-
Purification: Filter the precipitated polymer and wash with methanol and acetone to remove residual catalyst and unreacted monomers.
-
Further Purification (Soxhlet Extraction): Purify the polymer further by Soxhlet extraction with acetone, hexane, and finally chloroform. The chloroform fraction will contain the desired polymer.
-
Drying: Concentrate the chloroform solution and precipitate the polymer again in methanol. Filter and dry the final product under vacuum at 60 °C for 24 hours.
Expected Outcome and Characterization:
The resulting polyfluorene copolymer is expected to be a white or pale-yellow solid, soluble in common organic solvents like chloroform, THF, and toluene. The ethoxymethyl side chains are anticipated to enhance its solubility compared to a similar polymer without these groups. The polymer's molecular weight and polydispersity can be determined by gel permeation chromatography (GPC). Its optical properties (UV-Vis absorption and photoluminescence) can be characterized in solution and as a thin film to assess its potential as an emissive material.
Potential Application in Specialty Polymers with Tunable Properties
Beyond conjugated systems, this compound can be a precursor for a variety of specialty polymers where the ethoxymethylphenyl moiety can impart specific properties.
Rationale for Application in High-Performance Engineering Plastics
The incorporation of the ethoxymethylphenyl group into the backbone of engineering plastics like poly(arylene ether)s could offer:
-
Improved Processability: The flexible ether linkage in the side chain can lower the glass transition temperature (Tg) and melt viscosity of the polymer, making it easier to process via techniques like injection molding.
-
Modified Mechanical Properties: The presence of side chains can affect the packing of polymer chains, potentially leading to materials with a balance of rigidity and toughness.
-
Enhanced Chemical Resistance: The aromatic nature of the backbone would be retained, suggesting good chemical resistance.
Hypothetical Protocol: Synthesis of a Poly(arylene ether) via Nucleophilic Aromatic Substitution
This protocol outlines a hypothetical synthesis of a poly(arylene ether) using a derivative of this compound.
Workflow:
Hypothetical synthesis of a poly(arylene ether).
Step A: Synthesis of 4-(Ethoxymethyl)phenylmagnesium bromide
-
Activate magnesium turnings (1.2 g, 50 mmol) in a dry Schlenk flask under a nitrogen atmosphere.
-
Add anhydrous THF (50 mL) and a small crystal of iodine.
-
Slowly add a solution of this compound (10.75 g, 50 mmol) in anhydrous THF (50 mL) to the magnesium suspension.
-
Maintain the reaction temperature below 30 °C. After the addition is complete, stir the mixture at room temperature for 2 hours to ensure complete formation of the Grignard reagent.
Step B: Synthesis of Bismethane (Hypothetical Monomer)
-
In a separate flask, dissolve 4,4'-difluorobenzophenone (10.9 g, 50 mmol) in anhydrous THF (100 mL) and cool to 0 °C.
-
Slowly add the prepared Grignard reagent from Step A to the benzophenone solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and purify by column chromatography to yield the tertiary alcohol intermediate.
-
The subsequent conversion to a bisphenol monomer would require further synthetic steps, for example, a rearrangement reaction under acidic conditions to form a bis(4-hydroxyphenyl) derivative, followed by protection of one hydroxyl group and reaction of the other with the Grignard reagent, and finally deprotection. This highlights the synthetic challenges that may need to be overcome.
Step C: Polymerization
Assuming the successful synthesis of a suitable bisphenol monomer derived from this compound, the polymerization would proceed as follows:
-
To a flask equipped with a Dean-Stark trap, add the bisphenol monomer (10 mmol), 4,4'-difluorobenzophenone (10 mmol), potassium carbonate (12 mmol), N-methyl-2-pyrrolidone (NMP, 50 mL), and toluene (25 mL).
-
Heat the mixture to 140 °C to azeotropically remove water.
-
After the water is removed, increase the temperature to 180 °C and maintain for 8-12 hours.
-
Precipitate the resulting viscous polymer solution in methanol, filter, and dry.
Conclusion
This compound represents a promising, yet underexplored, building block for materials science. Its bifunctionality allows for its potential incorporation into a wide array of polymeric structures through well-established synthetic methodologies. The ethoxymethyl side chain is poised to offer significant advantages in terms of solubility, processability, and the fine-tuning of solid-state properties. The hypothetical protocols provided herein are intended to serve as a starting point for researchers to explore the synthesis and characterization of novel materials derived from this versatile compound. Further experimental validation is required to fully elucidate the structure-property relationships of these potential new materials and to realize their application in advanced technologies.
References
- This is a placeholder for a reference that would ideally describe the synthesis or properties of a phenylalanine derivative using this compound, though not a materials science application, it confirms its use in organic synthesis.
-
This is a placeholder for a reference discussing the role of oligo(ethylene glycol) side chains in polymers, which is analogous to the ethoxymethyl group in imparting hydrophilicity and affecting degradation.[3]
-
This is a placeholder for a patent that discusses polymers with alkoxymethyl side chains and their properties like water solubility and reduced crystallinity.[4]
-
Nagata, Y., Kuroda, T., Takagi, K., & Suginome, M. (2014). Ether Solvent-induced Chirality Inversion of Helical Poly(quinoxaline-2,3-diyl)s Containing L-Lactic Acid Derived Side Chains. Chemical Science. [Link][5]
-
This is a placeholder for a patent that mentions the ethoxymethylphenyl group in the context of metal complexes for polymerization.[6]
-
This is a placeholder for a patent application that describes the synthesis of molecules containing the ethoxymethylphenyl group.[7]
-
Kim, J. Y., et al. (2012). Structure and Properties of Polymer Electrolyte Membranes Containing Phosphonic Acids for Anhydrous Fuel Cells. Chemistry of Materials, 24(1), 115-122. [Link][2]
-
This is a placeholder for a research article describing the synthesis of ethoxymethylphenyl-containing compounds.[8]
-
Hoogenboom, R., et al. (2019). Effect of Polymer Hydrophilicity and Molar Mass on the Properties of the Protein in Protein–Polymer Conjugates: The Case of PPEylated Myoglobin. Biomacromolecules, 20(1), 222-230. [Link][9]
-
This is a placeholder for a document that mentions the synthesis of 2-(4-bromomethyl-2- ethoxymethylphenyl)benzenesulfonic acid, a related compound.[10]
-
This is a placeholder for a chemical database entry for this compound.[11]
Sources
- 1. americanelements.com [americanelements.com]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. US20240317934A1 - Poly(ethylene glycol) having c1 to c3-alkyloxymethyl side chains, bioconjugates thereof, process for its preparation and its use - Google Patents [patents.google.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. US8618319B2 - Metal complex and method for producing α-olefin polymer and method for producing α-olefin/(meth)acrylate copolymer using the same - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. scribd.com [scribd.com]
Synthetic Utility of 1-Bromo-4-(ethoxymethyl)benzene: A Guide to Key Transformations
Introduction: Unlocking the Potential of a Versatile Building Block
In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 1-Bromo-4-(ethoxymethyl)benzene emerges as a particularly valuable building block for researchers in medicinal chemistry, materials science, and drug development. Its structure is elegantly simple yet bifunctional: the aryl bromide provides a reactive handle for a host of powerful cross-coupling reactions, while the ethoxymethyl group offers a stable ether linkage that can be carried through multi-step syntheses or potentially serve as a modifiable unit under specific conditions.[1] This guide provides an in-depth exploration of key synthetic routes commencing from this compound, complete with detailed protocols and expert insights to empower researchers in their synthetic endeavors.
Core Synthetic Strategies
The reactivity of this compound is dominated by the carbon-bromine bond, making it an excellent substrate for a variety of metal-catalyzed cross-coupling reactions and organometallic transformations. The primary synthetic pathways explored in this guide include:
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling for C-C bond formation.
-
Buchwald-Hartwig Amination for C-N bond formation.
-
Heck Reaction for the synthesis of substituted alkenes.
-
Sonogashira Coupling for the formation of aryl alkynes.
-
-
Organometallic Transformations:
-
Grignard Reagent Formation for nucleophilic addition to carbonyls and other electrophiles.
-
Directed Lithiation for the generation of a potent aryllithium nucleophile.
-
The following sections will delve into the mechanistic underpinnings and practical execution of these transformations.
Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Toolkit for Molecular Elaboration
Palladium catalysis has revolutionized the art of organic synthesis, and this compound is an ideal substrate for these transformations. The electron-rich nature of the aryl ring, coupled with the reactive C-Br bond, facilitates the initial oxidative addition step crucial to many catalytic cycles.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of biaryl structures and other C-C coupled products.[2] It involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[3]
Causality of Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. Often, a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) is used, which is reduced in situ. The choice of ligand is critical; phosphine ligands such as PPh₃ or more specialized biaryl phosphines are employed to stabilize the palladium center and modulate its reactivity.[4]
-
Base: A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[3] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or THF) and an aqueous solution of the base is commonly used to dissolve both the organic and inorganic reagents.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.
Protocol: Synthesis of 4-(Ethoxymethyl)-4'-methylbiphenyl
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), 4-methylphenylboronic acid (1.2 mmol, 1.2 equiv.), potassium carbonate (2.0 mmol, 2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add a degassed mixture of toluene (5 mL) and water (1 mL).
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired biaryl product.
| Component | Role | Example | Molar Equiv. |
| Aryl Halide | Electrophile | This compound | 1.0 |
| Organoboron Reagent | Nucleophile | 4-Methylphenylboronic acid | 1.2 |
| Palladium Catalyst | Catalyst | Pd(PPh₃)₄ | 0.03 |
| Base | Activator | K₂CO₃ | 2.0 |
| Solvent System | Medium | Toluene/H₂O | - |
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds from aryl halides and amines.[5][6] This reaction is of immense importance in pharmaceutical synthesis, as the aniline and its derivatives are common motifs in biologically active molecules.
Causality of Experimental Choices:
-
Catalyst and Ligand: This reaction is highly dependent on the choice of a sterically hindered and electron-rich phosphine ligand. Ligands like XPhos, SPhos, or RuPhos are often employed in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[7] These bulky ligands facilitate the reductive elimination step, which is often the rate-limiting step of the catalytic cycle.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile. Sodium tert-butoxide (NaOtBu) is a common choice.[7]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent unwanted side reactions.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol: Synthesis of N-Butyl-4-(ethoxymethyl)aniline
-
Reaction Setup: In a glovebox, charge a vial with Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.). Add this compound (1.0 mmol, 1.0 equiv.) and a stir bar.
-
Solvent and Amine Addition: Add anhydrous toluene (2 mL) followed by n-butylamine (1.2 mmol, 1.2 equiv.).
-
Reaction: Seal the vial and heat the mixture to 100 °C for 12-24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography to yield the desired N-alkylaniline.
| Component | Role | Example | Molar Equiv. |
| Aryl Halide | Electrophile | This compound | 1.0 |
| Amine | Nucleophile | n-Butylamine | 1.2 |
| Palladium Source | Pre-catalyst | Pd₂(dba)₃ | 0.01 |
| Ligand | Catalyst Modifier | XPhos | 0.04 |
| Base | Deprotonating Agent | NaOtBu | 1.4 |
| Solvent | Medium | Toluene | - |
Heck Reaction: Olefin Arylation
The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, providing a powerful method for the construction of complex carbon skeletons.[8][9]
Protocol: Synthesis of (E)-1-(4-(Ethoxymethyl)phenyl)prop-1-ene
-
Reaction Setup: Combine this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol) in a reaction vessel.
-
Solvent and Alkene Addition: Add anhydrous N,N-dimethylformamide (DMF, 5 mL) followed by propene (or a suitable precursor).
-
Reaction: Heat the mixture to 100-120 °C under an inert atmosphere.[10]
-
Workup and Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by chromatography.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, utilizing a palladium catalyst and a copper(I) co-catalyst.[11]
Protocol: Synthesis of 1-(Ethoxymethyl)-4-(phenylethynyl)benzene
-
Reaction Setup: To a solution of this compound (1.0 mmol) and phenylacetylene (1.1 mmol) in a suitable solvent like THF or DMF, add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), CuI (0.04 mmol, 4 mol%), and a base such as triethylamine.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed.
-
Workup and Purification: The reaction is worked up by filtration to remove the amine salt, followed by extraction and purification of the product by column chromatography.
Organometallic Transformations: Generating Potent Nucleophiles
The bromine atom in this compound can be readily transformed into a nucleophilic carbon center through the formation of organometallic reagents.
Grignard Reagent Formation and Reaction
The Grignard reaction is a classic and versatile method for C-C bond formation.[12] The aryl bromide is reacted with magnesium metal in an ethereal solvent to generate an organomagnesium halide, a potent nucleophile.
Causality of Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly basic and will react with even trace amounts of water.[13] Therefore, all glassware must be flame-dried, and anhydrous solvents must be used.
-
Solvent: Ethereal solvents like diethyl ether or THF are essential as they coordinate to the magnesium center, stabilizing the Grignard reagent.[14]
-
Initiation: The reaction can sometimes be difficult to initiate due to a passivating layer of magnesium oxide on the metal surface. A small crystal of iodine or 1,2-dibromoethane can be used as an activating agent.[14]
Protocol: Synthesis of (4-(Ethoxymethyl)phenyl)(phenyl)methanol
-
Grignard Formation: Place magnesium turnings (1.2 mmol) in a flame-dried, three-necked flask under an inert atmosphere. Add a small crystal of iodine. Add a solution of this compound (1.0 mmol) in anhydrous THF dropwise. The reaction may require gentle heating to initiate. Once initiated, maintain a gentle reflux by controlling the addition rate.
-
Reaction with Electrophile: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of benzaldehyde (1.0 mmol) in anhydrous THF dropwise.
-
Quench and Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Purification: Extract the aqueous layer with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude alcohol is then purified by column chromatography.
Lithiation via Halogen-Metal Exchange
Treatment of this compound with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures results in a rapid halogen-metal exchange to form the corresponding aryllithium species.[15] This provides a powerful nucleophile for reaction with a wide array of electrophiles.
Protocol: Synthesis of 4-(Ethoxymethyl)benzoic acid
-
Lithiation: Dissolve this compound (1.0 mmol) in anhydrous THF (5 mL) in a flame-dried flask under an inert atmosphere. Cool the solution to -78 °C. Add n-butyllithium (1.1 mmol, as a solution in hexanes) dropwise. Stir the mixture at -78 °C for 30 minutes.
-
Quenching with CO₂: Bubble dry carbon dioxide gas through the solution for 15-20 minutes, or pour the reaction mixture over crushed dry ice.
-
Workup: Allow the mixture to warm to room temperature. Quench with water and acidify with aqueous HCl.
-
Purification: Extract the product with an organic solvent. The combined organic extracts are dried and concentrated to yield the carboxylic acid, which can be further purified by recrystallization.
Conclusion
This compound is a versatile and valuable starting material for a wide range of synthetic transformations. Its ability to participate in numerous palladium-catalyzed cross-coupling reactions, as well as form potent organometallic nucleophiles, allows for the efficient synthesis of a diverse array of complex molecules. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers, enabling them to harness the full synthetic potential of this important building block.
References
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Wikipedia. (2023). Heck reaction. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Grignard reagent. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
University of California, Davis. (n.d.). The Grignard Reaction. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]
-
MDPI. (2021). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]
-
International Journal of New Chemistry. (2024). General procedure for Sonogashira coupling reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Quora. (2018). How to prepare benzene from a Grignard reagent. Retrieved from [Link]
-
National Institutes of Health. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link]
-
ACG Publications. (2009). Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents. A comparison between 1-bromo-2-(2-bromoethyl)benzene and 4,5-dimethoxy-1-bromo-2-(2-bromoethyl)benzene. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
Defense Technical Information Center. (1992). Polymerization of 1-Bromo-4-lithiobenzene in THF. A Route to Soluble Polyphenylenes. Retrieved from [Link]
-
National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
National Institutes of Health. (2010). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Retrieved from [Link]
- Google Patents. (2016). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
-
PubChem. (n.d.). Benzene, 1-bromo-4-ethynyl-. Retrieved from [Link]
- Google Patents. (2015). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
-
MDPI. (2022). Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. community.wvu.edu [community.wvu.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Grignard reagent - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Palladium-catalyzed cross-coupling reactions of 1-Bromo-4-(ethoxymethyl)benzene
An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions of 1-Bromo-4-(ethoxymethyl)benzene
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry. We will explore the application of palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthesis, using this compound as a versatile substrate. This document moves beyond simple procedural lists to provide a deep understanding of the causality behind experimental choices, ensuring both reproducibility and the capacity for informed optimization.
The ethoxymethylphenyl motif is of growing interest in medicinal chemistry, acting as a functional handle or a bioisosteric replacement for other groups to modulate pharmacokinetic and pharmacodynamic properties.[1][2] The ability to efficiently forge new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds from its aryl bromide precursor is therefore of significant value.[3]
The Foundational Mechanism: A Shared Catalytic Heart
Palladium-catalyzed cross-coupling reactions, a field recognized with the 2010 Nobel Prize in Chemistry, have revolutionized molecular construction.[4][5] Most of these transformations proceed through a common catalytic cycle, initiated by a palladium(0) species. Understanding this cycle is paramount to troubleshooting and adapting protocols. The three core steps are oxidative addition, transmetalation (or a related step), and reductive elimination.[4][5][6]
-
Oxidative Addition : The cycle begins when the active, low-valent Pd(0) catalyst inserts itself into the carbon-bromine bond of this compound. This step oxidizes palladium from the 0 to the +2 state, forming a square planar organopalladium(II) complex.[6][7][8]
-
Transmetalation (e.g., Suzuki, Stille) / Ligand Exchange : The second organic partner, often an organometallic reagent, exchanges its organic group onto the palladium center, displacing the halide. This step is highly dependent on the specific reaction type. In the Buchwald-Hartwig amination, for instance, this involves coordination of the amine followed by deprotonation.[9]
-
Reductive Elimination : The two organic fragments now attached to the palladium(II) center couple together, forming the desired new bond. This step reduces the palladium back to its catalytically active Pd(0) state, allowing it to re-enter the cycle.[6][10][8]
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is one of the most robust and widely used methods for constructing biaryl structures, which are prevalent in pharmaceuticals.[11] It couples an aryl halide with an organoboron species, typically a boronic acid or ester, in the presence of a base.[10][7]
Catalytic Cycle: Suzuki-Miyaura Coupling
The key difference from the general cycle is the transmetalation step, which requires activation of the organoboron species by a base. The base forms an "ate" complex with the boronic acid, rendering the organic group more nucleophilic and facilitating its transfer to the palladium center.[11]
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
Materials and Reagents
| Reagent | M.W. | Amount (mmol) | Equiv. | Notes |
| This compound | 215.09 | 1.0 | 1.0 | Substrate |
| Phenylboronic Acid | 121.93 | 1.2 | 1.2 | Coupling partner |
| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 0.02 | 0.02 | Catalyst, handle in a glovebox if possible |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.5 | 2.5 | Base, use as a 2M aqueous solution |
| 1,4-Dioxane | - | 5 mL | - | Solvent, anhydrous and degassed |
| Water (Deionized) | - | 2.5 mL | - | For base solution, degassed |
Procedure
-
Vessel Preparation : To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (215 mg, 1.0 mmol) and phenylboronic acid (146 mg, 1.2 mmol).
-
Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. This is critical as oxygen can deactivate the Pd(0) catalyst.
-
Solvent Addition : Add 5 mL of degassed 1,4-dioxane and 2.5 mL of the degassed 2M Na₂CO₃ solution via syringe. Stir the mixture to form a suspension.
-
Catalyst Addition : Under a positive flow of argon, quickly add Pd(PPh₃)₄ (23 mg, 0.02 mmol). The mixture will typically turn yellow or orange.[12]
-
Reaction : Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. A typical mobile phase for TLC is 9:1 Hexane:Ethyl Acetate. The reaction is generally complete within 2-4 hours.
-
Workup : Once complete, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification : Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the biaryl product.
Application 2: Heck Reaction for Alkene Arylation
The Heck reaction forms a C-C bond by coupling an aryl halide with an alkene, creating a substituted alkene.[13][14] It is a powerful tool for synthesizing stilbenes and cinnamates. Unlike the Suzuki coupling, it does not require an organometallic reagent for the alkene partner.[15]
Catalytic Cycle: Heck Reaction
The key mechanistic steps are oxidative addition, followed by migratory insertion of the alkene into the palladium-carbon bond, and finally, β-hydride elimination to release the product and a palladium-hydride species.[10][16] A base is required to regenerate the Pd(0) catalyst from the L₂Pd(H)X intermediate.[16]
Caption: Catalytic cycle for the Mizoroki-Heck reaction.
Protocol: Heck Coupling of this compound with Styrene
Materials and Reagents
| Reagent | M.W. | Amount (mmol) | Equiv. | Notes |
| This compound | 215.09 | 1.0 | 1.0 | Substrate |
| Styrene | 104.15 | 1.5 | 1.5 | Coupling partner, freshly distilled |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.01 | 0.01 | Pre-catalyst, forms Pd(0) in situ |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | 304.37 | 0.03 | 0.03 | Ligand |
| Triethylamine (Et₃N) | 101.19 | 2.0 | 2.0 | Base, should be anhydrous |
| N,N-Dimethylformamide (DMF) | - | 4 mL | - | Solvent, anhydrous |
Procedure
-
Vessel Preparation : In a sealable reaction tube equipped with a stir bar, combine this compound (215 mg, 1.0 mmol), Pd(OAc)₂ (2.2 mg, 0.01 mmol), and P(o-tol)₃ (9.1 mg, 0.03 mmol).
-
Inert Atmosphere : Seal the tube, and evacuate and backfill with argon. Repeat three times.
-
Reagent Addition : Through the septum, add anhydrous DMF (4 mL), styrene (172 µL, 1.5 mmol), and triethylamine (279 µL, 2.0 mmol) via syringe.
-
Reaction : Tightly seal the tube and place it in a preheated oil bath at 100 °C. The mixture will darken and may become heterogeneous as triethylammonium bromide precipitates.
-
Monitoring : Monitor the reaction by GC-MS or TLC until the starting aryl bromide is consumed (typically 8-16 hours).
-
Workup : Cool the mixture to room temperature. Dilute with diethyl ether (25 mL) and filter through a pad of celite to remove the precipitated salts and catalyst residues.
-
Purification : Transfer the filtrate to a separatory funnel and wash with 1M HCl (2 x 15 mL) to remove excess triethylamine, followed by water (15 mL) and brine (15 mL). Dry the organic layer over MgSO₄, filter, and concentrate. Purify the residue by column chromatography (hexane/ethyl acetate) to isolate the stilbene derivative.
Application 3: Sonogashira Coupling for C-C Alkyne Formation
The Sonogashira coupling is the premier method for linking terminal alkynes with aryl halides, producing valuable arylalkyne structures.[17] The reaction is uniquely co-catalyzed by palladium and a copper(I) salt, although copper-free versions exist.[18][19][20]
Catalytic Cycle: Sonogashira Coupling
The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is similar to others, involving oxidative addition and reductive elimination. The copper cycle involves the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the organopalladium(II) complex.[5]
Caption: Dual catalytic cycles of the Sonogashira coupling.
Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials and Reagents
| Reagent | M.W. | Amount (mmol) | Equiv. | Notes |
| This compound | 215.09 | 1.0 | 1.0 | Substrate |
| Phenylacetylene | 102.14 | 1.2 | 1.2 | Coupling partner |
| PdCl₂(PPh₃)₂ | 701.90 | 0.02 | 0.02 | Palladium catalyst |
| Copper(I) Iodide (CuI) | 190.45 | 0.04 | 0.04 | Co-catalyst, use high purity |
| Triethylamine (Et₃N) | 101.19 | 5 mL | - | Base and Solvent |
| Tetrahydrofuran (THF) | - | 5 mL | - | Co-solvent, anhydrous |
Procedure
-
Vessel Preparation : To a Schlenk flask, add this compound (215 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).
-
Inert Atmosphere : Evacuate and backfill the flask with argon three times.
-
Reagent Addition : Add anhydrous THF (5 mL) and triethylamine (5 mL) via syringe, followed by phenylacetylene (132 µL, 1.2 mmol).
-
Reaction : Stir the reaction mixture at room temperature. The reaction is often mildly exothermic. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.
-
Monitoring : Monitor the disappearance of the starting material by TLC or GC-MS. The reaction is usually complete in 1-3 hours at room temperature.
-
Workup : Once complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate (30 mL).
-
Purification : Filter the solution through a short plug of silica gel to remove the catalyst and ammonium salts, washing with additional ethyl acetate. Concentrate the filtrate and purify the crude product by column chromatography (hexane/ethyl acetate) to obtain the pure arylalkyne.
Application 4: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[9][21] This reaction couples an aryl halide with a primary or secondary amine using a palladium catalyst, a suitable phosphine ligand, and a strong base.[9][22]
Catalytic Cycle: Buchwald-Hartwig Amination
The mechanism involves oxidative addition of the aryl halide to Pd(0). The amine then coordinates to the Pd(II) complex. A strong base deprotonates the coordinated amine to form a palladium amido complex. Finally, reductive elimination from this complex forms the C-N bond and regenerates the Pd(0) catalyst.[9][23]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Materials and Reagents
| Reagent | M.W. | Amount (mmol) | Equiv. | Notes |
| This compound | 215.09 | 1.0 | 1.0 | Substrate |
| Morpholine | 87.12 | 1.2 | 1.2 | Amine coupling partner |
| Pd₂(dba)₃ | 915.72 | 0.01 | 0.02 Pd | Catalyst precursor |
| XPhos | 476.62 | 0.04 | 0.04 | Bulky phosphine ligand |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 | Strong, non-nucleophilic base |
| Toluene | - | 5 mL | - | Solvent, anhydrous and degassed |
Procedure
-
Glovebox Preparation : Due to the air-sensitivity of the catalyst, ligand, and base, this reaction is best set up in a nitrogen-filled glovebox.
-
Vessel Charging : In a vial inside the glovebox, weigh Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (19 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol). Add this compound (215 mg, 1.0 mmol).
-
Reagent Addition : Add anhydrous, degassed toluene (5 mL) and morpholine (105 µL, 1.2 mmol).
-
Reaction : Seal the vial tightly with a screw cap. Remove from the glovebox and place in a heating block set to 100 °C. Stir for 4-12 hours.
-
Monitoring : The reaction progress can be monitored by GC-MS analysis of a quenched aliquot.
-
Workup : After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble materials.
-
Purification : Concentrate the filtrate under reduced pressure. The residue can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired arylamine product.
Safety and Handling Precautions
-
Palladium Catalysts : Palladium catalysts, especially when finely divided like Pd/C, can be pyrophoric and may ignite upon exposure to air, particularly when dry and containing residual hydrogen or solvents.[24] Handle in an inert atmosphere where possible.[24] Soluble palladium compounds have moderate toxicity.[25]
-
Organohalides : this compound is an irritant. Avoid skin and eye contact. Handle in a well-ventilated chemical fume hood.
-
Solvents : Many solvents used (Dioxane, Toluene, DMF) have significant health risks. Dioxane is a suspected carcinogen. Always use in a fume hood and wear appropriate personal protective equipment (PPE).
-
Bases : Sodium tert-butoxide is highly corrosive and moisture-sensitive. Triethylamine is flammable and corrosive. Handle with care, wearing gloves and eye protection.
-
General : Always wear appropriate PPE, including safety glasses, a lab coat, and nitrile gloves.[25][26][27] All reactions should be conducted in a well-ventilated chemical fume hood.[25]
References
-
Soheili, A., et al. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 5(22), 4191-4194. [Link]
-
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Press Release. [Link]
-
Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. [Link]
-
Larhed, M., et al. (2014). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides Using Near Stoichiometric Carbon Monoxide. Organic Letters, 16(8), 2228-2231. [Link]
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]
-
Wikipedia. (n.d.). Cross-coupling reaction. [Link]
-
ResearchGate. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Request PDF. [Link]
-
Lipshutz, B. H., & Blomgren, P. A. (2001). Sonogashira couplings of aryl bromides: room temperature, water only, no copper. Journal of the American Chemical Society, 123(32), 7921-7922. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
-
University of California. (2017). Standard Operating Procedure - Palladium. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
SIFCO ASC. (2017). SAFETY DATA SHEET PALLADIUM. [Link]
-
Wikipedia. (n.d.). Heck reaction. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. [Link]
-
Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
-
University of Liverpool Repository. (n.d.). Exploring New Avenues in C-C Coupling: Broadening Application of the Heck Reaction via in-situ Formation of Olefins. [Link]
-
The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. [Link]
-
ResearchGate. (n.d.). Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e. [Link]
-
CEM Corporation. (n.d.). Organometallic cross-coupling reactions. [Link]
-
National Institutes of Health. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]
-
The Organic Chemistry Tutor. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. [Link]
-
ResearchGate. (n.d.). Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
Organic Syntheses. (n.d.). Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. [Link]
-
International Journal Research Publication and Analysis. (2025). Benzene derivatives in medicinal chemistry: structural features and biological activities. [Link]
-
PubMed. (2016). Heterocyclic replacements for benzene: Maximising ADME benefits by considering individual ring isomers. [Link]
-
Atlantis Press. (n.d.). Comprehensive Analysis of Benzene: Synthesis, Applications, and Environmental Impacts. [Link]
Sources
- 1. ijrpa.com [ijrpa.com]
- 2. Heterocyclic replacements for benzene: Maximising ADME benefits by considering individual ring isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drpress.org [drpress.org]
- 4. fiveable.me [fiveable.me]
- 5. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 6. nobelprize.org [nobelprize.org]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. Heck Reaction [organic-chemistry.org]
- 15. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Sonogashira couplings of aryl bromides: room temperature, water only, no copper. | Semantic Scholar [semanticscholar.org]
- 20. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 21. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. m.youtube.com [m.youtube.com]
- 24. honrel.com [honrel.com]
- 25. rtong.people.ust.hk [rtong.people.ust.hk]
- 26. chemicalbook.com [chemicalbook.com]
- 27. huaruicarbon.com [huaruicarbon.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions of 1-Bromo-4-(ethoxymethyl)benzene in Suzuki Coupling
Welcome to the technical support center for Suzuki coupling reactions involving 1-Bromo-4-(ethoxymethyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. Here, we address common and potential side reactions, offering in-depth troubleshooting advice and preventative protocols in a direct question-and-answer format. Our aim is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your synthetic strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling of this compound is giving a significant amount of a byproduct with a mass corresponding to the starting material minus bromine. What is happening and how can I prevent it?
A1: This is a classic case of protodebromination, a common side reaction in Suzuki couplings.
The Chemistry Behind the Problem:
Protodebromination, or hydrodehalogenation, is the replacement of the bromine atom on your aryl bromide with a hydrogen atom, leading to the formation of (ethoxymethyl)benzene. This undesired reaction pathway competes with the desired cross-coupling and is often facilitated by the palladium catalyst.[1][2] The generally accepted mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, forming an arylpalladium(II) intermediate.[1] Instead of undergoing transmetalation with the boronic acid, this intermediate can react with a hydride source in the reaction mixture, followed by reductive elimination to yield the protodebrominated product.[1] Potential hydride sources include solvent molecules (like alcohols), amine bases, or even trace water.
Troubleshooting Protocol: Minimizing Protodebromination
-
Choice of Base: The base plays a crucial role in the Suzuki reaction, but some can exacerbate protodebromination.[3]
-
Recommendation: Switch to a non-coordinating, anhydrous inorganic base. Anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often excellent choices. Avoid using alkoxide bases if possible, as they can be a source of hydrides.
-
-
Solvent Purity: Solvents, especially alcohols or those containing water, can act as proton sources.
-
Recommendation: Use anhydrous, degassed solvents. Toluene, dioxane, or THF are common choices. If a co-solvent is necessary, minimize the amount of any protic solvent.
-
-
Ligand Selection: The phosphine ligand coordinated to the palladium center significantly influences the relative rates of the desired catalytic cycle steps versus side reactions.
-
Recommendation: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or RuPhos can accelerate the rate of reductive elimination, favoring the desired product formation over protodebromination.[4]
-
-
Reaction Temperature: Higher temperatures can sometimes promote side reactions.
-
Recommendation: Attempt the reaction at a lower temperature. While this may slow down the reaction rate, it can disproportionately suppress the protodebromination pathway.
-
Q2: I am observing a significant amount of a symmetrical biaryl byproduct derived from my boronic acid coupling partner. What is this side reaction and how do I suppress it?
A2: You are observing homocoupling of your boronic acid, another prevalent side reaction in Suzuki couplings.
The Chemistry Behind the Problem:
Homocoupling of the boronic acid results in the formation of a symmetrical biaryl product (R-R, where R is the organic group from the boronic acid). This reaction is often promoted by the presence of oxygen and can proceed through a palladium(II)-mediated pathway.[5] If the palladium catalyst is in the +2 oxidation state (e.g., from the precatalyst or due to incomplete reduction), it can react with two molecules of the boronic acid, leading to the formation of the homocoupled product and regenerating Pd(0).[5][6]
Troubleshooting Protocol: Suppressing Boronic Acid Homocoupling
-
Rigorous Degassing: Oxygen is a known promoter of boronic acid homocoupling.[5]
-
Recommendation: Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes prior to adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Catalyst Pre-activation: Ensuring the palladium is in its active Pd(0) state before the addition of the coupling partners can minimize Pd(II)-mediated homocoupling.
-
Recommendation: If using a Pd(II) precatalyst like Pd(OAc)₂, consider a pre-reduction step by heating the catalyst with the phosphine ligand and base for a short period before adding the aryl bromide and boronic acid.
-
-
Order of Reagent Addition: The sequence of adding your reagents can influence the prevalence of side reactions.
-
Recommendation: Add the boronic acid portion-wise or via syringe pump to keep its instantaneous concentration low. This can disfavor the bimolecular homocoupling reaction.
-
-
Use of Boronic Esters: Boronic acids can be prone to decomposition and homocoupling.
-
Recommendation: Consider using a more stable boronic ester derivative, such as a pinacol ester. These are often more robust under reaction conditions and can be used to slowly generate the active boronic acid in situ.
-
Q3: My reaction is sluggish, and upon analysis, I see evidence of what might be 4-bromobenzyl alcohol or related derivatives. Is it possible the ethoxymethyl ether is being cleaved?
A3: Yes, cleavage of the ethoxymethyl ether is a potential, though less commonly reported, side reaction under certain Suzuki coupling conditions.
The Chemistry Behind the Problem:
The ethoxymethyl group is a type of acetal, which is generally stable to basic conditions. However, the benzylic C-O bond can be susceptible to cleavage under certain catalytic conditions, particularly with palladium catalysts.[7][8] While direct palladium-catalyzed cleavage of an ethoxymethyl ether in a Suzuki reaction is not widely documented for this specific substrate, the reactivity of benzylic ethers in the presence of palladium is known.[8] This could potentially occur through oxidative addition of the C-O bond to the palladium center, although this is generally less favorable than oxidative addition to the C-Br bond. More likely, if strongly acidic or Lewis acidic conditions are inadvertently generated, the ether could be hydrolyzed.
Troubleshooting Protocol: Preserving the Ethoxymethyl Group
-
Strictly Anhydrous and Aprotic Conditions: The presence of water and a protic source could lead to hydrolysis if any acidic species are present.
-
Recommendation: Ensure all reagents and solvents are rigorously dried.
-
-
Choice of Base: Avoid bases that could have a Lewis acidic counterion or could generate protic species in situ.
-
Recommendation: Stick with well-established, non-hydrolytic bases like K₃PO₄ or Cs₂CO₃.
-
-
Milder Reaction Conditions: High temperatures could promote this side reaction.
-
Recommendation: Run the reaction at the lowest temperature that affords a reasonable reaction rate.
-
-
Alternative Catalysts: In some cases, nickel catalysts have been shown to be effective for cross-coupling reactions and may offer different selectivity regarding C-O bond activation.[9]
-
Recommendation: If C-O bond cleavage is a persistent issue, exploring a nickel-based catalyst system could be a viable alternative.
-
Data Summary Table: Influence of Reaction Parameters on Side Reactions
| Parameter | Effect on Protodebromination | Effect on Homocoupling | Effect on Ether Cleavage | General Recommendation |
| Base | Stronger, protic bases can increase it. | Can influence boronic acid stability. | Lewis acidic character may promote it. | Use anhydrous K₃PO₄ or Cs₂CO₃. |
| Solvent | Protic solvents are a major contributor. | Water can be necessary for boronic acid activation but excess can be detrimental. | Protic solvents under acidic conditions can cause cleavage. | Use anhydrous, degassed toluene, dioxane, or THF. |
| Ligand | Bulky, electron-rich ligands can suppress it. | Can influence catalyst activity and stability. | Less direct effect, but can influence overall reaction efficiency. | Use bulky phosphine ligands like SPhos or XPhos.[4] |
| Temperature | Higher temperatures often increase it. | Can accelerate both desired and side reactions. | Higher temperatures may promote cleavage. | Use the lowest effective temperature. |
| Atmosphere | Less direct effect. | Oxygen is a major promoter. | Less direct effect. | Maintain a strict inert (Ar or N₂) atmosphere. |
Experimental Protocols
Standard Protocol for Suzuki Coupling of this compound
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid or boronic ester (1.1-1.5 equiv.), and anhydrous base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane, or a mixture) via cannula or syringe.
-
Catalyst Addition: In a separate vial under an inert atmosphere, prepare a solution of the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%) and the phosphine ligand (e.g., SPhos, 2-6 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor by TLC, GC, or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Mechanistic Diagrams
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in C–O Bond Cleavage of Aryl, Vinyl, and Benzylic Ethers [ouci.dntb.gov.ua]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Grignard Reactions with 1-Bromo-4-(ethoxymethyl)benzene
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered when preparing the Grignard reagent from 1-Bromo-4-(ethoxymethyl)benzene and utilizing it in subsequent synthetic steps. Our focus is on providing not just procedural guidance, but a deep-seated understanding of the underlying chemical principles to empower you to optimize your reaction yields and minimize impurities.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent obstacles encountered during the Grignard reaction with this compound, presented in a direct question-and-answer format.
Issue 1: My Grignard reaction fails to initiate.
Question: I've assembled my rigorously dried glassware under an inert atmosphere, added my activated magnesium turnings and anhydrous ether, and introduced the this compound solution. However, there are no signs of reaction (no exotherm, no bubbling, no characteristic color change). What's going wrong?
Answer: Failure to initiate is a classic Grignard problem, often stemming from issues with the magnesium surface or trace impurities. Here’s a breakdown of the likely causes and how to resolve them:
-
Inactive Magnesium Surface: The most common culprit is a passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings. This layer prevents the magnesium from reacting with the aryl bromide.
-
Solution: Magnesium activation is crucial. Before adding your solvent, you can gently crush the magnesium turnings in the reaction flask with a glass rod under an inert atmosphere to expose a fresh, unoxidized surface. Chemical activation is also highly effective. Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to the magnesium suspension in the ether before adding the aryl halide. The disappearance of the iodine's purple color is a good indicator that the magnesium surface is activated and the reaction is ready to start.[1]
-
-
Presence of Moisture: Grignard reagents are extremely potent bases and will be rapidly quenched by even trace amounts of water.[2]
-
Solution: All glassware must be meticulously dried, either by oven-drying at >120°C overnight or by flame-drying under vacuum and cooling under a stream of inert gas (Argon or Nitrogen). The solvent (typically THF or diethyl ether) must be anhydrous. Using a freshly opened bottle of anhydrous solvent or distilling it from a suitable drying agent (like sodium/benzophenone) is highly recommended.
-
-
Poor Quality of this compound: The starting material itself could be a source of inhibiting impurities.
-
Solution: Ensure the purity of your aryl bromide. If it has been stored for a long time, consider purifying it by distillation or passing it through a short column of activated alumina to remove any acidic impurities or residual moisture.[3]
-
Issue 2: My reaction starts, but the yield of the Grignard reagent is consistently low, and I observe a significant amount of a high-boiling point byproduct.
Question: I've managed to initiate the reaction, but titration of the Grignard solution indicates a low concentration. Furthermore, after quenching an aliquot, GC-MS analysis shows a significant peak corresponding to 4,4'-bis(ethoxymethyl)biphenyl. What is causing this?
Answer: This is a classic case of a significant side reaction competing with the formation of your desired Grignard reagent. The primary side reaction to suspect is Wurtz-type homocoupling .
-
Mechanism of Wurtz Coupling: The Grignard reagent, once formed, is highly nucleophilic. It can attack the electrophilic carbon of an unreacted molecule of this compound. This results in the formation of a carbon-carbon bond between two aryl groups, yielding the homocoupled product and magnesium bromide (MgBr₂).[4][5] This side reaction is particularly favored by higher temperatures and high local concentrations of the aryl bromide.[6]
-
Minimizing Wurtz Coupling:
-
Slow Addition: Add the solution of this compound to the magnesium suspension very slowly and dropwise. This maintains a low concentration of the aryl bromide in the reaction flask, minimizing the chance of it reacting with the newly formed Grignard reagent.[2]
-
Temperature Control: The formation of the Grignard reagent is exothermic.[3] It's crucial to maintain a gentle reflux and avoid excessive heating. If the reaction becomes too vigorous, cool the flask with a water bath. For aryl bromides, maintaining a controlled temperature is key to suppressing the Wurtz coupling.
-
Solvent Choice: The choice of solvent can significantly impact the extent of Wurtz coupling. For some substrates, 2-Methyltetrahydrofuran (2-MeTHF) has been shown to suppress this side reaction more effectively than THF or diethyl ether.[7][8]
-
-
Issue 3: After reacting my Grignard reagent with an electrophile, my final product yield is low, and I've isolated 4-bromophenol or its derivatives.
Question: My Grignard reagent appeared to form successfully. However, after reacting it with a carbonyl compound and performing an acidic workup, the yield of my desired alcohol is poor. I've also identified 4-bromophenol in my crude product mixture. What could be happening?
Answer: The presence of 4-bromophenol points towards the cleavage of the ethoxymethyl ether bond. While ethers are generally stable and are used as solvents for Grignard reactions, benzylic ethers like the one in your starting material are susceptible to cleavage, particularly under certain conditions.
-
Mechanism of Ether Cleavage: The carbon atom of the ethoxymethyl group is benzylic and can be attacked by the highly nucleophilic Grignard reagent itself. This would displace an ethoxide group. More commonly, if the acidic workup is too harsh (e.g., using a strong acid at elevated temperatures for a prolonged period), the ether linkage can be cleaved. Ethers with benzylic groups are known to cleave under strong acidic conditions.[9][10]
-
Solutions to Prevent Ether Cleavage:
-
Mild Workup Conditions: Quench the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl). This is a much milder acidic source than strong acids like HCl or H₂SO₄ and is less likely to cause ether cleavage.
-
Temperature Control During Workup: Perform the quench and subsequent extractions at low temperatures (e.g., in an ice bath) to minimize the rate of any potential acid-catalyzed cleavage.
-
Use of Rieke Magnesium: For particularly sensitive substrates, using highly activated Rieke magnesium allows for the formation of the Grignard reagent at very low temperatures (e.g., -78 °C).[11][12] At these temperatures, the stability of the functional group is significantly enhanced.
-
-
Frequently Asked Questions (FAQs)
Q1: Which solvent is best for this reaction: Diethyl Ether or THF?
A1: Both anhydrous diethyl ether (Et₂O) and tetrahydrofuran (THF) are suitable solvents. However, for aryl bromides, THF is often the superior choice.[1] Its higher boiling point (66 °C vs. 34.6 °C for Et₂O) allows for a higher reaction temperature if needed for initiation, and its greater solvating power helps to stabilize the Grignard reagent, often leading to higher yields.[1] Studies have shown that for aryl Grignards, yields can be significantly higher in THF compared to other ethers.[1]
Q2: How can I be certain my Grignard reagent has formed before I add my electrophile?
A2: Visual cues are the first indicator: the disappearance of the magnesium turnings, a gentle reflux, and the formation of a cloudy, grayish solution.[13] For a more quantitative measure, you can perform a titration. A common method involves taking a small, precise aliquot of the Grignard solution and quenching it with a known excess of iodine (I₂). The unreacted iodine is then back-titrated with a standardized solution of sodium thiosulfate.
Q3: Can I store my prepared Grignard reagent?
A3: It is highly recommended to use the Grignard reagent immediately after its preparation.[6] These reagents are unstable and can degrade over time, even when stored under an inert atmosphere. They can react with the solvent (especially THF over prolonged periods) or precipitate from the solution, leading to a decrease in concentration and lower yields in subsequent reactions.
Q4: What is the purpose of the iodine crystal I see in many protocols?
A4: The iodine serves two main functions. First, it acts as a chemical activator for the magnesium by etching the passivating oxide layer from its surface. Second, it serves as a visual indicator. The disappearance of the characteristic purple or brown color of the iodine signals that the reaction has initiated.[14]
Data Presentation: Solvent Effects on Grignard Reactions
The choice of solvent can have a profound impact on both the yield of the Grignard product and the formation of the Wurtz coupling byproduct. The following table summarizes findings from a comparative study on a similar benzyl halide system, which illustrates the potential trade-offs.
| Solvent | Boiling Point (°C) | Dielectric Constant | Grignard Product Yield (%) | Wurtz Byproduct (%) |
| Diethyl Ether (Et₂O) | 34.6 | 4.3 | 94 | ~5 |
| Tetrahydrofuran (THF) | 66 | 7.6 | 27 | ~70 |
| 2-Methyl-THF (2-MeTHF) | 80 | 7.0 | 90 | ~10 |
| Cyclopentyl methyl ether (CPME) | 106 | 4.8 | 45 | ~50 |
Data adapted from a study on benzyl chloride. While not identical, this data provides a strong indication of solvent performance trends for reactive halides prone to Wurtz coupling.[7][8] As shown, while THF is a good solvating agent, it can sometimes promote the Wurtz side reaction. 2-MeTHF often provides a better balance, offering good yields while suppressing byproduct formation.[7]
Experimental Protocols & Visualizations
Optimized Protocol for the Preparation of 4-(Ethoxymethyl)phenylmagnesium Bromide
This protocol is designed to maximize yield by controlling initiation and minimizing side reactions.
1. Preparation and Setup:
- All glassware (three-necked round-bottom flask, reflux condenser, pressure-equalizing dropping funnel) must be oven-dried for at least 4 hours at 125°C and assembled hot under a positive pressure of dry argon or nitrogen.
- Equip the flask with a magnetic stir bar.
- Fit the top of the condenser and dropping funnel with gas adapters connected to a bubbler to maintain an inert atmosphere.
2. Magnesium Activation:
- To the flask, add magnesium turnings (1.2 equivalents).
- Add one small crystal of iodine.
- Gently warm the flask with a heat gun under the inert gas flow until faint violet vapors of iodine are observed. Allow the flask to cool completely to room temperature.
3. Grignard Reagent Formation:
- Add anhydrous THF (calculated to make a final concentration of ~0.5 M) to the flask to cover the magnesium.
- In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
- Begin vigorous stirring of the magnesium suspension.
- Add a small portion (~5-10%) of the aryl bromide solution from the dropping funnel to the flask.
- Observe for signs of initiation (gentle bubbling, mild exotherm, disappearance of iodine color). A warm water bath or gentle warming with a heat gun can be used to encourage initiation if it is sluggish.
- Once the reaction has initiated and is self-sustaining (maintaining a gentle reflux), begin the slow, dropwise addition of the remaining aryl bromide solution over 1-2 hours. The rate should be controlled to maintain a steady but not overly vigorous reflux.
- After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the magnesium. The final solution should be a cloudy, grey-to-brown color.
4. Reaction with Electrophile and Workup:
- Cool the freshly prepared Grignard reagent solution to 0°C using an ice-water bath.
- Add a solution of the electrophile (e.g., a ketone or aldehyde) in anhydrous THF dropwise, maintaining the temperature below 10°C.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.
- Cool the reaction mixture back to 0°C and slowly quench by adding it to a stirred, cold, saturated aqueous solution of NH₄Cl.
- Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Diagrams
Grignard Formation and Key Side Reactions
Caption: Key reaction pathways in the Grignard synthesis.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing low Grignard yields.
References
-
Kadam, A., Nguyen, M., Kopach, M., & Zhang, W. (2013). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry, 15(7), 1870-1878. [Link]
-
Madhavi, Y. V., et al. (Year of publication not specified). Effect of temperature on Grignard reaction. ResearchGate. [Link]
-
Lee, J.-s., Velarde-Ortiz, R., Guijarro, A., Wurst, J. R., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 65(17), 5428–5430. [Link]
-
ResearchGate. (n.d.). Physical property of solvents used for Grignard reactions. ResearchGate. [Link]
-
Kadam, A., et al. (2013). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. Organic Chemistry Portal. [Link]
-
Lee, J.-S., et al. (2000). Low-temperature formation of functionalized Grignard reagents from direct oxidative addition of active magnesium to aryl bromides. Semantic Scholar. [Link]
-
International Journal of Advance Research in Science and Engineering. (2014). APPLICATION OF GREEN CHEMISTRY PRICIPLES IN ORGANO-GRIGNARD REACTIONS. ijarse.com. [Link]
-
bartleby. (2024). A common side reaction during Grignard Reactions is the Wurtz coupling... bartleby.com. [Link]
-
The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. (n.d.). diva-portal.org. [Link]
-
Grignard Reaction. (n.d.). macalester.edu. [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). chem.libretexts.org. [Link]
-
Gutmann, T., et al. (n.d.). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ResearchGate. [Link]
-
-
The Grignard Reaction. (n.d.). csus.edu. [Link]
-
-
-
Grignard Reaction. (n.d.). csus.edu. [Link]
-
-
Wikipedia. (n.d.). Ether cleavage. en.wikipedia.org. [Link]
-
Filo. (2025). Question 8 (a) What is Wurtz-Fittig reaction? filo.com. [Link]
-
Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). qc.cuny.edu. [Link]
-
Wikipedia. (n.d.). Wurtz reaction. en.wikipedia.org. [Link]
-
OpenStax. (2023). 18.3 Reactions of Ethers: Acidic Cleavage. openstax.org. [Link]
-
Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage. chemistrysteps.com. [Link]
-
Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. chem.libretexts.org. [Link]
-
Chad's Prep. (n.d.). 13.3 Reactions of Ethers. chadsprep.com. [Link]
- Google Patents. (n.d.). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
-
Chegg. (2021). Experiment Three: Chemoselectivity in Gringard Formation. chegg.com. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. Low-temperature formation of functionalized Grignard reagents from direct oxidative addition of active magnesium to aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Answered: A common side reaction during Grignard Reactions is the Wurtz coupling, where the Grignard reagent and alkyle halide essentially couple together as shown below.… | bartleby [bartleby.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]
- 12. [PDF] Low-temperature formation of functionalized Grignard reagents from direct oxidative addition of active magnesium to aryl bromides | Semantic Scholar [semanticscholar.org]
- 13. d.web.umkc.edu [d.web.umkc.edu]
- 14. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Synthesis of 1-Bromo-4-(ethoxymethyl)benzene
Welcome to the technical support center for the synthesis of 1-Bromo-4-(ethoxymethyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis of this important chemical intermediate.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds and advanced materials. Its preparation, most commonly achieved via the Williamson ether synthesis, is a robust reaction. However, like any chemical transformation, it is not without its nuances. The formation of impurities can impact yield, purity, and the performance of the final product. This guide provides a comprehensive overview of the common impurities, their mechanisms of formation, and strategies for their detection, mitigation, and removal.
Frequently Asked Questions (FAQs)
Q1: What is the most common and industrially scalable method for synthesizing this compound?
The most prevalent method is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. For this compound, the typical route involves the reaction of 4-bromobenzyl bromide with sodium ethoxide. This SN2 reaction is generally efficient and proceeds under relatively mild conditions.[1][2]
Q2: What are the primary starting materials and the key reaction conditions?
The primary starting materials are 4-bromobenzyl bromide and a source of the ethoxide ion, typically sodium ethoxide. The reaction is usually carried out in a polar aprotic solvent, such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), to facilitate the dissolution of the reactants and promote the SN2 mechanism.[1][2] Reaction temperatures can range from room temperature to gentle heating, depending on the specific solvent and desired reaction time.
Q3: What are the most common classes of impurities I should be aware of?
The common impurities can be categorized as follows:
-
Process-Related Impurities: These arise directly from the main reaction and include unreacted starting materials and byproducts of side reactions.
-
Starting Material-Related Impurities: These are impurities present in the initial reactants (4-bromobenzyl bromide and sodium ethoxide) that can carry through or react to form new impurities.
-
Degradation Products: These can form if the product is subjected to harsh conditions during workup or storage.
Troubleshooting Guide: Common Impurities and Their Mitigation
This section provides a detailed breakdown of specific impurities, their identification, and actionable troubleshooting steps.
Impurity Profile of this compound Synthesis
| Impurity Name | Structure | Typical Source | Analytical Detection |
| 4-Bromobenzyl alcohol | 4-Br-C₆H₄-CH₂OH | Hydrolysis of 4-bromobenzyl bromide | HPLC, GC-MS, ¹H NMR |
| Bis(4-bromobenzyl) ether | (4-Br-C₆H₄-CH₂)₂O | Reaction of 4-bromobenzyl bromide with 4-bromobenzyl alcohol | HPLC, GC-MS, ¹H NMR |
| 4,4'-Dibromostilbene | 4-Br-C₆H₄-CH=CH-C₆H₄-Br | E2 elimination byproduct | HPLC, GC-MS, ¹H NMR |
| Unreacted 4-bromobenzyl bromide | 4-Br-C₆H₄-CH₂Br | Incomplete reaction | HPLC, GC-MS, TLC |
| Unreacted Sodium Ethoxide/Ethanol | NaOEt / EtOH | Incomplete reaction/excess reagent | ¹H NMR (for ethanol) |
Detailed Troubleshooting Q&A
Q4: My reaction mixture shows a significant amount of a byproduct with a higher polarity than the desired product on TLC. What could it be and how can I prevent it?
This is likely 4-bromobenzyl alcohol . Its formation is primarily due to the hydrolysis of the starting material, 4-bromobenzyl bromide, by residual moisture in the reaction.
-
Causality: 4-bromobenzyl bromide is a reactive benzylic halide and is susceptible to hydrolysis, especially in the presence of a base like sodium ethoxide. Any water present in the solvent or on the glassware will react with the bromide to form the alcohol.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents. If using a commercial solvent from a freshly opened bottle is not possible, consider drying the solvent using appropriate drying agents (e.g., molecular sieves for THF).
-
Handle Reagents Appropriately: Sodium ethoxide is hygroscopic and can absorb moisture from the air, which then gets introduced into the reaction.[1] Handle it quickly in a dry atmosphere (e.g., under a nitrogen or argon blanket).
-
Purification: 4-bromobenzyl alcohol can be removed from the product by column chromatography, as it is significantly more polar.
-
Q5: I've identified a high molecular weight impurity in my GC-MS analysis. What is a likely candidate?
A common high molecular weight byproduct is bis(4-bromobenzyl) ether .
-
Causality: This impurity forms from a secondary Williamson ether synthesis reaction between the initially formed 4-bromobenzyl alcohol (from hydrolysis) and another molecule of 4-bromobenzyl bromide. The alcohol is deprotonated by sodium ethoxide to form the corresponding alkoxide, which then acts as a nucleophile.
-
Troubleshooting Steps:
-
Minimize 4-Bromobenzyl Alcohol Formation: The most effective way to prevent the formation of the bis-ether is to rigorously exclude water from the reaction, thereby minimizing the formation of the precursor alcohol.
-
Control Stoichiometry: Using a slight excess of sodium ethoxide can help to ensure that the 4-bromobenzyl bromide reacts preferentially with the ethoxide rather than any in-situ generated 4-bromobenzyl alkoxide.
-
Purification: This impurity has a significantly higher boiling point and can often be separated from the desired product by distillation under reduced pressure or by column chromatography.
-
Q6: My final product has a yellowish tint and the ¹H NMR shows some unexpected alkene signals. What is the cause?
The likely culprit is 4,4'-dibromostilbene , which arises from an E2 elimination side reaction.
-
Causality: Sodium ethoxide is not only a good nucleophile but also a strong base. It can abstract a proton from the benzylic carbon of 4-bromobenzyl bromide, leading to an elimination reaction that forms the stilbene derivative. This is a common competing pathway in Williamson ether syntheses.[3]
-
Troubleshooting Steps:
-
Temperature Control: Elimination reactions are often favored at higher temperatures. Running the reaction at a lower temperature (e.g., room temperature or 0 °C) can favor the desired SN2 substitution over E2 elimination.
-
Slow Addition of Base: Adding the sodium ethoxide solution slowly to the solution of 4-bromobenzyl bromide can help to maintain a low instantaneous concentration of the strong base, thereby disfavoring the bimolecular elimination reaction.
-
Choice of Base: While sodium ethoxide is standard, in some sensitive cases, a less hindered or milder base in combination with a phase-transfer catalyst could be explored, though this may require significant process optimization.
-
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
4-Bromobenzyl bromide
-
Sodium ethoxide (solid or as a solution in ethanol)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, condenser, dropping funnel, and other standard glassware.
Procedure:
-
Setup: Assemble an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (nitrogen or argon).
-
Reaction:
-
If using solid sodium ethoxide, dissolve it in anhydrous THF.
-
In a separate flask, dissolve 4-bromobenzyl bromide in anhydrous THF.
-
Slowly add the 4-bromobenzyl bromide solution to the stirred sodium ethoxide solution at room temperature via a dropping funnel.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 4-6 hours or until TLC analysis indicates the consumption of the starting material. Gentle heating (40-50 °C) can be applied to expedite the reaction if necessary, but be mindful of promoting the elimination side reaction.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Alternatively, for larger scales, purification can be achieved by vacuum distillation.
-
Visualizing Reaction Pathways
The following diagrams illustrate the main reaction pathway and the formation of key impurities.
Caption: Desired SN2 reaction pathway.
Caption: Formation pathways for common impurities.
References
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Sodium ethoxide. Retrieved from [Link]
-
askIITians. (2025, March 4). Illustrate with examples the limitations of Williamson's synthesis. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, April 15). Product of Williamson Synthesis. Retrieved from [Link]
-
YouTube. (2019, October 25). in the chemical literature: Williamson ether synthesis. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 1.5 Williamson Ether Synthesis – Organic Chemistry II. Retrieved from [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Pearson. (n.d.). Show how you would use the Williamson ether synthesis to prepare.... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (alkylation). Retrieved from [Link]
Sources
Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 1-Bromo-4-(ethoxymethyl)benzene
Welcome to our dedicated technical support center for the optimization of palladium-catalyzed cross-coupling reactions involving 1-Bromo-4-(ethoxymethyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of your experiments. Our aim is to blend established scientific principles with practical, field-tested insights to ensure the success of your synthetic endeavors.
Introduction: Understanding the Substrate
This compound is an aryl bromide characterized by the presence of an electron-donating ethoxymethyl group at the para position. This substituent renders the aromatic ring electron-rich, which can influence the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions. Specifically, the increased electron density at the ipso-carbon can make the initial oxidative addition step of the catalytic cycle more challenging compared to electron-deficient aryl bromides. Consequently, careful selection of the catalyst system, including the palladium precursor and, most critically, the ligand, is paramount for achieving high yields and minimizing side reactions.
This guide will address the common challenges and optimization strategies for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, with a specific focus on this electron-rich substrate.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable palladium precursor for the cross-coupling of this compound?
A1: For electron-rich aryl bromides like this compound, both Pd(0) and Pd(II) precursors can be effective, with the choice often depending on the specific reaction and the desired catalyst activation method.
-
Pd(0) sources , such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) or Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), are often used directly as they are already in the active catalytic state.
For robust and reproducible results, pre-formed catalysts or pre-catalysts, which are air-stable Pd(II) complexes that readily form the active Pd(0) species under reaction conditions, are highly recommended.
Q2: Which class of ligands is most effective for this electron-rich aryl bromide?
A2: The choice of ligand is critical for the success of cross-coupling reactions with electron-rich aryl bromides. Electron-rich, sterically hindered phosphine ligands are generally the most effective. These ligands promote the oxidative addition step, which is often the rate-limiting step for these substrates, and facilitate the final reductive elimination to release the product.
Buchwald-type biaryl phosphine ligands, such as SPhos, XPhos, and RuPhos, are excellent choices. N-heterocyclic carbenes (NHCs) can also be highly effective ligands for these transformations.
Q3: What are the recommended starting conditions for a Suzuki-Miyaura coupling of this compound with an arylboronic acid?
A3: A good starting point for a Suzuki-Miyaura coupling would be:
-
Palladium Source: Pd(OAc)₂ (2 mol%)
-
Ligand: SPhos (4 mol%)
-
Base: K₃PO₄ (2 equivalents)
-
Solvent: Toluene/H₂O (10:1) or 1,4-Dioxane/H₂O (10:1)
-
Temperature: 80-100 °C
It is crucial to thoroughly degas the reaction mixture to prevent oxidation of the phosphine ligand and deactivation of the catalyst.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). A small aliquot of the reaction mixture can be periodically withdrawn, quenched, and analyzed to determine the consumption of the starting material and the formation of the product.
Troubleshooting Guide
Problem 1: Low or No Conversion to Product
This is one of the most common issues in palladium-catalyzed cross-coupling reactions. A systematic approach is necessary to identify the root cause.
Possible Causes and Solutions:
-
Inactive Catalyst:
-
Cause: The Pd(0) active species may not be forming efficiently from a Pd(II) precursor, or the catalyst may have decomposed.
-
Solution:
-
Ensure all reagents and solvents are of high purity and anhydrous.
-
Thoroughly degas the reaction mixture to remove oxygen, which can oxidize the phosphine ligands and the Pd(0) catalyst.
-
Consider using a pre-activated Pd(0) source or a more robust pre-catalyst.
-
Increase the catalyst and/or ligand loading slightly (e.g., from 2 mol% to 5 mol%).
-
-
-
Inefficient Ligand:
-
Cause: The chosen ligand may not be suitable for the electron-rich substrate, leading to a slow oxidative addition step.
-
Solution:
-
Screen a panel of electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos).
-
Ensure the correct palladium-to-ligand ratio is used (typically 1:1 to 1:2).
-
-
-
Incorrect Base or Solvent:
-
Cause: The base may not be strong enough to facilitate the transmetalation step (in Suzuki coupling) or the deprotonation of the nucleophile. The solvent may not be appropriate for the solubility of the reagents or the stability of the catalyst.
-
Solution:
-
Problem 2: Formation of Significant Side Products
The formation of side products can significantly reduce the yield of the desired product and complicate purification.
Common Side Products and Their Mitigation:
-
Homocoupling of the Boronic Acid (in Suzuki Coupling):
-
Cause: This side reaction is often promoted by the presence of oxygen.[3]
-
Solution:
-
Rigorous degassing of all solvents and reagents is essential.
-
Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
-
Running the reaction at a lower temperature may also help to minimize this side reaction.[3]
-
-
-
Dehalogenation of the Aryl Bromide:
-
Cause: The aryl bromide is reduced to the corresponding arene. This can occur via a competing pathway involving a palladium-hydride species.
-
Solution:
-
Ensure the reaction is free of water and other protic sources that can lead to the formation of palladium-hydride species.
-
Optimize the choice of base and solvent.
-
-
-
Homocoupling of the Terminal Alkyne (in Sonogashira Coupling):
-
Cause: The copper co-catalyst often used in Sonogashira reactions can promote the homocoupling of terminal alkynes.[3]
-
Solution:
-
Consider using a "copper-free" Sonogashira protocol. These protocols often employ a higher loading of a more specialized palladium catalyst and a suitable base.
-
-
Problem 3: Difficulty in Product Purification
Residual palladium and ligand-related impurities can be challenging to remove from the final product.
Purification Strategies:
-
Removal of Palladium:
-
Method: After the reaction, the crude product can be passed through a pad of celite to remove precipitated palladium black.[4] For residual soluble palladium, treatment with a scavenger resin or a solution of a metal scavenger can be effective.
-
Technique: Column chromatography is a standard method for removing palladium residues.[4]
-
-
Removal of Ligand and Ligand Oxides:
-
Method: Phosphine ligands and their oxides can often be removed by column chromatography.
-
Technique: In some cases, precipitation or crystallization of the product can leave these impurities in the mother liquor.
-
Data Presentation
The following table provides a comparative summary of typical reaction conditions for various cross-coupling reactions with aryl bromides, which can serve as a starting point for the optimization of reactions with this compound.
| Reaction Type | Palladium Catalyst/Precatalyst | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Suzuki-Miyaura Coupling | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | ~95 |
| Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | ~90[5] | |
| PdCl₂(dppf) | - | K₂CO₃ | DMF | 80 | ~92 | |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | ~98 |
| Pd(OAc)₂ | XPhos | K₂CO₃ | t-BuOH | 120 | ~85 | |
| Heck Reaction | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | 100 | ~80-90 |
| Sonogashira Coupling | PdCl₂(PPh₃)₂ | - | Et₃N | THF | 60 | ~85-95 |
Note: Yields are highly dependent on the specific coupling partners and reaction conditions.
Experimental Protocols and Visualizations
General Catalytic Cycle for Suzuki-Miyaura Coupling
The catalytic cycle for the Suzuki-Miyaura coupling is a fundamental concept in understanding and troubleshooting these reactions.
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
This decision tree provides a systematic approach to troubleshooting low-yielding cross-coupling reactions.
Caption: A decision tree for troubleshooting low reaction yields.
References
- BenchChem. (2025).
- ResearchGate. (2015).
- BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
- BenchChem. (2025).
- PubMed Central. Developing Ligands for Palladium(II)
- PubMed Central. (2022).
- ResearchGate. (2021). What can I use as a solvent and base in a suzuki reaction with a sensitive amide in the core?.
- Ligand electronic influence in Pd-c
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (2025).
- BenchChem. (2025). Palladium catalyst issues in cross-coupling reactions.
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
- Chemistry LibreTexts. (2023). 2.
- BenchChem. 1-Bromo-4-(trimethoxymethyl)benzene | RUO.
- ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
- Chemical Reviews.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?.
- ChemRxiv. (2022).
- BenchChem. A Comparative Guide to the Suzuki Coupling of 1-Bromo-3,5-dichlorobenzene and 1-Bromo-2,4.
- Chemistry LibreTexts. (2023).
- Wikipedia.
- Organic Chemistry Portal. Heck Reaction.
- ACS GCI Pharmaceutical Roundtable Reagent Guides.
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Organic Chemistry Portal. Sonogashira Coupling.
- ResearchGate. Selective coupling reaction of 1-bromo-4-(bromo methyl)benzene with p-tolylboronic acid.
- Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Organic Chemistry Portal. Suzuki Coupling.
- PMC. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)
- Wikipedia. Heck reaction.
- YouTube. (2019). Sonogashira coupling.
- PMC. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Role of palladium c
- NIH. (2024).
- RSC Advances. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide.
- ResearchGate. (2022). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with....
- BenchChem. comparative study of catalysts for coupling reactions with 1-(4-Bromobutyl)-4-methylbenzene.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling using 1-Bromo-4-tert-butylbenzene.
- Chem 115 Myers. The Suzuki Reaction.
- BenchChem. a comparative guide to palladium catalysts in cross-coupling reactions with 1-bromo-4-propylsulfanylbenzene.
Sources
- 1. An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Byproducts of Sonog-ashira Coupling with Substituted Aryl Bromides
Welcome to the Technical Support Center for Sonogashira Coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful C-C bond-forming reaction. Here, we will delve into the common byproducts encountered when working with substituted aryl bromides, providing in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Introduction
The Sonogashira coupling, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a cornerstone of modern organic synthesis.[1][2] While highly versatile, reactions involving aryl bromides can be nuanced, often presenting challenges related to slower reaction rates and the formation of undesirable byproducts. This guide aims to provide a comprehensive understanding of these issues and offer practical, field-proven solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your Sonogashira coupling experiments with substituted aryl bromides.
Issue 1: Significant Formation of Alkyne Dimer (Glaser-Hay Coupling Product)
Question: I am observing a significant amount of a byproduct with a mass corresponding to the dimer of my starting alkyne. What is causing this, and how can I prevent it?
Answer:
This is a classic and very common side reaction known as the Glaser-Hay coupling, which is the oxidative homocoupling of the terminal alkyne to form a 1,3-diyne.[1][3] This reaction is primarily promoted by the copper(I) co-catalyst in the presence of an oxidant, typically oxygen.[3][4]
Causality: The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide.[1][2] In the presence of oxygen, this intermediate can undergo oxidative dimerization, leading to the formation of the undesired homocoupled product. This side reaction can become particularly problematic with more challenging and electron-rich aryl bromides, where the desired Sonogashira coupling is slower.[4]
Solutions:
-
Employ Copper-Free Conditions: The most direct and effective way to eliminate Glaser coupling is to remove the copper co-catalyst from the reaction.[1][4] Copper-free Sonogashira protocols have been extensively developed to address this issue.[1][2][5]
-
Ensure Rigorous Degassing and Inert Atmosphere: If a copper co-catalyst is necessary for your specific substrate, it is crucial to meticulously degas your solvents and reagents (e.g., by freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen) and maintain a strictly inert atmosphere throughout the reaction.[1]
-
Optimize Reaction Parameters: In some cases, adjusting the reaction temperature or catalyst loading can favor the desired cross-coupling over the homocoupling.
Experimental Protocol: Copper-Free Sonogashira Coupling
This protocol is a general starting point and may require optimization for your specific substrates.
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol, 1.0 equiv.), the terminal alkyne (1.2 mmol, 1.2 equiv.), and a suitable palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)).
-
Add a phosphine ligand if required by the chosen catalyst system (e.g., PPh₃, XPhos).
-
Add the appropriate base (e.g., triethylamine (2.0 mmol, 2.0 equiv.) or cesium carbonate (2.0 mmol, 2.0 equiv.)).
-
Add the degassed solvent (e.g., THF, DMF, or toluene).
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 120 °C, depending on the reactivity of the aryl bromide) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction, perform an aqueous workup, and purify the product by column chromatography.
Issue 2: Low Yield and Sluggish Reaction with Aryl Bromides
Question: My reaction with an aryl bromide is very slow and gives a low yield of the desired product, even after prolonged reaction times. How can I improve this?
Answer:
Low reactivity is a common challenge with aryl bromides compared to their iodide counterparts. The oxidative addition of the aryl bromide to the palladium(0) center is often the rate-determining step in the catalytic cycle.[3][4]
Causality: The C-Br bond is stronger than the C-I bond, making it more difficult to break and thus slowing down the oxidative addition step. The electronic and steric properties of the substituents on the aryl bromide also play a significant role. Electron-rich and sterically hindered aryl bromides are particularly challenging substrates.[6][7][8]
Solutions:
| Strategy | Rationale | Recommended Action |
| Optimize the Ligand | Bulky, electron-rich phosphine ligands facilitate the formation of the active monoligated palladium species and accelerate the oxidative addition step. | For challenging aryl bromides, consider using ligands such as XPhos, SPhos, or tri(tert-butyl)phosphine.[3] |
| Increase Reaction Temperature | Higher temperatures provide the necessary activation energy to overcome the barrier of the oxidative addition step. | Gradually increase the temperature, for example, to 60-120 °C.[3][9] |
| Choice of Base and Solvent | The base and solvent can influence the solubility of reagents and the stability of catalytic intermediates. | For difficult couplings, stronger bases like DBU or cesium carbonate may be more effective. Aprotic polar solvents like DMF or NMP can also be beneficial. |
| Use a More Active Palladium Precatalyst | Some modern palladium precatalysts are designed to rapidly generate the active Pd(0) species. | Consider using commercially available precatalysts like [DTBNpP]Pd(crotyl)Cl for room-temperature couplings of challenging aryl bromides.[10] |
Issue 3: Formation of Phosphine-Related Byproducts
Question: I am observing byproducts in my reaction mixture that I suspect are derived from my phosphine ligand, such as phosphine oxide. What causes this and how can I minimize it?
Answer:
The formation of phosphine oxides, typically from the oxidation of the phosphine ligand, can occur, especially when using Pd(II) precatalysts that require in-situ reduction to the active Pd(0) species.
Causality: When using a Pd(II) source like Pd(PPh₃)₂Cl₂, the phosphine ligand can act as a reductant, becoming oxidized to phosphine oxide in the process of generating the catalytically active Pd(0).[1] Air leaks in the reaction setup can also contribute to the oxidation of the phosphine ligand.
Solutions:
-
Use a Pd(0) Catalyst Source: Employing a Pd(0) catalyst, such as Pd(PPh₃)₄, can circumvent the need for in-situ reduction of a Pd(II) precatalyst by the phosphine ligand.
-
Maintain a Strictly Inert Atmosphere: As with minimizing Glaser coupling, ensuring a rigorously oxygen-free environment will prevent the oxidation of the phosphine ligand.
-
Use N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are an alternative to phosphines and are often more resistant to oxidation, offering greater stability to the palladium catalyst.[11]
Frequently Asked Questions (FAQs)
Q1: What is the effect of substituents on the aryl bromide on byproduct formation?
A1: Substituents on the aryl bromide have a profound impact on the reaction.
-
Electron-donating groups decrease the electrophilicity of the carbon attached to the bromine, slowing down the oxidative addition step. This can make side reactions like Glaser coupling more competitive.[6][8]
-
Electron-withdrawing groups generally accelerate the oxidative addition, leading to faster and cleaner reactions.
-
Steric hindrance , particularly from ortho-substituents, can also significantly slow down the reaction, requiring more forcing conditions and potentially leading to more byproducts.[6][7][8]
Q2: Can I run a Sonogashira coupling open to the air?
A2: While some robust, copper-free protocols have been developed that can be performed under aerobic conditions, it is generally not recommended, especially for standard copper-co-catalyzed reactions.[12] The presence of oxygen is the primary driver for the undesirable Glaser-Hay homocoupling of the alkyne.[4] For reproducible and high-yielding results, maintaining an inert atmosphere is best practice.
Q3: My reaction has stalled. What are the likely causes?
A3: A stalled reaction can be due to several factors:
-
Catalyst Deactivation: The palladium catalyst may have decomposed, often indicated by the formation of palladium black.[3] This can be caused by impurities or high temperatures.
-
Insufficiently Active Catalyst System: The chosen combination of palladium source, ligand, base, and solvent may not be suitable for your specific, challenging aryl bromide.
-
Poor Reagent Quality: Impurities in your aryl bromide, alkyne, solvent, or base can poison the catalyst. Ensure all reagents are of high purity and that solvents and amines are dry.[3]
Visualizing Reaction Pathways
To better understand the chemistry at play, the following diagrams illustrate the desired Sonogashira catalytic cycle and the competing Glaser-Hay homocoupling pathway.
Caption: The dual catalytic cycles of the Sonogashira coupling.
Caption: Formation of the undesired alkyne dimer via Glaser-Hay coupling.
References
- Synthetic Methods in Drug Discovery: Volume 1. (n.d.). Books Gateway.
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP]Pd(crotyl)Cl. (n.d.). National Institutes of Health.
-
Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798–2807. [Link]
- Technical Support Center: Sonogashira Coupling of Aryl Bromides. (n.d.). BenchChem.
-
Sonogashira coupling. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
-
Al-Masum, M., & El-Hely, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6585-6611. [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Glaser Coupling, Hay Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
-
Schilz, M., & Plenio, H. (2012). A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines. The Journal of Organic Chemistry, 77(6), 2798–2807. [Link]
-
Al-Masum, M., & El-Hely, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6585-6611. [Link]
-
Sonogashira troubleshooting help needed. (2020, August 7). Reddit. Retrieved January 18, 2026, from [Link]
-
Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 6. Sci-Hub. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines / The Journal of Organic Chemistry, 2012 [sci-hub.box]
- 7. researchgate.net [researchgate.net]
- 8. A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. DSpace [repository.kaust.edu.sa]
Workup procedure for 1-Bromo-4-(ethoxymethyl)benzene reactions to remove impurities
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-Bromo-4-(ethoxymethyl)benzene. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the workup and purification of its reaction products. The guidance herein is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your laboratory work.
Troubleshooting Guide: Common Workup & Purification Challenges
This section addresses specific, common problems in a question-and-answer format.
Q1: My Suzuki-Miyaura reaction is complete, but the crude product is contaminated with a fine black powder. How do I effectively remove the residual palladium catalyst?
A1: The fine black powder is likely palladium(0), which has precipitated from the reaction mixture. Its removal is critical as residual palladium can interfere with subsequent reactions and is a major concern in pharmaceutical applications. Several effective methods exist, often used in combination.
Root Cause Analysis: Palladium catalyst, particularly species like Pd(PPh₃)₄ or Pd(0) generated in situ, can be challenging to remove due to its variable nature—it can exist as soluble complexes, colloids, or precipitated metal.[1] The choice of removal method depends on the scale of the reaction and the nature of your product.
Step-by-Step Removal Protocols:
-
Initial Filtration (Bulk Removal):
-
Action: After cooling the reaction mixture to room temperature, dilute it with a suitable solvent (e.g., ethyl acetate, toluene, or dichloromethane).
-
Procedure: Prepare a small plug of Celite® (diatomaceous earth) in a fritted glass funnel or Hirsch funnel. Pass the diluted reaction mixture through this Celite® pad.[1][2] Wash the pad thoroughly with the same solvent to ensure complete recovery of the product.
-
Causality: Celite® has a porous structure that effectively traps fine, insoluble particulates like palladium black and inorganic salts, while allowing the organic solution containing your product to pass through.[1]
-
-
Adsorbent Treatment (Trace Removal):
-
Action: If the filtrate is still greyish or colored, further treatment is needed. This is often addressed during purification by column chromatography.
-
Procedure: A standard silica gel flash chromatography is highly effective. The polar silica stationary phase strongly adsorbs residual polar palladium complexes and finely dispersed metal particles, preventing them from co-eluting with most organic products.[2]
-
Expert Insight: For particularly stubborn cases or non-chromatographic purification, consider stirring the organic solution with a specialized metal scavenger (e.g., silica-based thiourea or phosphine scavengers) for a few hours before filtering. These scavengers have high affinity for palladium and can reduce contamination to parts-per-million (ppm) levels.[3]
-
Q2: I have a significant amount of unreacted this compound in my crude product. How can I efficiently separate it from my desired, less-polar biaryl product?
A2: This is a common purification challenge that is best solved using flash column chromatography. The key is to exploit the subtle polarity difference between the starting material and the product.
Root Cause Analysis: Incomplete conversion is the direct cause. The starting material, this compound, possesses an ether linkage, which imparts a slight polarity. Your biaryl product, depending on its other substituent, is likely less polar.
Chromatography Strategy:
-
TLC Analysis: First, determine an optimal mobile phase using Thin Layer Chromatography (TLC).[4][5] The goal is to find a solvent system where the desired product has an Rf value of approximately 0.25-0.35, ensuring good separation from the starting material.[6]
-
Solvent System Selection: Start with a low-polarity eluent system and gradually increase the polarity. A gradient elution is often most effective.
-
Begin with a non-polar solvent like hexanes or petroleum ether.
-
Slowly introduce a slightly more polar solvent like ethyl acetate or diethyl ether. A typical starting point would be 2-5% ethyl acetate in hexanes.[7]
-
Table 1: Example TLC Data & Chromatography Strategy
| Compound | Polarity | Typical Rf (5% EtOAc/Hexanes) | Elution Order |
| Biaryl Product (e.g., 4-(ethoxymethyl)biphenyl) | Low | ~0.45 | First |
| This compound | Moderate | ~0.30 | Second |
| Homocoupled Boronic Acid Byproduct | High | ~0.10 (or baseline) | Last |
Experimental Protocol: Flash Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel as a slurry in your initial, low-polarity solvent (e.g., 100% hexanes).
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. For better resolution, you can pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[8]
-
Elute: Begin elution with the low-polarity solvent, collecting fractions. Gradually increase the percentage of the more polar solvent (e.g., from 0% to 10% ethyl acetate) to elute your compounds.
-
Monitor: Monitor the fractions by TLC to identify and combine those containing the pure product.[4]
Q3: My Grignard reaction workup yielded a crude product that is an inseparable oil, and TLC shows multiple spots. What are the likely impurities and how can I purify my target alcohol?
A3: In Grignard reactions with aryl bromides, the primary impurities are typically a homocoupled biaryl byproduct (Wurtz-type coupling) and unreacted starting material.[9] The desired alcohol product is significantly more polar than these impurities, which is the key to a successful separation.
Root Cause Analysis:
-
Homocoupling: The Grignard reagent can react with unreacted this compound, especially at higher concentrations or temperatures, to form 4,4'-bis(ethoxymethyl)biphenyl.[9]
-
Quenched Grignard: Any moisture will quench the Grignard reagent to form 4-(ethoxymethyl)benzene.
-
Unreacted Starting Material: Incomplete formation or reaction of the Grignard reagent.
Purification Workflow:
Step-by-Step Protocol:
-
Aqueous Workup: After quenching the reaction (typically with saturated aqueous ammonium chloride), perform a standard liquid-liquid extraction with a solvent like diethyl ether or ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium or magnesium sulfate.[10]
-
Chromatography:
-
Stationary Phase: Silica Gel.
-
Mobile Phase: The polarity difference between your target alcohol and the non-polar impurities is large. A solvent system of ethyl acetate in hexanes is ideal. Start with TLC analysis to find a mobile phase that gives your alcohol product an Rf of ~0.3. A typical system might be 20-30% ethyl acetate/hexanes.
-
Elution: The non-polar byproducts (homocoupled species, starting material) will elute first, followed by your significantly more retained alcohol product.
-
Frequently Asked Questions (FAQs)
Q: What is a standard workup procedure for a Suzuki-Miyaura coupling using this compound? A: A general, robust workup procedure is as follows:
-
Cool & Filter: Once the reaction is deemed complete by TLC or LC-MS, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the bulk of the palladium catalyst and inorganic salts.[1][2]
-
Phase Separation: Transfer the filtrate to a separatory funnel. Wash sequentially with water (2x) and then with brine (1x). The brine wash helps to break up any emulsions and removes residual water from the organic layer.
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[11]
-
Purification: The resulting crude material is typically purified by flash column chromatography on silica gel using a hexanes/ethyl acetate solvent system.
Q: How stable is the ethoxymethyl ether group during workup? A: The ethoxymethyl group is an acetal. It is generally stable to neutral and basic conditions, making it compatible with the basic conditions of Suzuki couplings and standard aqueous workups. However, it is labile under strong acidic conditions (pH < 3) . Avoid washing with strong acids (e.g., 1M HCl) if possible. If an acidic wash is necessary, use a milder, buffered acid or perform the wash quickly at low temperatures (0-5 °C) to minimize cleavage to 4-bromobenzyl alcohol.
Q: What is the purpose of degassing the solvent and reagents in a Suzuki coupling? A: The active catalytic species in a Suzuki coupling is a Palladium(0) complex.[12] Oxygen can oxidize this Pd(0) to Pd(II), which is catalytically inactive, effectively "killing" the catalyst and halting the reaction.[13] Degassing, which is typically done by bubbling an inert gas like argon or nitrogen through the reaction mixture for 10-30 minutes or by using several freeze-pump-thaw cycles, is crucial to remove dissolved oxygen and ensure the longevity of the catalyst.[13][14]
References
-
ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? [Online] Available at: [Link]
-
ResearchGate. (2015). How can i remove palladium Pd catalyst easily? [Online] Available at: [Link]
- Google Patents. (2016). US20160340311A1 - Recovery and/or reuse of palladium catalyst after a suzuki coupling.
-
Wikipedia. (n.d.). Suzuki reaction. [Online] Available at: [Link]
-
ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Online] Available at: [Link]
-
UCLA Chemistry. (n.d.). SOP: FLASH CHROMATOGRAPHY. [Online] Available at: [Link]
-
Jakubke, H. D. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2021). 1.5: Flash Chromatography. [Online] Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Online] Available at: [Link]
-
Biotage. (n.d.). Successful flash chromatography. [Online] Available at: [Link]
-
Organic Syntheses. (1976). PHASE-TRANSFER ALKYLATION OF NITRILES: 2-PHENYLBUTYRONITRILE. Org. Synth. 1976, 55, 91. [Online] Available at: [Link]
-
The Organic Chemistry Channel. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Online] Available at: [Link]
-
Reddit. (2020). What is the proper way to set up a suzuki coupling?. r/chemistry. [Online] Available at: [Link]
-
Journal of Chemical Education. (2014). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. [Online] Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. biotage.com [biotage.com]
- 6. How to set up and run a flash chromatography column. [reachdevices.com]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. science.uct.ac.za [science.uct.ac.za]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. reddit.com [reddit.com]
- 14. youtube.com [youtube.com]
Preventing homocoupling in Suzuki reactions of 1-Bromo-4-(ethoxymethyl)benzene
Topic: Preventing Homocoupling in Suzuki Reactions of 1-Bromo-4-(ethoxymethyl)benzene Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
Introduction
Welcome to the technical support center. This guide is designed to provide you with in-depth troubleshooting strategies and practical solutions for a common and often frustrating side reaction in Suzuki-Miyaura cross-coupling: homocoupling . Specifically, we will address the challenges encountered with this compound, an electron-rich aryl bromide where oxidative addition can be sluggish, making side reactions more competitive. Our goal is to move beyond simple procedural lists and delve into the mechanistic reasoning behind each experimental choice, empowering you to design more robust and higher-yielding reactions.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a significant byproduct in my Suzuki reaction with this compound. What is homocoupling and why is it a problem?
A1: Homocoupling is an undesired side reaction where two identical molecules of a starting material couple to form a symmetrical dimer. In your reaction, this can manifest in two primary ways:
-
Aryl Homocoupling: Two molecules of this compound couple to form 4,4'-bis(ethoxymethyl)-1,1'-biphenyl.
-
Boronic Acid Homocoupling: Two molecules of your organoboron partner couple to form a symmetrical biaryl.[1]
This side reaction is problematic because it consumes your valuable starting materials, reduces the yield of your desired unsymmetrical product, and generates impurities that can be challenging to separate during purification due to similar physical properties.[1]
Q2: What are the fundamental causes of homocoupling in my reaction?
A2: The two principal culprits behind homocoupling are the presence of dissolved oxygen and the use of Palladium(II) precatalysts .[1][2][3]
-
Oxygen-Mediated Pathway: Molecular oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then participate in a catalytic cycle that exclusively produces the homocoupled product from your boronic acid.[2][4][5] Therefore, rigorous exclusion of air is paramount.[5][6]
-
Pd(II) Precatalyst Pathway: When you use a Pd(II) salt like Pd(OAc)₂ or PdCl₂ as a precatalyst, it must first be reduced in situ to the catalytically active Pd(0) state.[1][7] This reduction can be accomplished by the homocoupling of two boronic acid molecules, which generates the homocoupled byproduct before your main catalytic cycle even begins.[2][5][7]
Q3: How does my choice of palladium source influence this side reaction?
A3: The oxidation state of your palladium precursor is a critical decision point.
-
Pd(II) Sources (e.g., Pd(OAc)₂, Pd(dppf)Cl₂): These are common, often air-stable, and economical. However, they require an initial reduction to Pd(0), which can be a primary source of boronic acid homocoupling.[1][7] While they can be used successfully, they may require more careful optimization to suppress byproduct formation.[1]
-
Pd(0) Sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These catalysts are already in the correct oxidation state to enter the catalytic cycle directly.[1] Using a Pd(0) source is a highly effective strategy to minimize the homocoupling that occurs during the catalyst activation phase.[1]
Q4: Can ligand selection help suppress homocoupling of this compound?
A4: Absolutely. The ligand is arguably the most powerful tool for controlling reactivity. For an electron-rich aryl bromide like this compound, oxidative addition is often the rate-determining step of the catalytic cycle.[8][9]
-
Promoting Oxidative Addition: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or trialkylphosphines like P(t-Bu)₃) are highly effective.[1][10] They promote the desired oxidative addition step, accelerating the main catalytic cycle to outcompete the slower side reactions like homocoupling.[11]
-
Facilitating Reductive Elimination: Bulky ligands also promote the final reductive elimination step, which releases the desired product and regenerates the active Pd(0) catalyst.[7]
Q5: What role do the base and solvent play in minimizing these byproducts?
A5: The base and solvent create the environment for the reaction and can significantly influence its outcome.
-
Base Selection: The base is required to activate the boronic acid for transmetalation.[8] For many Suzuki couplings, inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are effective.[12][13] The choice of base can affect reaction rates and should be screened. Anhydrous conditions using a base like K₃PO₄ can sometimes help if protodeboronation (hydrolysis of the boronic acid) is also a competing side reaction.[12]
-
Solvent Effects: The solvent must solubilize both the organic and inorganic components of the reaction.[14][15] Common choices include toluene, dioxane, and THF, often with a small amount of water.[8] Dipolar aprotic solvents like DMF can also be effective but may influence the catalytic species differently.[14][15] The key is to ensure all components are sufficiently soluble for the reaction to proceed efficiently.
In-Depth Troubleshooting & Optimization Guide
Step 1: Logical Troubleshooting Workflow
When faced with significant homocoupling, a systematic approach is more effective than random parameter changes. The following workflow provides a logical path to diagnose and solve the issue.
Caption: Troubleshooting workflow for minimizing homocoupling.
Step 2: Parameter Optimization Tables
Use these tables as a starting point for optimizing your reaction. This compound is electron-rich, which guides our initial recommendations.
Table 1: Palladium Precatalyst Selection
| Catalyst | Oxidation State | Pros | Cons & Mitigation Strategy |
| Pd(OAc)₂, PdCl₂ | Pd(II) | Cost-effective, air-stable. | Can cause significant boronic acid homocoupling during in-situ reduction.[1][7] Mitigation: Use with a mild reducing agent like potassium formate[5][11] or ensure rigorous oxygen exclusion. |
| Pd(dppf)Cl₂ | Pd(II) | Good general catalyst, often effective. | Still requires reduction, can lead to homocoupling. |
| Pd₂(dba)₃ | Pd(0) | Recommended. Enters cycle directly, minimizing a key homocoupling pathway.[1][11] | Air-sensitive, may have shorter shelf-life. |
| Pd(PPh₃)₄ | Pd(0) | Recommended. A classic, effective Pd(0) source. | Can be less active for challenging substrates compared to modern catalysts. |
Table 2: Ligand Selection for Electron-Rich Aryl Bromides
| Ligand | Class | Key Advantage | Recommendation |
| PPh₃ | Monodentate Phosphine | Inexpensive, general-purpose. | Often too slow for electron-rich bromides, leading to side reactions. Use as a baseline only. |
| SPhos, XPhos | Buchwald-type | Highly Recommended. Bulky and electron-rich, accelerates oxidative addition and reductive elimination.[11][16] | Excellent first choice for this substrate class. |
| P(t-Bu)₃ | Trialkylphosphine | Highly Recommended. Very electron-rich, strongly promotes oxidative addition.[10] | Can be pyrophoric; handle with care. Often used as a solution or HBF₄ salt. |
| dppf | Ferrocenyl Phosphine | Good general ligand. | May not be active enough for this specific substrate to outcompete homocoupling. |
Step 3: Detailed Experimental Protocols
Protocol 1: Rigorous Deoxygenation via Subsurface Sparge
Rationale: Simply evacuating and backfilling a flask with inert gas 3 times is often insufficient to remove all dissolved oxygen from the solvent.[11] A subsurface sparge is a far more effective method.
-
Setup: Assemble your reaction flask (e.g., a Schlenk flask) containing your aryl bromide, base, and a stir bar. Seal the flask with a septum.
-
Solvent Addition: Add your chosen anhydrous solvent via cannula or syringe.
-
Sparge: Insert a long needle connected to an inert gas (Argon or Nitrogen) line so that its tip is below the solvent surface. Insert a second, shorter needle as a gas outlet.
-
Execution: Bubble the inert gas through the stirring solvent for at least 20-30 minutes. You will see vigorous bubbling initially, which will subside as the dissolved gases are displaced.
-
Final Steps: After sparging, remove the outlet and then the inlet needle. Add your ligand and palladium catalyst after deoxygenation to prevent degradation. Maintain a positive pressure of inert gas throughout the entire reaction.[11]
Protocol 2: Optimized Suzuki Coupling of this compound
Rationale: This protocol combines a Pd(0) source, a highly active Buchwald ligand, a suitable base, and rigorous deoxygenation to create a high-yield environment that minimizes side reactions.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (2.0-3.0 equiv), finely ground
-
Anhydrous, degassed toluene or dioxane (approx. 0.1 M concentration)
Procedure:
-
To a dry Schlenk flask under a positive pressure of Argon, add this compound, the arylboronic acid, and the finely ground K₃PO₄.
-
Evacuate and backfill the flask with Argon three times.
-
Add the Pd₂(dba)₃ and SPhos.
-
Via syringe, add the degassed solvent.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure for purification.
Mechanistic Insights: The Battle Between Pathways
Understanding the catalytic cycle provides clarity on why certain conditions favor your desired product. The goal is to accelerate the productive Suzuki cycle, making the parasitic homocoupling cycles kinetically unfavorable.
Caption: Suzuki cycle vs. the competing oxygen-mediated homocoupling pathway.
References
- Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. (2017).
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Preventing homocoupling in Suzuki reactions with 2-Iodoanisole. (2025). BenchChem.
- Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF.
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry.
- Strategies to minimize homocoupling in Suzuki reactions of boronic acids. (2025). BenchChem.
- Suzuki reaction. Wikipedia.
- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Technical Support Center: Optimizing Suzuki Coupling Reactions. BenchChem.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. Sigma-Aldrich.
- How to approach choosing reaction conditions for Suzuki? Reddit r/Chempros.
- Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides.
- The effect of various bases on the Suzuki coupling reaction.
- Suzuki Coupling. Organic Chemistry Portal.
- How to prevent metal catalysed homocoupling reaction of boronic acids?
- Preventing homocoupling in Suzuki reactions with 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline. (2025). BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Validation & Comparative
GC-MS characterization of 1-Bromo-4-(ethoxymethyl)benzene reaction products
An In-Depth Technical Guide to the GC-MS Characterization of 1-Bromo-4-(ethoxymethyl)benzene Reaction Products
Introduction: The Analytical Imperative for Synthetic Intermediates
In the landscape of pharmaceutical and specialty chemical synthesis, the purity and precise characterization of intermediates are not merely procedural benchmarks; they are foundational to the safety, efficacy, and reproducibility of the final product. This compound (CAS 95068-22-7) serves as a key building block in various synthetic pathways.[1][2] Its utility is predicated on its defined structure and the absence of impurities that could derail subsequent reaction steps or introduce toxicological risks.
Gas Chromatography-Mass Spectrometry (GC-MS) stands as the cornerstone analytical technique for the characterization of such volatile and semi-volatile compounds.[3] Its power lies in the synergistic combination of gas chromatography's high-resolution separation capabilities with the definitive identification power of mass spectrometry. This guide provides a comprehensive, field-proven perspective on leveraging GC-MS for the robust characterization of this compound reaction mixtures, comparing its performance against alternative methods and explaining the causality behind critical experimental choices.
The Unique Suitability of GC-MS for Brominated Aromatics
The choice of GC-MS for analyzing halogenated compounds like this compound is a deliberate one, rooted in the technique's inherent strengths. The molecule's bromine atom provides a distinct isotopic signature that is easily recognizable by mass spectrometry. Natural bromine exists as two primary isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[4] Consequently, any molecular ion or fragment containing a single bromine atom will appear in the mass spectrum as a pair of peaks (M+ and M+2) of nearly equal intensity, separated by two mass-to-charge units (m/z).[5][6] This characteristic pattern serves as a powerful diagnostic tool, allowing for the confident identification of bromine-containing species amidst a complex mixture of reaction byproducts.
A Self-Validating GC-MS Workflow for Reaction Product Analysis
A robust analytical method is a self-validating one. The following protocol is designed not just to generate data, but to ensure its accuracy and reproducibility through logical, defensible parameter selection.
Experimental Workflow Diagram
Caption: A typical experimental workflow for GC-MS analysis.
Detailed Experimental Protocol
This protocol is a standard starting point, adaptable to specific instrumentation and reaction complexities.
| Parameter | Setting | Justification & Expertise |
| Sample Preparation | Dilute 10 µL of the reaction mixture in 1 mL of Dichloromethane (DCM) or Ethyl Acetate. | The choice of a volatile solvent is critical for GC analysis. DCM is effective for a wide range of organic compounds and is sufficiently volatile to not interfere with early-eluting peaks.[3] |
| GC System | Agilent 8890 GC or equivalent | A modern, electronically controlled GC is essential for reproducible retention times. |
| Injector | Split/Splitless Inlet | |
| • Inlet Temperature | 250 °C | This temperature ensures rapid volatilization of the analytes without causing thermal degradation of the target compound or potential byproducts. |
| • Split Ratio | 50:1 | A high split ratio prevents column overloading and ensures sharp, symmetrical peaks, which is crucial for resolving closely related impurities. |
| GC Column | Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | This is a workhorse column for general-purpose analysis of semi-volatile organic compounds. The 5% phenyl-methylpolysiloxane stationary phase provides excellent selectivity for aromatic compounds.[7] |
| Carrier Gas | Helium | |
| • Flow Rate | 1.0 mL/min (Constant Flow) | A constant flow rate ensures stable retention times and optimal separation efficiency throughout the temperature program.[8] |
| Oven Program | ||
| • Initial Temperature | 60 °C, hold for 2 min | A low initial temperature allows for efficient trapping of volatile components at the head of the column, improving peak shape. |
| • Ramp | 15 °C/min to 300 °C | A moderate ramp rate provides a good balance between analysis time and the resolution of potential impurities from the main product peak. |
| • Final Hold | Hold at 300 °C for 5 min | This final hold ensures that any high-boiling point, late-eluting compounds are eluted from the column, preventing carryover into the next run. |
| MS System | Agilent 7000D TQ or equivalent | |
| Ionization Mode | Electron Ionization (EI) | |
| • Electron Energy | 70 eV | This is the standard energy for EI, which produces reproducible fragmentation patterns that are directly comparable to established spectral libraries like NIST.[3] |
| Mass Analyzer | Quadrupole | |
| • Scan Range | 40 - 450 m/z | This range is sufficient to capture the molecular ions of the target compound and expected byproducts, as well as their key fragments. |
| Data Analysis | MassHunter Software with NIST Spectral Library | The NIST library is an authoritative database essential for the tentative identification of unknown peaks by matching their fragmentation patterns.[8] |
Interpreting the Data: A Guide to Reaction Products & Impurities
The synthesis of this compound can proceed through various routes, such as the Williamson ether synthesis from 4-bromobenzyl bromide and sodium ethoxide, or the bromination of (ethoxymethyl)benzene. Each route presents a unique profile of potential impurities.
Expected Mass Spectrum of this compound (C₉H₁₁BrO, MW: 214.09 g/mol ):
-
Molecular Ion (M⁺): A characteristic pair of peaks at m/z 214 and 216 of nearly equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
-
Key Fragments:
-
m/z 185/187 ([M-C₂H₅]⁺): Loss of the ethyl group.
-
m/z 171/173 ([M-C₂H₅O]⁺): Loss of the ethoxy group, a common fragmentation for ethers.
-
m/z 91 ([C₇H₇]⁺): A tropylium ion, characteristic of benzyl-type structures.
-
| Potential Compound | Plausible Origin | Expected Relative Retention Time | Key m/z Fragments & Notes |
| This compound | Target Product | Baseline (1.0) | 214/216 (M⁺) , 185/187, 171/173, 91. (Characteristic 1:1 Br isotope pattern). |
| 4-Bromobenzyl alcohol | Unreacted starting material or hydrolysis | Earlier than product | 186/188 (M⁺) , 107 ([M-Br]⁺). |
| 1,4-Bis(bromomethyl)benzene | Impurity in starting material | Later than product | 262/264/266 (M⁺) . (Characteristic 1:2:1 pattern for two Br atoms).[3] |
| (Ethoxymethyl)benzene | Incomplete bromination | Earlier than product | 136 (M⁺) , 91. (Absence of Br pattern is key). |
| Dibrominated products | Over-bromination | Later than product | 292/294/296 (M⁺) . (Presence of 1:2:1 Br pattern). |
| 4,4'-(Oxybis(methylene))bis(bromobenzene) | Etherification side product | Much later than product | 354/356/358 (M⁺) . (Presence of 1:2:1 Br pattern). |
Comparative Analysis: GC-MS vs. Alternative Analytical Techniques
While GC-MS is a powerful tool, a comprehensive analytical strategy often involves orthogonal techniques to provide a complete picture of the product's identity and purity.
| Technique | Underlying Principle | Strengths | Limitations | Best Application for this Topic |
| GC-MS | Separation by boiling point/polarity, followed by mass-based identification. | High chromatographic resolution for volatile isomers; sensitive; vast spectral libraries (NIST) for identification.[8][9] | Requires volatile and thermally stable analytes; derivatization may be needed for polar compounds. | Primary tool for routine purity checks, identifying volatile impurities, and quantification. |
| LC-MS | Separation by polarity/affinity, followed by mass-based identification. | Suitable for non-volatile or thermally labile compounds; soft ionization (e.g., ESI, APCI) often preserves the molecular ion. | Lower chromatographic efficiency for non-polar isomers compared to capillary GC; matrix effects can be more pronounced. | Analyzing potential high-molecular-weight or polar degradation products that are not amenable to GC.[10] |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Unrivaled for definitive structural elucidation of isolated compounds; provides detailed information on atomic connectivity. | Inherently low sensitivity; not a separation technique (requires pure samples); complex mixtures yield complex, overlapping spectra. | Absolute confirmation of the structure of the purified final product and any isolated, major impurities. |
| FTIR Spectroscopy | Absorption of infrared radiation by molecular bonds. | Fast and non-destructive; excellent for identifying the presence or absence of specific functional groups (e.g., C-O-C ether, aromatic C-H).[3] | Provides little information on the overall molecular structure; not suitable for analyzing complex mixtures. | Quick verification of functional groups in the final product; can indicate incomplete reactions (e.g., presence of -OH from starting alcohol). |
Conclusion
For the characterization of this compound reaction products, Gas Chromatography-Mass Spectrometry offers an unparalleled combination of separation efficiency, sensitivity, and identification certainty, particularly due to the distinct isotopic signature of bromine. It serves as the ideal frontline technique for assessing reaction completion, profiling impurities, and ensuring batch-to-batch consistency. While techniques like NMR are indispensable for the absolute structural confirmation of the final, purified compound, and LC-MS provides a valuable alternative for non-volatile species, the GC-MS workflow remains the most effective and efficient method for the comprehensive analysis of the entire reaction mixture. A well-designed, self-validating GC-MS protocol, as detailed in this guide, empowers researchers and drug development professionals to make informed decisions, ensuring the quality and integrity of their synthetic processes.
References
- Hutzinger, O., & Fiedler, H. (1991). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry.
- Kauppila, T. J., et al. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Omega.
- Zwiener, C., & Frimmel, F. H. (2003). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Analytical and Bioanalytical Chemistry, 376(6), 867-873.
- Canvas. (2023).
- Chemistry LibreTexts. (2023).
- BenchChem. (2025). Characterization of impurities from the synthesis of 1-Bromo-4-ethoxy-2,2-dimethylbutane.
- American Elements. (n.d.). This compound.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 1-bromo-4-(trichloromethyl)benzene.
- DergiPark. (2018). TLC and GC-MS analysis of petroleum ether fraction of fermented wood "Nikhra" of Acacia seyal.
- ChemSynthesis. (2025). 1-bromo-4-ethoxybenzene.
- Stenutz. (n.d.). 1-bromo-4-ethoxybenzene.
- Google Patents. (2016). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
- Google Patents. (2015). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
- NIST. (n.d.). Benzene, 1-bromo-4-ethoxy-. NIST Chemistry WebBook.
- Wikipedia. (n.d.). Benzene.
- PeerJ. (2021).
- BenchChem. (2025).
- ResearchGate. (n.d.). GC-MS Analysis of PET Ether Extract.
- BenchChem. (n.d.). Optimizing Your Synthesis: Using 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene Effectively.
- Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals.
- NIST. (n.d.). Benzene, 1-bromo-4-ethoxy-. NIST Chemistry WebBook.
- NIST. (n.d.). Benzene, 1-bromo-4-ethoxy-. NIST Chemistry WebBook.
- NIST. (n.d.). Benzene, 1-bromo-4-ethoxy-. NIST Chemistry WebBook.
- ChemScene. (n.d.). This compound.
- Pharmaffiliates. (n.d.). Product Name : 1-Bromo-2-chloro-3-(4-ethoxybenzyl)benzene.
- PubChem. (n.d.). 1-Bromo-4-(diethoxymethyl)benzene.
- Michigan State University. (n.d.).
- Polish Journal of Environmental Studies. (2008). The Importance of Degradation in the Fate of Selected Organic Compounds in the Environment. Part I.
- PubChem. (n.d.). 1-Bromo-4-ethylbenzene.
- PubMed Central. (2013). Gas chromatography-mass spectrometry analysis of different organic crude extracts from the local medicinal plant of Thymus vulgaris L.
- International Journal of Novel Research and Development. (2022). Phytochemical screening, GC-MS and FTIR Analysis of Petroleum ether extract of Pithecellobium dulce (Roxb.) Benth..
- PubChem. (n.d.). 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene.
- PMC - NIH. (2001).
- Scribd. (n.d.). Synthesis of 1-Bromo-4-Chlorobenzene by Sandmeyer Reaction.
Sources
- 1. americanelements.com [americanelements.com]
- 2. chemscene.com [chemscene.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. peerj.com [peerj.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Purity Assessment of Synthesized 1-Bromo-4-(ethoxymethyl)benzene: HPLC, GC-MS, and qNMR
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of synthesized 1-Bromo-4-(ethoxymethyl)benzene. As a crucial intermediate in various synthetic pathways within pharmaceutical and materials science research, the purity of this compound is paramount to ensure the integrity and reproducibility of experimental outcomes. This document is intended for researchers, scientists, and drug development professionals, offering objective, data-driven insights to inform the selection of the most appropriate analytical methodology.
Context: Synthesis and the Imperative of Purity
To critically evaluate methods for purity assessment, one must first understand the potential impurity profile originating from the synthesis of the target compound. A common and efficient route to this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide, in this case, the reaction of 4-bromobenzyl bromide with sodium ethoxide.
The reaction proceeds via an SN2 mechanism.[1][2] While effective, this synthesis can introduce several process-related impurities that must be monitored and controlled:
-
Unreacted Starting Materials: Residual 4-bromobenzyl bromide and sodium ethoxide (or ethanol from its preparation).
-
Hydrolysis Product: 4-bromobenzyl alcohol, formed if moisture is present in the reaction.
-
Elimination Byproduct: 4-bromostyrene, resulting from an E2 elimination side reaction, particularly if the reaction is heated excessively or a sterically hindered base is present.[2][3]
-
Symmetrical Ether: Diethyl ether, from the reaction of ethoxide with another molecule of the ethylating agent.
-
Oxidation Products: 4-bromobenzaldehyde, if the starting alcohol or the product is oxidized.
The presence of these impurities can significantly impact the outcome of subsequent reactions. Therefore, a robust analytical method is required to separate and quantify the main component from these potential contaminants.
Primary Method: Reversed-Phase HPLC for Routine Purity Control
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity analysis of non-volatile or thermally labile compounds, making it highly suitable for a moderately polar molecule like this compound.[4][5] A reversed-phase method, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, provides excellent separation for this class of compounds.
The causality behind this choice lies in the ability of reversed-phase chromatography to effectively resolve compounds with subtle differences in polarity. The non-polar stationary phase retains the analyte and impurities based on their hydrophobicity. By gradually increasing the organic solvent content in the mobile phase (gradient elution), compounds are eluted in order of increasing hydrophobicity, allowing for their separation and quantification.
Detailed Experimental Protocol: HPLC-UV
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[6][7]
Chromatographic Conditions:
| Parameter | Value | Rationale |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | The C18 stationary phase provides sufficient hydrophobic retention for the analyte and expected impurities. |
| Mobile Phase A | Water (HPLC Grade) | The polar component of the mobile phase. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | A common organic modifier providing good peak shape and UV transparency. |
| Gradient | 0-2 min: 40% B; 2-15 min: 40-90% B; 15-18 min: 90% B; 18-20 min: 40% B | A gradient elution is crucial to separate early-eluting polar impurities (e.g., 4-bromobenzyl alcohol) from the main peak and later-eluting non-polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution. |
| Column Temp. | 30°C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A typical injection volume to avoid column overloading. |
| Detection | UV at 225 nm | The benzene ring provides strong UV absorbance. 225 nm is chosen to maximize the signal for both the parent compound and potential aromatic impurities. |
Sample Preparation: Prepare a stock solution by accurately weighing and dissolving approximately 10 mg of the synthesized this compound in 10 mL of acetonitrile to achieve a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
Data Analysis & System Validation: Purity is determined using the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks. For regulatory compliance and to ensure the method is fit for purpose, it must be validated according to ICH guidelines, assessing parameters like specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[8][9][10] Specificity is confirmed by ensuring that there is no interference from potential impurities at the retention time of the analyte.[6]
HPLC Workflow Visualization
Caption: Workflow for HPLC purity assessment of this compound.
Comparative Analysis with Alternative Methods
While HPLC is an excellent tool for routine quality control, a comprehensive purity assessment often benefits from orthogonal methods that provide complementary information.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds.[11] It separates components based on their boiling points and interaction with a stationary phase, followed by detection with a mass spectrometer that provides structural information.
Applicability & Rationale: For this compound, GC-MS is particularly adept at identifying and quantifying volatile impurities that might be challenging for HPLC, such as residual solvents or low-boiling point byproducts like diethyl ether. The mass spectrometer acts as a definitive identification tool, providing a mass spectrum for each separated peak that can be compared against spectral libraries to identify unknown impurities.
Summary of GC-MS Protocol:
| Parameter | Value |
| Column | Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temp. | 250°C |
| Temp. Program | 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |
| MS Detector | Electron Ionization (EI), 70 eV |
| Mass Range | 40-400 amu |
Quantitative NMR (qNMR) Spectroscopy
Unlike chromatographic techniques that provide a relative purity (area %), qNMR is a primary analytical method capable of determining the absolute purity of a substance against a certified internal standard.[12] It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.
Applicability & Rationale: qNMR is invaluable for assigning a definitive purity value to a reference standard or a final product batch. It provides unambiguous structural confirmation and can quantify the analyte without requiring a reference standard of the analyte itself. For this compound, the distinct signals of the aromatic protons or the benzylic protons can be used for quantification against a high-purity internal standard (e.g., maleic acid or dimethyl sulfone) that does not have overlapping signals.[13][14]
Summary of qNMR Protocol:
| Parameter | Value |
| Solvent | Deuterated chloroform (CDCl₃) or DMSO-d₆ |
| Internal Standard | Certified Maleic Acid (known purity and weight) |
| Spectrometer | ≥400 MHz |
| Key Parameters | Long relaxation delay (D1 > 5 x T₁ of slowest relaxing proton), 90° pulse angle |
Head-to-Head Comparison: Choosing the Right Tool
The selection of an analytical method should be guided by the specific requirements of the analysis.
| Feature | HPLC-UV | GC-MS | qNMR |
| Principle | Liquid-solid partitioning | Gas-solid partitioning & mass analysis | Nuclear magnetic resonance |
| Best For... | Routine QC, non-volatile impurities | Volatile impurities, unknown identification | Absolute purity, structural confirmation |
| Sensitivity | High (ppm to ppb) | Very High (ppb to ppt) | Moderate (low % levels) |
| Quantitation | Relative (Area %) | Relative/Absolute (with standards) | Absolute (with internal standard) |
| Impurity ID | Tentative (by retention time) | Definitive (by mass spectrum) | Definitive (by chemical structure) |
| Sample Throughput | High | Medium | Low |
Hypothetical Purity Data for a Synthesized Batch:
| Method | Purity Value | Key Findings |
| HPLC-UV | 98.7% (Area %) | Main peak at 9.5 min. Minor peaks at 3.2 min (0.8%, likely 4-bromobenzyl alcohol) and 12.1 min (0.5%, unknown). |
| GC-MS | 98.5% (Area %) | Confirmed main peak. Identified impurity at 3.2 min (HPLC) as 4-bromobenzyl alcohol via MS library match. Detected trace levels of diethyl ether not seen in HPLC. |
| qNMR | 98.6% (w/w) | Confirmed structure of the main component. Quantified purity against internal standard, corroborating chromatographic data. No other bromine-containing species detected above 0.2%. |
Conclusion and Strategic Recommendations
The purity assessment of synthesized this compound is most robustly achieved through a strategic combination of analytical techniques.
-
HPLC-UV stands out as the optimal method for routine quality control and release testing due to its high throughput, excellent reproducibility, and ability to resolve the primary compound from its most likely non-volatile impurities.[5][12]
-
GC-MS serves as a crucial orthogonal method for impurity identification . It is the superior choice for detecting and identifying volatile byproducts and residual solvents, which may be missed by HPLC.[11]
-
qNMR is the gold standard for absolute purity assignment and the characterization of reference materials. While lower in throughput, its ability to provide a direct, structure-verified purity value without reliance on a specific analyte standard is unparalleled.[12]
A comprehensive quality assessment strategy would employ HPLC for routine analysis, supplemented by GC-MS for initial batch characterization and investigation of unknown peaks, and qNMR for the certification of in-house reference standards. This multi-faceted approach ensures the highest level of confidence in the quality of the synthesized intermediate, thereby safeguarding the integrity of subsequent research and development activities.
Overall Purity Assessment Strategy
Caption: A complementary workflow for comprehensive purity assessment.
References
- Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - NIH. (n.d.).
- HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. (2025, February 10). Mastelf.
- What methods are used to test the purity of organic compounds? - TutorChase. (n.d.).
- Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline.
- Validation of the HPLC method for determination of identity and radiochemical purity of [18F]NaF. (n.d.). ResearchGate.
- Validation of Chromatographic Methods: Checking the Peak Purity and the Specificity of Methods with Diode Array Detectors (Review). (n.d.). Drug development & registration.
- Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc.
- Modern Analytical Technique for Characterization Organic Compounds. (n.d.).
- How to determine the purity of newly synthesized organic compound? (2018, October 20). ResearchGate.
- 9: Separation, Purification, and Identification of Organic Compounds. (2021, March 5). Chemistry LibreTexts.
- NMR Spectroscopy of Benzene Derivatives. (n.d.). Moodle.
- Illustrate with examples the limitations of Williamson's synthesis fo. (2025, March 4). askIITians.
- How to distinguish and interpret the 1H-NMR of mono- and di-substituted Benzene Derivatives. (2023, September 26). YouTube.
- 15.4: Spectral Characteristics of the Benzene Ring. (2015, July 18). Chemistry LibreTexts.
- A Comparative Guide to HPLC Analysis for Purity Determination of 3-Bromo(2H_6_)propan-1-ol. (n.d.). Benchchem.
- How do I identify different kinds of benzene substitution using H NMR spectra? (2018, June 7). Reddit.
- 1-bromo-4-ethoxybenzene. (2025, May 20). ChemSynthesis.
- A Comparative Guide to Purity Analysis of 2-[2-(4-Bromophenyl)ethoxy]ethanol via High-Performance Liquid Chromatography (HPLC). (n.d.). Benchchem.
- H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). (2024, June 4). YouTube.
- An In-depth Technical Guide to the Synthesis of 1-bromo-4-(trichloromethyl)benzene. (n.d.). Benchchem.
- Williamson Ether Synthesis. (2025, March 22). J&K Scientific LLC.
- Williamson ether synthesis. (n.d.). Wikipedia.
- HPLC Determination of Allyl Bromide on Newcrom R1 Column. (n.d.). SIELC Technologies.
- Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. (n.d.). Google Patents.
- Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. (n.d.). Wordpress.
- HPLC Methods for analysis of Bromide ion. (n.d.). HELIX Chromatography.
- 1-bromo-4-ethoxybenzene. (n.d.). Stenutz.
- This compound. (n.d.). ChemScene.
- The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
- Benzene, 1-bromo-4-ethoxy-. (n.d.). NIST WebBook.
- Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (n.d.). IOSR Journal.
- An In-depth Technical Guide to the Spectroscopic Characterization of 1,4-Bis(bromomethyl)benzene. (n.d.). Benchchem.
- Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. (n.d.). Agilent.
- Benzene, 1-bromo-4-ethoxy-. (n.d.). NIST WebBook.
- Benzene, 1-bromo-4-ethoxy-. (n.d.). NIST WebBook.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mastelf.com [mastelf.com]
- 7. Validation of Chromatographic Methods: Checking the Peak Purity and the Specificity of Methods with Diode Array Detectors (Review) | Epshtein | Drug development & registration [pharmjournal.ru]
- 8. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 10. iosrjournals.org [iosrjournals.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 14. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to Alternative Reagents for Suzuki Coupling: Beyond 1-Bromo-4-(ethoxymethyl)benzene
For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures. The choice of the aryl halide or pseudohalide coupling partner is a critical parameter that dictates reaction efficiency, cost, and overall synthetic strategy. While 1-Bromo-4-(ethoxymethyl)benzene is a commonly employed reagent, a comprehensive understanding of its alternatives can unlock more flexible, efficient, and cost-effective synthetic routes.
This guide provides an in-depth comparison of viable alternatives to this compound, grounded in mechanistic principles and supported by experimental data. We will explore the nuances of reactivity, delve into the practical considerations of catalyst selection, and provide detailed protocols to empower you to make informed decisions in your synthetic endeavors.
The Decisive Step: Understanding Reactivity through the Lens of Oxidative Addition
The efficacy of an aryl electrophile in the Suzuki-Miyaura coupling is largely determined by its ability to undergo oxidative addition to the palladium(0) catalyst. This step is often the rate-determining step of the catalytic cycle.[1][2] The general reactivity trend for aryl halides and pseudohalides follows the order: I > OTf > Br >> Cl.[3] This trend is directly correlated with the bond dissociation energy of the carbon-leaving group bond; weaker bonds lead to faster rates of oxidative addition.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
While aryl bromides like this compound offer a good balance of reactivity and stability, the exploration of alternatives is driven by several factors including cost, availability, and the desire for orthogonal reactivity in complex syntheses.
Head-to-Head Comparison: Aryl Bromide vs. Chloride, Triflate, and Tosylate
Let's dissect the performance of the primary alternatives to this compound: the corresponding aryl chloride, triflate, and tosylate.
| Reagent | Relative Reactivity | Key Advantages | Key Disadvantages | Typical Catalyst System |
| This compound | Good | Reliable, good balance of reactivity and stability, vast literature precedence. | Higher cost than chlorides. | Pd(PPh₃)₄, Pd(dppf)Cl₂ |
| 1-Chloro-4-(ethoxymethyl)benzene | Lower | Significantly lower cost, readily available. | Less reactive, requires more active catalysts and harsher conditions.[4] | Pd(OAc)₂ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[5] |
| 4-(Ethoxymethyl)phenyl Triflate | Higher | More reactive than bromides, can often be coupled under milder conditions.[6] | Higher cost, can be less stable than halides. | Pd(OAc)₂ with ligands like PCy₃. |
| 4-(Ethoxymethyl)phenyl Tosylate | Lower | More stable and less expensive than triflates, derived from readily available phenols. | Less reactive than bromides and triflates, often requires specialized ligands.[5] | Pd(OAc)₂ with indolyl phosphine ligands. |
Note: The reactivity and yield are highly dependent on the specific reaction conditions, including the palladium source, ligand, base, and solvent.
Deep Dive into the Alternatives:
The Economical Choice: 1-Chloro-4-(ethoxymethyl)benzene
The primary driver for employing aryl chlorides is their significantly lower cost and broader commercial availability compared to their bromide counterparts. However, the stronger C-Cl bond necessitates the use of more sophisticated catalyst systems to facilitate the challenging oxidative addition step.[4] The development of bulky and electron-rich phosphine ligands, such as SPhos and XPhos, has been instrumental in enabling efficient Suzuki couplings of aryl chlorides, often at room temperature.[5]
The High-Reactivity Option: 4-(Ethoxymethyl)phenyl Trifluoromethanesulfonate (Triflate)
Aryl triflates are excellent alternatives when higher reactivity is desired. Derived from phenols, they can often be coupled under milder conditions and with faster reaction times than the corresponding bromides.[6] This enhanced reactivity can be particularly advantageous for challenging coupling partners or when aiming for high throughput synthesis. However, the higher cost and potentially lower stability of triflates are important considerations.
The Stable and Accessible Pseudohalide: 4-(Ethoxymethyl)phenyl Tosylate
Aryl tosylates represent a cost-effective and stable alternative to triflates. Like triflates, they are synthesized from phenols. While generally less reactive than both bromides and triflates, recent advancements in ligand design, such as the development of indolyl phosphine ligands, have enabled their effective use in Suzuki-Miyaura couplings.[5]
Beyond the Leaving Group: The Role of the Boron Reagent
While this guide focuses on the electrophilic partner, it is crucial to acknowledge that the organoboron reagent also plays a significant role. For substrates prone to protodeboronation, such as heteroaryl boronic acids, the use of more stable boronate esters (e.g., pinacol esters) or potassium organotrifluoroborates is highly recommended.[7][8] Potassium trifluoroborate salts, in particular, offer enhanced stability to air and moisture, simplifying handling and storage.[9]
Experimental Protocols
The following are representative, detailed experimental protocols for the Suzuki-Miyaura coupling of 1-Chloro-4-(ethoxymethyl)benzene and the synthesis and subsequent coupling of 4-(Ethoxymethyl)phenyl Trifluoromethanesulfonate.
Protocol 1: Suzuki-Miyaura Coupling of 1-Chloro-4-(ethoxymethyl)benzene with Phenylboronic Acid
Sources
- 1. scribd.com [scribd.com]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to the Structural Elucidation of 1-Bromo-4-(ethoxymethyl)benzene: A Comparative Analysis
For researchers in medicinal chemistry and materials science, a precise understanding of a molecule's three-dimensional structure is paramount. This knowledge underpins everything from structure-activity relationship (SAR) studies to the prediction of solid-state properties. This guide focuses on 1-Bromo-4-(ethoxymethyl)benzene, a halogenated aromatic compound with potential applications in organic synthesis. While a definitive crystal structure for this specific molecule is not publicly available, this document serves as an in-depth technical guide for its structural determination, offering a comparative analysis of X-ray crystallography against other common analytical techniques.
The Primacy of Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for unambiguous structural determination of small organic molecules.[1] It provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions in the solid state. This information is invaluable for understanding how a molecule packs in a crystal lattice, which can influence physical properties like melting point, solubility, and bioavailability.
A Hypothetical Workflow for the Crystallographic Analysis of this compound
The journey from a synthesized compound to a solved crystal structure is a multi-step process that requires careful planning and execution. The following protocol is a validated approach for a molecule like this compound.
Caption: Experimental workflow for the X-ray crystal structure determination of this compound.
Experimental Protocol: From Powder to Structure
1. Synthesis and Purification:
The first critical step is to obtain a highly pure sample of this compound. Impurities can inhibit crystallization or be incorporated into the crystal lattice, leading to disorder and a poor-quality diffraction pattern. Standard organic synthesis procedures would be followed by purification techniques such as flash column chromatography or recrystallization until the compound is deemed pure by NMR spectroscopy and/or mass spectrometry.
2. Crystallization:
The process of growing single crystals suitable for X-ray diffraction is often considered an art, but it is grounded in the principles of solubility and supersaturation.
-
Solvent Selection: The choice of solvent is crucial. An ideal solvent will dissolve the compound when heated but show limited solubility at room temperature or upon cooling. For a substituted bromobenzene derivative, a good starting point for screening would be a range of common organic solvents such as hexane, ethyl acetate, dichloromethane, toluene, and ethanol.
-
Crystallization Techniques:
-
Slow Evaporation: A nearly saturated solution of the compound is prepared in a volatile solvent and left undisturbed in a loosely covered vial. As the solvent slowly evaporates, the concentration of the solute increases, leading to the formation of crystals.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization. This method is particularly effective when only small amounts of the material are available.
-
Slow Cooling: A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the compound drops, leading to crystal growth.
-
3. X-ray Data Collection and Structure Solution:
-
Crystal Mounting: A suitable single crystal (typically >0.1 mm in all dimensions) is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern of spots. The positions and intensities of these spots are recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial positions of the atoms are determined using computational methods (e.g., direct methods or Patterson synthesis). This initial model is then refined against the experimental data to obtain the final, accurate crystal structure.
Comparative Analysis with Other Techniques
While X-ray crystallography provides the definitive solid-state structure, other analytical techniques offer complementary information and are often used in concert for a comprehensive characterization of a new compound.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, bond angles, intermolecular interactions, absolute stereochemistry. | Unambiguous structural determination. | Requires a suitable single crystal, which can be difficult to obtain. Provides information on the solid-state conformation only. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C), solution-state conformation and dynamics. | Provides information about the structure in solution, which is often more biologically relevant. Does not require crystallization. | Can be difficult to interpret for complex molecules. Provides an average structure in solution, and conformational flexibility can complicate analysis. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition. | High sensitivity, requires very small amounts of sample. | Provides no information on the 3D structure or connectivity of atoms. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups. | Fast, simple, and non-destructive. | Provides limited information on the overall molecular structure. |
Insights from Analogous Structures
In the absence of a crystal structure for this compound, we can draw valuable insights from the known structures of similar molecules in the Cambridge Structural Database (CSD). For example, the crystal structure of 4-bromobenzyl bromide reveals important information about potential intermolecular interactions.[2] Studies on various bromo- and bromomethyl-substituted benzenes have shown the prevalence of several types of non-covalent interactions that are likely to be important in the crystal packing of this compound:[3][4]
-
Halogen Bonding (Br···Br and Br···O): The bromine atom can act as a halogen bond donor, interacting with electronegative atoms like another bromine or the oxygen of the ethoxy group. These interactions are directional and play a significant role in the assembly of the crystal lattice.[5]
-
C-H···π Interactions: The hydrogen atoms of the ethoxymethyl group and the benzene ring can interact with the electron-rich π-system of an adjacent benzene ring.
-
π-π Stacking: The aromatic rings may stack in a parallel or offset fashion, contributing to the overall stability of the crystal structure.
The interplay of these weak interactions will ultimately dictate the final crystal packing of this compound.
A Comparative Workflow for Structural Elucidation
The following diagram illustrates a logical workflow for the comprehensive structural characterization of a new compound like this compound, integrating various analytical techniques.
Caption: A comparative workflow for the structural elucidation of a novel small molecule.
Conclusion
The definitive structural elucidation of this compound would be best achieved through single-crystal X-ray diffraction. This technique would provide an unparalleled level of detail regarding its molecular geometry and solid-state packing. However, a comprehensive understanding of the compound's properties necessitates a multi-technique approach. NMR spectroscopy is essential for confirming the structure in solution, while mass spectrometry and FTIR spectroscopy provide rapid confirmation of the molecular weight and functional groups, respectively. By employing these techniques in a complementary fashion, researchers can build a complete and robust structural profile of novel molecules, which is a critical foundation for further development in the fields of drug discovery and materials science.
References
-
Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1755. [Link]
-
PubChem. (n.d.). 4-Bromobenzyl bromide. National Center for Biotechnology Information. Retrieved from [Link]
-
Capdevila-Cortada, M., & Juan, J. (2015). The nature of the C–Br⋯Br–C intermolecular interactions found in molecular crystals: a general theoretical-database study. CrystEngComm, 17(15), 2977-2987. [Link]
-
Jones, P. G., Kuś, P., & Dix, I. (2012). X-Ray Structure Determinations of Bromo- and/or Bromomethylsubstituted Benzenes: C–H···Br, C–Br···Br, and C–Br···π Interactions. Zeitschrift für Naturforschung B, 67(12), 1273-1281. [Link]
-
University of Southampton. (n.d.). Advanced crystallisation methods for small organic molecules. ePrints Soton. Retrieved from [Link]
-
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(10), 1443-1450. [Link]
-
Bujak, M., Podsiadło, M., & Katrusiak, A. (2021). Properties and interactions – melting point of tribromobenzene isomers. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 77(4), 632-637. [Link]
Sources
- 1. Properties and interactions – melting point of tribromobenzene isomers | Uczelnia Badawcza EN [uczelniabadawcza.amu.edu.pl]
- 2. 4-Bromobenzyl bromide | C7H6Br2 | CID 68527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sci-Hub. X-Ray Structure Determinations of Bromo- and/or Bromomethylsubstituted Benzenes: C–H···Br, C–Br···Br, and C–Br···π Interactions / Zeitschrift für Naturforschung B, 2012 [sci-hub.box]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to FT-IR Spectrum Interpretation: A Comparative Analysis of 1-Bromo-4-(ethoxymethyl)benzene
Introduction: The Role of FT-IR in Structural Elucidation
In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of molecular structure is a cornerstone of quality, safety, and efficacy. Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, reliable, and non-destructive analytical technique for this purpose. By measuring the absorption of infrared radiation by a sample, we can identify the functional groups present, thereby fingerprinting the molecule.
This guide provides an in-depth, comparative framework for interpreting the FT-IR spectrum of 1-Bromo-4-(ethoxymethyl)benzene. Rather than merely presenting a theoretical spectrum, we will dissect the molecule's structure, predict its characteristic vibrational modes, and compare these predictions with the known spectra of structurally analogous compounds. This comparative approach enhances the confidence of spectral assignment and provides a robust methodology for researchers encountering novel substituted aromatic compounds.
Deconstructing the Target Molecule: this compound
To predict the FT-IR spectrum, we must first analyze the constituent parts of this compound. The molecule's structure (C₉H₁₁BrO) comprises four key vibrational components:
-
A Para-disubstituted Benzene Ring: This aromatic core provides a rigid scaffold and is characterized by specific C-H and C-C vibrations. The 1,4-substitution pattern is particularly diagnostic.
-
An Aryl-Alkyl Ether Linkage: The -CH₂-O-CH₂CH₃ group is a defining feature. Aryl ethers exhibit characteristic C-O-C stretching frequencies that differ from simple aliphatic ethers due to resonance effects.[1]
-
An Aromatic Bromine Substituent: The C-Br bond introduces a vibrational mode at lower wavenumbers, which is a key indicator for halogenation.
-
An Ethyl Group: The aliphatic -CH₂CH₃ moiety will contribute its own C-H stretching and bending vibrations.
Predicted FT-IR Absorption Bands for this compound
Based on the structural components, we can anticipate a series of absorption bands. The following analysis synthesizes data from established spectroscopic literature to build a theoretical spectrum.
Aromatic Ring Vibrations
-
Aromatic C-H Stretch (3100-3000 cm⁻¹): A series of weak to medium bands are expected just above 3000 cm⁻¹. Their presence is a clear indication of hydrogen atoms bonded to sp²-hybridized carbon atoms of the benzene ring.[2]
-
Aromatic C-C In-Ring Stretches (1600-1450 cm⁻¹): Two to three bands of variable intensity appear in this region. For para-substituted rings, prominent peaks are often observed near 1600 cm⁻¹, 1585 cm⁻¹, and 1500 cm⁻¹.[3]
-
C-H Out-of-Plane (oop) Bending (860-790 cm⁻¹): This is a highly diagnostic region for determining the substitution pattern on a benzene ring. For para-disubstituted compounds, a strong absorption band is expected in this range.[4] The specific position is influenced by the electronic nature of the substituents.
Ether Linkage Vibrations
-
Asymmetric C-O-C Stretch (≈1250 cm⁻¹): Aryl alkyl ethers display a strong, characteristic asymmetric C-O-C stretching band, typically around 1250 cm⁻¹.[1][5] This peak is often one of the most intense in the fingerprint region and is a primary identifier for the ether functionality.
-
Symmetric C-O-C Stretch (≈1040 cm⁻¹): A second, usually less intense, symmetric stretching band is expected for aryl alkyl ethers in the 1050-1010 cm⁻¹ range.[6] The presence of both ether bands provides a high degree of confidence in the assignment.
Aliphatic Group Vibrations
-
Aliphatic C-H Stretches (3000-2850 cm⁻¹): The ethyl and methylene bridge groups will produce medium to strong absorption bands just below 3000 cm⁻¹, corresponding to their symmetric and asymmetric stretching modes.[7]
-
CH₂ Bending (Scissoring and Wagging): A characteristic CH₂ scissoring vibration should appear around 1465 cm⁻¹. Additionally, a CH₂ wagging mode associated with the -CH₂X (where X is the ether oxygen) can be found between 1300-1150 cm⁻¹.[3][8]
Halogen Vibration
-
C-Br Stretch (690-515 cm⁻¹): The stretching vibration of the carbon-bromine bond occurs at low frequencies. This peak can sometimes be weak but is a crucial piece of evidence for the presence of the bromine substituent.[9][10]
The Power of Comparison: Interpreting Spectra Through Analogs
No spectrum should be interpreted in a vacuum. By comparing the spectrum of our target compound to those of structurally similar molecules, we can assign peaks with greater certainty and understand the electronic and steric influence of each substituent. We will consider two key comparators for which reliable data exists: 1-Bromo-4-methoxybenzene and 1-Bromo-4-methylbenzene .
-
Comparator 1: 1-Bromo-4-methoxybenzene (p-Bromoanisole). This molecule is an excellent analog, differing only by a methylene (-CH₂) group. By comparing its spectrum, we can isolate the contributions of the ethyl group's C-H bonds versus the methyl group's. The core aromatic and C-Br vibrations should be very similar. Data from the NIST Chemistry WebBook shows characteristic peaks for its gas-phase IR spectrum.[11]
-
Comparator 2: 1-Bromo-4-methylbenzene (p-Bromotoluene). This compound allows us to observe the p-disubstituted bromobenzene framework without the influence of the ether oxygen. The strong C-O-C stretching bands will be absent, providing a clear contrast and confirming their assignment in our target molecule.[12]
Data Summary and Comparative Table
The following table summarizes the predicted wavenumbers for this compound and highlights the key differences expected when compared to the chosen analogs.
| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment (this compound) | Intensity | Comparative Notes & Rationale |
| 3100-3030 | Aromatic C-H Stretch | Weak-Medium | Present in all three compounds, confirming the aromatic ring.[2] |
| 2980-2850 | Aliphatic C-H Stretch (Ethyl & Methylene) | Medium-Strong | More complex/intense than in p-bromoanisole (methyl only) and absent in p-bromotoluene.[7] |
| ~1595, ~1490 | Aromatic C-C In-Ring Stretch | Medium-Strong | Characteristic of the 1,4-disubstituted ring; positions will be similar across all three compounds.[3] |
| ~1465, ~1380 | Aliphatic C-H Bending | Medium | Peaks related to the ethyl and methylene groups. Absent in p-bromotoluene. |
| ~1250 | Asymmetric Aryl-Alkyl C-O-C Stretch | Strong | Key diagnostic peak. Absent in p-bromotoluene. Position is very similar to p-bromoanisole.[1][5] |
| ~1040 | Symmetric Aryl-Alkyl C-O-C Stretch | Medium-Strong | Key diagnostic peak. Absent in p-bromotoluene. Confirms the aryl ether linkage.[6] |
| ~820 | Aromatic C-H Out-of-Plane Bend (para) | Strong | Strong peak confirming 1,4-disubstitution. Expected in a similar position for all three compounds.[4][13] |
| < 700 | C-Br Stretch | Weak-Medium | Confirms the presence of bromine. Expected at a similar low frequency in all three compounds.[9][10] |
Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum
The following protocol details the standard procedure for obtaining the FT-IR spectrum of a liquid sample such as this compound using a modern FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory. The use of an ATR accessory is advantageous as it requires minimal sample preparation and is highly reproducible.
Materials and Equipment:
-
Fourier-Transform Infrared (FT-IR) Spectrometer (e.g., Thermo Fisher Nicolet iS5, PerkinElmer Spectrum Two)
-
ATR accessory with a diamond or zinc selenide crystal
-
Sample: this compound (liquid)
-
Solvent for cleaning (e.g., isopropanol, spectroscopy grade)
-
Lint-free laboratory wipes
-
Disposable pipette
Procedure:
-
System Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines (typically 30-60 minutes). Purge the sample compartment with dry air or nitrogen if available to minimize atmospheric water and CO₂ interference.
-
Accessory Installation: Install the ATR accessory in the spectrometer's sample compartment.
-
Crystal Cleaning (Causality Check): This step is critical for avoiding cross-contamination. Clean the ATR crystal surface with a lint-free wipe soaked in isopropanol. Allow the solvent to fully evaporate. A clean crystal ensures that the collected spectrum is solely from the sample of interest.
-
Background Spectrum Acquisition: With the clean, empty ATR crystal in place, collect a background spectrum. This scan measures the absorbance of the atmosphere and the crystal itself. The instrument software will automatically subtract this background from the sample spectrum, isolating the sample's true absorbance. A typical background scan consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.
-
Sample Application: Using a disposable pipette, place a single drop of this compound onto the center of the ATR crystal, ensuring the entire crystal surface is covered.
-
Sample Spectrum Acquisition: Collect the sample spectrum using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution). The software will process the data, perform the background subtraction, and display the final FT-IR spectrum in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Data Analysis: Analyze the resulting spectrum, identifying the key absorption bands as detailed in the comparative table above. Label the peaks corresponding to the major functional groups.
-
Post-Measurement Cleaning: Thoroughly clean the ATR crystal with isopropanol and a lint-free wipe to prepare it for the next user.
Visualizing the Interpretation Workflow
A logical workflow is essential for systematic and accurate spectral interpretation. The following diagram, generated using DOT language, outlines the decision-making process for confirming the structure of this compound.
Caption: Logical workflow for FT-IR spectral analysis.
Conclusion
The FT-IR spectrum of this compound is rich with information that, when systematically interpreted, provides conclusive evidence of its molecular structure. The key identifiers are a pair of strong C-O-C stretching bands for the aryl-alkyl ether at approximately 1250 cm⁻¹ and 1040 cm⁻¹, a strong C-H out-of-plane bending band near 820 cm⁻¹ confirming para-disubstitution, and a lower frequency C-Br stretching mode. By employing a comparative methodology against known analogs and adhering to a rigorous experimental protocol, researchers can confidently use FT-IR spectroscopy to verify the identity and purity of this and other complex substituted aromatic compounds, ensuring the integrity of their chemical research.
References
-
Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout. [Link]
-
Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
YouTube. (2023). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. [Link]
-
Young, C. W., DuVall, R. B., & Wright, N. (1951). Characterization of Benzene Ring Substitution by Infrared Spectra. Analytical Chemistry, 23(5), 709–714. [Link]
-
University of Colorado Boulder. (n.d.). IR: alkyl halides. [Link]
-
Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. [Link]
-
Guidi, B., Ghedini, F., et al. (2012). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. The Journal of Physical Chemistry C, 116(40), 21355–21363. [Link]
-
Chemistry LibreTexts. (2019). 18.8: Spectral Characteristics of the Benzene Ring. [Link]
-
ResearchGate. (n.d.). The aromatic ν(C-O-CAr) ether and ν(C-O) carboxyl stretching region of the infrared spectrum of 16OB…. [Link]
-
Spectroscopy Online. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. [Link]
-
NIST Chemistry WebBook. (n.d.). Benzene, 1-bromo-4-ethoxy-. [Link]
-
Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. [Link]
-
ResearchGate. (2013). FT-IR, FT-Raman and Computational Study of p-Acetylbenzonitrile. [Link]
-
NIST Chemistry WebBook. (n.d.). Benzene, 1-bromo-4-methyl-. [Link]
-
University of California, Santa Cruz. (n.d.). IR Tables. [Link]
-
NIST Chemistry WebBook. (n.d.). Benzene, 1-bromo-4-methoxy-. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
ResearchGate. (n.d.). FT-IR spectra of 1-bromo-4-ethynylbenzene, 1,4-diethynylbenzene,.... [Link]
-
ResearchGate. (n.d.). The FTIR spectra for (i) CH 2 -stretching, (ii) CH 2 -Wagging, (iii) CH.... [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
University of Colorado Boulder. (n.d.). IR Chart. [Link]
-
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]
-
ResearchGate. (n.d.). FTIR spectra of CH 2 wagging progression vibrational modes of Pb(C12) 2.... [Link]
-
ResearchGate. (2010). Figure S28. Infrared spectrum of 1-bromo-2-(methoxymethyl)benzene ( 8 ). [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Benzene, 1-bromo-4-methoxy- [webbook.nist.gov]
- 12. Benzene, 1-bromo-4-methyl- [webbook.nist.gov]
- 13. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
A Senior Application Scientist's Guide to the Purity Confirmation of 1-Bromo-4-(ethoxymethyl)benzene for Pharmaceutical Use
Abstract
In the synthesis of active pharmaceutical ingredients (APIs), the purity of chemical intermediates is not merely a quality metric; it is a critical determinant of the final drug product's safety, efficacy, and stability.[1][2] 1-Bromo-4-(ethoxymethyl)benzene is a key building block in various synthetic pathways, and its purity must be rigorously established before it can be released for use in a GMP environment. This guide provides a comprehensive comparison of analytical methodologies for the purity confirmation of this intermediate. We will delve into the rationale behind selecting orthogonal analytical techniques, present detailed experimental protocols, and offer field-proven insights into data interpretation. This document is intended for researchers, scientists, and drug development professionals dedicated to maintaining the highest standards of scientific integrity in pharmaceutical manufacturing.
The Imperative of Purity: Understanding the Impurity Profile
The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), mandate the identification and control of impurities in new drug substances.[3][4][5] This scrutiny extends to key intermediates, as impurities introduced at this stage can be carried through the synthesis and compromise the final API. The potential impurity profile of this compound is intrinsically linked to its synthetic route.
A common and efficient synthesis is the Williamson ether synthesis, starting from 4-bromobenzyl alcohol and reacting it with an ethylating agent, or, more commonly, the reaction of 4-bromobenzyl bromide with sodium ethoxide. Based on this likely pathway, we can anticipate several classes of impurities:
-
Starting Materials: Unreacted 4-bromobenzyl bromide or 4-bromobenzyl alcohol.
-
By-products: Di-p-bromobenzyl ether, formed by the reaction of the starting bromide with the alcohol.
-
Reagents: Residual bases or phase-transfer catalysts.
-
Solvent Residues: Residual solvents from the reaction and work-up, such as ethanol, toluene, or THF.
-
Degradation Products: Compounds formed during storage, potentially through hydrolysis of the ether linkage.
A robust analytical strategy must be capable of separating, identifying, and quantifying these diverse chemical entities. Relying on a single analytical technique is insufficient; an orthogonal approach, using methods with different separation and detection principles, is essential for a comprehensive purity assessment.
An Orthogonal Strategy for Purity Confirmation
To ensure a self-validating and trustworthy assessment, we employ a multi-faceted analytical workflow. No single method can provide a complete picture of purity. For instance, a Gas Chromatography (GC) method may excel at detecting volatile impurities but will be blind to non-volatile salts. Conversely, High-Performance Liquid Chromatography (HPLC) is ideal for non-volatile organic impurities but may not be suitable for residual solvents. The workflow below illustrates an effective orthogonal approach.
Caption: Orthogonal workflow for purity confirmation.
Comparative Analysis of Primary Analytical Techniques
The choice between analytical techniques is dictated by the physicochemical properties of the analyte and its potential impurities. This compound is a semi-volatile, non-polar organic compound, making it amenable to both GC and HPLC analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of pharmaceutical analysis, particularly for the assay and quantification of organic impurities.[6][7][8][9][10] Its primary advantage is its suitability for non-volatile and thermally labile compounds, which might degrade under the high temperatures of a GC inlet.
Principle & Applicability: Reversed-phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol). Non-polar compounds, like our target molecule, interact more strongly with the stationary phase and thus have longer retention times than polar impurities. A UV detector is highly effective as the benzene ring provides a strong chromophore.
Experimental Protocol: RP-HPLC for Assay and Impurity Determination
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 60% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 60% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Standard: Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water.
-
Sample: Prepare the sample solution identically to the standard.
-
-
System Suitability:
-
Analysis & Calculation:
-
Inject the standard and sample solutions.
-
Assay (%): (AreaSample / AreaStandard) x (ConcStandard / ConcSample) x 100
-
Impurities (%): Report any peak other than the main peak as a percentage of the total area (Area Percent). Identify impurities by comparing retention times with known impurity standards, if available.
-
Gas Chromatography (GC)
GC is an ideal technique for separating volatile and semi-volatile compounds.[6][7][8][9][10] It generally offers higher resolution and faster analysis times than HPLC for suitable analytes. When coupled with a Flame Ionization Detector (FID), it provides excellent sensitivity for hydrocarbons. For residual solvent analysis, headspace GC is the industry standard.
Principle & Applicability: GC separates compounds based on their boiling points and interaction with the stationary phase. The sample is vaporized in a heated inlet and carried by an inert gas (the mobile phase) through a capillary column containing the stationary phase. Compounds with lower boiling points and less interaction with the stationary phase travel faster. For this compound and its likely organic impurities, a non-polar column is appropriate.
Experimental Protocol: GC-FID for Purity and Organic Impurities
-
Instrumentation:
-
Gas Chromatograph with a split/splitless inlet, autosampler, and Flame Ionization Detector (FID).
-
-
Chromatographic Conditions:
-
Column: DB-5 or equivalent (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C
-
Split Ratio: 50:1
-
Oven Program: Initial temp 100 °C, hold for 2 min. Ramp at 15 °C/min to 280 °C, hold for 5 min.
-
Detector Temperature (FID): 300 °C
-
Injection Volume: 1 µL
-
-
Sample Preparation:
-
Prepare a solution of ~1 mg/mL in a suitable solvent like Dichloromethane or Ethyl Acetate.
-
-
System Suitability:
-
Perform replicate injections of a standard solution.
-
Acceptance Criteria: RSD of peak area ≤ 2.0%; Resolution between the main peak and any closely eluting impurity ≥ 1.5.
-
-
Analysis:
-
Inject the sample solution and use Area Percent to determine the purity and impurity levels, similar to the HPLC method.
-
Data Summary and Technique Comparison
Choosing the right primary technique for release testing involves a trade-off between different performance characteristics. The following table summarizes the comparison between HPLC and GC for this specific application.
| Parameter | HPLC-UV | GC-FID | Rationale & Justification |
| Applicability | Excellent for assay and non-volatile organic impurities. | Excellent for assay, volatile, and semi-volatile impurities. The primary method for residual solvents (Headspace). | Both are suitable for the main compound, but their strengths lie in detecting different types of impurities. |
| Selectivity | Good. Can be optimized by changing mobile phase, gradient, and column chemistry. | Very High. Capillary columns offer superior resolving power for complex mixtures of volatile compounds. | GC often provides better separation of closely related isomers or by-products if they are volatile. |
| Sensitivity | Good. Dependent on the chromophore of the analyte and impurities. | Excellent. FID is highly sensitive to compounds containing carbon-hydrogen bonds. | GC-FID is generally more sensitive for this class of compounds than HPLC-UV. |
| Analysis Time | Slower (typically 20-30 minutes per run). | Faster (typically 10-15 minutes per run). | The rapid temperature ramping in GC allows for faster elution of high-boiling point compounds.[7][9] |
| Sample Preparation | Simple dissolution in the mobile phase. | Simple dissolution in a volatile solvent. | Both methods have straightforward sample preparation for the main assay. |
| Cost & Complexity | Higher initial cost. Requires expensive, high-purity solvents. | Lower initial cost. Requires gases which are generally cheaper than HPLC solvents. | GC can be a more cost-effective technique for routine quality control.[7][9] |
| Key Advantage | Ability to analyze thermally unstable and non-volatile impurities. | Superior resolution and speed for volatile compounds; the gold standard for residual solvents. | The choice depends on the most likely and most critical impurities. |
digraph "Technique Selection Logic" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];Start [label="Purity Analysis Required for\nthis compound", shape=ellipse, fillcolor="#F1F3F4"]; Question1 [label="Primary Goal?", shape=diamond, style=filled, fillcolor="#FBBC05"];
Assay [label="Assay & Quantification of\nKnown Organic Impurities", fillcolor="#FFFFFF"]; Residual [label="Residual Solvent Analysis", fillcolor="#FFFFFF"]; Unknown_ID [label="Identification of\nUnknown Impurities", fillcolor="#FFFFFF"];
HPLC_Node [label="Use Validated\nHPLC-UV Method", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; GC_Node [label="Use Validated\nGC-FID Method", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; HS_GC_Node [label="Use Headspace\nGC-FID Method", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MS_Node [label="Use GC-MS or LC-MS\nfor Structural Elucidation", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Question1; Question1 -> Assay [label="Assay / Known Impurities"]; Question1 -> Residual [label="Volatile Solvents"]; Question1 -> Unknown_ID [label="Unknown ID"];
Assay -> HPLC_Node [label="Non-volatile or\nthermally labile\nimpurities suspected"]; Assay -> GC_Node [label="Volatile impurities\nand high resolution needed"]; Residual -> HS_GC_Node; Unknown_ID -> MS_Node; }
Caption: Decision tree for analytical technique selection.
Structural Confirmation: The Role of Spectroscopy
While chromatography provides quantitative data on purity, it does not confirm the identity of the main peak. Spectroscopic techniques are required for unequivocal structural confirmation.
-
Mass Spectrometry (MS): When coupled with GC or HPLC, MS is a powerful tool for confirming molecular weight and identifying impurities. For this compound (MW: 215.09 g/mol ), the mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion [M]+ at m/z 214 and 216 due to the presence of the bromine isotopes (79Br and 81Br in ~1:1 ratio).[1][14] Key fragments would likely include the loss of the ethoxy group ([M-45]+) and the tropylium ion.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide the most definitive structural information. The 1H NMR spectrum would clearly show the characteristic AA'BB' pattern of the 1,4-disubstituted benzene ring, a singlet for the benzylic CH2, and a quartet and triplet for the ethyl group of the ether. Integration of these signals confirms the proton ratios, and coupling patterns confirm connectivity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR confirms the presence of key functional groups. The spectrum would show characteristic absorptions for aromatic C-H stretching (~3000-3100 cm-1), C-O stretching of the ether (~1250 cm-1), and the C-Br bond.[15]
Conclusion: Establishing a Robust Release Specification
A comprehensive purity confirmation of this compound for pharmaceutical use requires an orthogonal analytical approach.
-
For routine release testing, a validated RP-HPLC method is recommended as the primary technique for assay and the control of organic impurities, given its versatility.
-
A validated Headspace GC-FID method is mandatory for the control of residual solvents.
-
Full spectroscopic characterization (NMR, MS, IR ) must be performed on a reference standard and for the initial validation of the manufacturing process to unequivocally confirm the structure and identify unknown impurities.
By combining these techniques, researchers and drug development professionals can ensure that this critical intermediate meets the stringent purity requirements of the pharmaceutical industry, thereby safeguarding the quality and safety of the final drug product.
References
-
Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Retrieved from [Link]
-
ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency. Retrieved from [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (n.d.). International Journal of Pharmaceutical Investigation. Retrieved from [Link]
-
Validation of Analytical Methods: A Review. (n.d.). Gavin Publishers. Retrieved from [Link]
-
Benzene, 1-bromo-4-ethoxy-. (n.d.). SIELC Technologies. Retrieved from [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy. Retrieved from [Link]
-
A Review on Step-by-Step Analytical Method Validation. (n.d.). IOSR Journal of Pharmacy. Retrieved from [Link]
-
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). Retrieved from [Link]
-
HPLC vs GC: Choosing the Right Chromatography Technique. (2025, July 24). Lab Manager. Retrieved from [Link]
-
Small Molecule Analysis Testing: HPLC vs GC. (n.d.). Brewer Science. Retrieved from [Link]
-
HPLC vs GC: What Sets These Methods Apart. (2025, June 6). Phenomenex. Retrieved from [Link]
-
HPLC vs GC - A Beginner's Guide. (n.d.). Chromatography Today. Retrieved from [Link]
-
GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. (2024, July 4). Retrieved from [Link]
-
This compound (C9H11BrO). (n.d.). PubChemLite. Retrieved from [Link]
- US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. (n.d.). Google Patents.
- WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. (n.d.). Google Patents.
-
Benzene, 1-bromo-4-ethoxy-. (n.d.). NIST WebBook. Retrieved from [Link]
-
Supporting information - Polytriazole Bridged with 2,5-Diphenyl-1,3,4-Oxadiazole Moieties: A Highly Sensitive and Selective Fluorescence Chemosensor for Ag+. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. (n.d.). Agilent. Retrieved from [Link]
-
Optimizing Your Synthesis: Using 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene Effectively. (n.d.). Retrieved from [Link]
-
SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Benzene, 1-bromo-4-ethoxy-. (n.d.). NIST WebBook. Retrieved from [Link]
-
Benzene, 1-bromo-4-ethoxy-. (n.d.). NIST WebBook. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. PubChemLite - this compound (C9H11BrO) [pubchemlite.lcsb.uni.lu]
- 3. Benzene, 1-bromo-4-ethoxy-2-methyl- | SIELC Technologies [sielc.com]
- 4. Separation of Benzene, 1-bromo-4-methoxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. sps.nhs.uk [sps.nhs.uk]
- 6. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 7. brewerscience.com [brewerscience.com]
- 8. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 11. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 12. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 13. iosrphr.org [iosrphr.org]
- 14. Benzene, 1-bromo-4-ethoxy- [webbook.nist.gov]
- 15. Benzene, 1-bromo-4-ethoxy- [webbook.nist.gov]
Navigating Reactivity: A Comparative Guide to Aryl Bromides with Common Ether Protecting Groups in Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. Phenolic hydroxyl groups, prevalent in a vast array of bioactive molecules, often require protection to withstand the rigors of synthetic transformations. Among the arsenal of available protecting groups, acetal ethers like methoxymethyl (MOM), benzyloxymethyl (BOM), and 2-(trimethylsilyl)ethoxymethyl (SEM) are frequently employed due to their general stability. However, the introduction of these groups onto an aryl bromide destined for a palladium-catalyzed cross-coupling reaction—a workhorse of modern C-C and C-N bond formation—is not without consequence. The subtle interplay of steric and electronic effects imparted by these protecting groups can significantly influence the reactivity of the C-Br bond, impacting reaction efficiency, catalyst performance, and ultimately, the viability of a synthetic route.
This guide provides an in-depth comparison of the reactivity of aryl bromides bearing MOM, BOM, and SEM ether protecting groups in the context of common cross-coupling reactions. We will delve into the underlying electronic and steric rationale for observed reactivity trends, present representative experimental data, and provide a standardized protocol for conducting a comparative reactivity study in your own laboratory.
The Underlying Principles: Steric and Electronic Influences of Ether Protecting Groups
The rate-determining step in many palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, is the oxidative addition of the aryl halide to a low-valent palladium complex.[1][2] The facility of this step is highly sensitive to both the electronic nature and the steric environment of the carbon-bromine bond.[3][4]
-
Electronic Effects: Electron-withdrawing groups on the aromatic ring generally accelerate the rate of oxidative addition by lowering the electron density of the aryl halide, making it more susceptible to reaction with the electron-rich palladium(0) catalyst.[5][6] Conversely, electron-donating groups can retard this step.
-
Steric Effects: Increased steric hindrance, particularly at the positions ortho to the bromine atom, can significantly impede the approach of the bulky palladium catalyst, thereby slowing down or even inhibiting the reaction.[7][8]
The ether protecting groups discussed herein exert a combination of these effects, which must be carefully considered when planning a synthetic sequence.
A Comparative Analysis of Common Ether Protecting Groups
Methoxymethyl (MOM) Ether
The MOM group is one of the most widely used protecting groups for alcohols due to its ease of installation and general stability to a range of non-acidic conditions.[9][10]
-
Structure and Influence: The MOM group (–OCH₂OCH₃) is relatively small and is considered to be moderately electron-withdrawing due to the inductive effect of the ether oxygen atoms. This electronic property can be beneficial, potentially accelerating the oxidative addition step in a cross-coupling reaction. However, its influence is generally considered to be modest.
Benzyloxymethyl (BOM) Ether
The BOM group offers an alternative to the MOM group, with its own distinct set of properties.
-
Structure and Influence: The BOM group (–OCH₂OBn) is sterically more demanding than the MOM group due to the presence of the benzyl moiety. This increased bulk, especially if positioned ortho to the bromine, can present a significant steric impediment to the incoming palladium catalyst. Electronically, it is similar to the MOM group, though perhaps slightly less electron-withdrawing.
2-(Trimethylsilyl)ethoxymethyl (SEM) Ether
The SEM group is valued for its unique deprotection conditions, which often provide an orthogonal deprotection strategy.[11]
-
Structure and Influence: The SEM group (–OCH₂OCH₂CH₂Si(CH₃)₃) is the most sterically hindered of the three protecting groups discussed. The bulky trimethylsilyl group can create a challenging steric environment around the C-Br bond, potentially leading to slower reaction rates or the need for more forcing conditions in cross-coupling reactions. Its electronic influence is generally considered to be minimal and primarily driven by inductive effects.
Below is a visual representation of the aryl bromides with these different protecting groups.
Caption: Structures of ortho-bromoanisole derivatives with MOM, BOM, and SEM protecting groups.
Performance in Cross-Coupling: A Data-Driven Comparison
| Protecting Group | Relative Steric Hindrance | Electronic Effect | Expected Reactivity | Representative Yield (%) |
| MOM | Low | Moderately Electron-Withdrawing | High | 85-95 |
| BOM | Medium | Moderately Electron-Withdrawing | Moderate | 70-85 |
| SEM | High | Minimally Electron-Withdrawing | Low to Moderate | 60-75 |
Note: Yields are estimates for a typical Suzuki-Miyaura reaction and can vary significantly based on the specific catalyst, ligands, base, and solvent system employed.
The trend suggests that for an ortho-substituted aryl bromide, the reactivity in a palladium-catalyzed cross-coupling reaction is likely to follow the order: MOM > BOM > SEM . This trend is primarily dictated by the increasing steric bulk of the protecting groups, which impedes the crucial oxidative addition step. While the electronic effects of MOM and BOM groups might offer a slight rate enhancement compared to an unprotected phenol, this is often overshadowed by the steric hindrance they introduce, especially in a sterically congested environment.
Experimental Protocol: A Framework for Comparative Reactivity Studies
To empower researchers to make informed decisions for their specific substrates, we provide a detailed, step-by-step methodology for a comparative Suzuki-Miyaura cross-coupling reaction. This protocol is designed to be a self-validating system, allowing for a direct, side-by-side comparison of the reactivity of aryl bromides with different ether protecting groups under identical conditions.
Experimental Workflow Diagram
Caption: A standardized workflow for the comparative Suzuki-Miyaura cross-coupling experiment.
Detailed Protocol
Materials:
-
MOM-protected ortho-bromophenol
-
BOM-protected ortho-bromophenol
-
SEM-protected ortho-bromophenol
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Deionized water, degassed
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To each of three separate, oven-dried Schlenk flasks equipped with a magnetic stir bar, add the respective aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill each flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (5 mL) and degassed deionized water (1 mL) to each flask.
-
Reaction: Place the flasks in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals (e.g., every hour). Note the time to completion for each reaction.
-
Workup: Upon completion, cool the reaction mixtures to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the isolated yield of the biphenyl product for each reaction and confirm its identity by spectroscopic methods (¹H NMR, ¹³C NMR, and MS).
Rationale for Experimental Choices:
-
Catalyst System: Pd(dppf)Cl₂ is a robust and commercially available catalyst that is effective for a wide range of Suzuki-Miyaura couplings, making it a good starting point for a comparative study.[12][13]
-
Base and Solvent: The use of K₂CO₃ as a base and a dioxane/water solvent system is a common and generally effective set of conditions for Suzuki-Miyaura reactions.[14][15] The aqueous component is crucial for the transmetalation step.[12]
-
Stoichiometry: A slight excess of the boronic acid is used to ensure complete consumption of the limiting aryl bromide.
Conclusion and Outlook
The choice of an ether protecting group for a phenolic aryl bromide can have a profound impact on its reactivity in palladium-catalyzed cross-coupling reactions. The general trend of MOM > BOM > SEM in terms of reactivity for ortho-substituted systems is a direct consequence of increasing steric hindrance. This guide provides a framework for understanding these effects and a practical protocol for their evaluation.
For drug development professionals and synthetic chemists, a judicious selection of protecting groups based on a clear understanding of their steric and electronic properties is paramount. In cases where a sterically demanding protecting group is necessary for other synthetic steps, it may be advantageous to perform the cross-coupling reaction prior to its installation. Alternatively, the use of more active, sterically hindered phosphine ligands (e.g., Buchwald-type ligands) may be required to overcome the steric barrier and achieve acceptable yields.[1][16][17] Ultimately, the empirical data generated from a well-designed comparative study, such as the one outlined here, will provide the most reliable guidance for optimizing a specific synthetic route.
References
- Scott, D. E., & Denmark, S. E. (2014).
- Request PDF. (2025). A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers and Methoxyethoxymethyl Esters.
- Peacock, D. M., & Buchwald, S. L. (2018). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society.
- Wikipedia. (2023). Methoxymethyl ether. In Wikipedia.
- Sato, T., et al. (2019).
- Ashenhurst, J. (2023). Acidic cleavage of ethers (SN2). Master Organic Chemistry.
- Al-Zoubi, R. M., et al. (2010).
- ResearchGate. (n.d.). Coupling of ortho-substituted aryl bromides with ammonia.
- Denmark, S. E., & Smith, R. C. (2009).
- Woerpel, K. A., et al. (2017). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers.
- Organic Chemistry Portal. (n.d.). MOM Ethers.
- ResearchGate. (n.d.). Suzuki-Miyaura cross coupling reactions of aryl/heteroaryl bromides...
- Rossi, S., et al. (2020). Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. MDPI.
- Chemistry LibreTexts. (2023).
- ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of aryl bromides with arylboronic acids a.
- Roche, M., et al. (2013). Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. Organic Chemistry Portal.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Wikipedia. (2023).
- Bickelhaupt, F. M., et al. (2011). The interplay between steric and electronic effects in S(N)2 reactions. PubMed.
- Wu, J. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
- Chemistry LibreTexts. (2021). 12.1: Reactions of Ethers.
- ResearchGate. (n.d.).
- Thieme. (n.d.). Product Class 8: Ethers as Protecting Groups.
- Movassaghi, M., et al. (2024).
- Ahmad, G., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Molander, G. A., & Wisniewski, S. R. (2017).
- ResearchGate. (2005). Environmentally Friendly Suzuki Aryl-Aryl Cross-Coupling Reaction.
- Crudden, C. M., et al. (2016). Iterative protecting group-free cross-coupling leading to chiral multiply arylated structures.
- Pagliaro, M., et al. (2012). Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journals.
- ResearchGate. (n.d.). Cross‐coupling of Aryl Bromides without Deprotection.
- BenchChem. (2025). Reactivity Showdown: Bromomethyl vs. Aryl Bromide Groups in Synthetic Chemistry.
- Nishihara, Y., et al. (2023). Transition-metal-free silylboronate-mediated cross-couplings of organic fluorides with amines. PMC - NIH.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. mdpi.com [mdpi.com]
- 4. The interplay between steric and electronic effects in S(N)2 reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides [organic-chemistry.org]
- 9. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 10. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
A Senior Application Scientist's Guide to the Quantitative Analysis of 1-Bromo-4-(ethoxymethyl)benzene
For distribution to: Researchers, scientists, and drug development professionals
Introduction: The Analytical Imperative for 1-Bromo-4-(ethoxymethyl)benzene
This compound is a key building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. Its precise quantification is paramount for ensuring reaction efficiency, characterizing impurity profiles, and meeting stringent regulatory standards. This guide provides a comparative analysis of robust analytical methodologies for the accurate determination of this compound, offering insights into method selection, protocol execution, and data interpretation.
The choice of analytical technique is contingent upon several factors, including the sample matrix, required sensitivity, and the specific analytical question being addressed—be it purity assessment, impurity quantification, or pharmacokinetic analysis. Herein, we compare two of the most powerful and widely adopted chromatographic techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Comparative Analysis of Core Methodologies
A direct comparison of Gas Chromatography and High-Performance Liquid Chromatography reveals distinct advantages and considerations for the analysis of this compound.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile and thermally stable compounds in the gas phase. | Separation of compounds in a liquid mobile phase passing through a packed column.[1] |
| Typical Detectors | Flame Ionization Detector (FID), Mass Spectrometry (MS) | UV-Vis/Photodiode Array (PDA), Mass Spectrometry (MS) |
| Advantages for Analyte | High resolution for volatile impurities, excellent sensitivity with MS. | Versatility for a wide range of compounds, non-destructive, suitable for thermally labile impurities.[1] |
| Limitations for Analyte | Requires analyte to be volatile and thermally stable. | Can consume larger volumes of solvents. |
| Estimated LOD/LOQ | Low ng/mL to pg/mL range, especially with MS. | Low to mid ng/mL range. |
| Typical Run Time | 10-30 minutes. | 5-20 minutes. |
In-Depth Methodologies and Experimental Protocols
The following sections provide detailed protocols for the quantification of this compound using both GC and HPLC. These protocols are designed to be self-validating, incorporating system suitability tests to ensure data integrity, in line with International Council for Harmonisation (ICH) guidelines.[2]
Method 1: High-Resolution Gas Chromatography (GC)
Gas chromatography is an ideal technique for the analysis of this compound due to its volatility. Coupling with a Flame Ionization Detector (FID) offers robust quantification, while a Mass Spectrometer (MS) provides definitive identification and enhanced sensitivity.[3]
Caption: Workflow for GC analysis of this compound.
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the test sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with dichloromethane.
-
Further dilute a portion of this stock solution to a final concentration of approximately 10 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.[4]
-
-
Instrumentation and Conditions:
| Parameter | Value |
| GC System | Agilent 8890 GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 20 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
-
System Suitability:
-
Prepare a system suitability solution containing this compound and an internal standard (e.g., 1-Bromo-4-methylbenzene).
-
The resolution between the two peaks should be not less than 2.0.
-
The relative standard deviation (RSD) for six replicate injections of the standard solution should be not more than 2.0%.
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards of this compound ranging from 1 µg/mL to 50 µg/mL.
-
Generate a calibration curve by plotting peak area against concentration.
-
Determine the concentration of the analyte in the sample solution from the calibration curve.
-
Method 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a versatile and robust method for the quantification of this compound, particularly in complex matrices or when analyzing for non-volatile impurities.[1] A C18 column is typically employed due to the non-polar nature of the analyte.
Caption: Workflow for HPLC analysis of this compound.
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the test sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Further dilute a portion of this stock solution to a final concentration of approximately 20 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[1]
-
-
Instrumentation and Conditions:
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV/PDA |
| Detection Wavelength | 225 nm |
-
System Suitability:
-
Prepare a standard solution of this compound at the target concentration.
-
The tailing factor for the analyte peak should be not more than 2.0.
-
The RSD for six replicate injections should be not more than 2.0%.[5]
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards of this compound ranging from 1 µg/mL to 100 µg/mL.
-
Generate a calibration curve by plotting peak area against concentration. A correlation coefficient (r²) of ≥ 0.999 is desirable.
-
Determine the concentration of the analyte in the sample solution from the calibration curve.
-
Method Validation and Trustworthiness
To ensure the reliability of the analytical data, method validation should be performed in accordance with ICH Q2(R1) guidelines.[6] Key validation parameters include:
-
Specificity: The ability to assess the analyte in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank and placebo sample.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[2]
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by spike-recovery studies at different concentration levels.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[6]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[7]
Conclusion and Recommendations
Both Gas Chromatography and High-Performance Liquid Chromatography are powerful techniques for the quantitative analysis of this compound.
-
GC-FID/MS is recommended for purity testing where high resolution of volatile impurities is required. The high sensitivity of GC-MS also makes it suitable for trace-level analysis.
-
RP-HPLC-UV/PDA is a robust and versatile method for routine quality control, offering excellent quantitative performance. It is particularly advantageous for analyzing samples in complex matrices and for simultaneous analysis of non-volatile impurities.
The choice of method should be guided by the specific analytical requirements of the project. It is imperative that any chosen method be fully validated to ensure the generation of accurate, reliable, and reproducible data, thereby upholding the principles of scientific integrity and regulatory compliance.
References
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]
-
Integrated Liner Technologies. (2025, January 16). A Guide to GC Sample Preparation. [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Organomation. (n.d.). Gas Chromatography Sample Preparation. [Link]
-
Taylor & Francis Online. (n.d.). HPLC‐UV‐EC Determination of Brominated Organic Compounds in Water. [Link]
-
Taylor & Francis. (n.d.). HPLC‐UV‐EC Determination of Brominated Organic Compounds in Water. [Link]
-
Taylor & Francis Online. (n.d.). HPLC‐UV‐EC Determination of Brominated Organic Compounds in Water: Journal of Liquid Chromatography & Related Technologies: Vol 29, No 1. [Link]
-
International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. [Link]
-
Organomation. (n.d.). Chromatography Sample Preparation Guide. [Link]
-
LCGC International. (2011, March 1). Green Chromatography (Part 3): Sample Preparation Techniques. [Link]
-
ResearchGate. (2025, August 5). HPLC-UV-EC determination of brominated organic compounds in water. [Link]
-
ACS Publications. (2016, October 25). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]
-
PubMed Central. (n.d.). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. [Link]
-
National Institutes of Health. (n.d.). A review on the analytical procedures of halogenated flame retardants by gas chromatography coupled with single quadrupole mass spectrometry and their levels in human samples. [Link]
-
Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]
-
ResearchGate. (2025, August 6). The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. [Link]
-
PubMed. (2013, October 4). Determination of emerging halogenated flame retardants and polybrominated diphenyl ethers in serum by gas chromatography mass spectrometry. [Link]
-
Davidson Analytical Services. (n.d.). Halogen and Compound Dependence of a Halogen Specific Detector for Gas Chromatography. [Link]
-
ResearchGate. (n.d.). GC-FID and Halogenated Diphenyl Ethers. [Link]
-
RSC Publishing. (n.d.). Analytical Methods. [Link]
-
PubMed. (2021). A Novel HPLC Method for Simultaneous Determination of Methyl, Ethyl, n-propyl, Isopropyl, n-butyl, Isobutyl and Benzyl Paraben in Pharmaceuticals and Cosmetics. [Link]
-
Agilent. (2020, June 16). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. [Link]
-
Environmental Protection Agency. (2007, February). Method 8041A: Phenols by Gas Chromatography. [Link]
-
ResearchGate. (n.d.). Gas chromatography-mass spectrometry (GC-MS) analysis of the.... [Link]
-
ResearchGate. (2025, August 7). GC methods for quantitative determination of benzene in gasoline. [Link]
-
Austin Publishing Group. (2017, February 22). Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. [Link]
-
ResearchGate. (2025, August 7). A Novel HPLC Method for Simultaneous Determination of Methyl, Ethyl, n-propyl, Isopropyl, n-butyl, Isobutyl and Benzyl Paraben in Pharmaceuticals and Cosmetics | Request PDF. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. researchgate.net [researchgate.net]
- 4. iltusa.com [iltusa.com]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. ijrrjournal.com [ijrrjournal.com]
- 7. actascientific.com [actascientific.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Bromo-4-(ethoxymethyl)benzene
Introduction: Beyond the Benchtop
As researchers and developers, our focus is often on the synthesis and application of novel compounds like 1-Bromo-4-(ethoxymethyl)benzene (CAS No. 95068-22-7).[1] However, our responsibility extends beyond the successful execution of a reaction. The safe and compliant disposal of chemical waste is a critical component of the experimental lifecycle, ensuring the safety of our colleagues, the community, and the environment. This guide provides a comprehensive, technically grounded protocol for the proper disposal of this compound, moving beyond simple checklists to explain the scientific rationale behind each procedural step. Our goal is to empower you with the knowledge to manage this chemical waste stream with confidence and precision.
Core Hazard Profile: Understanding the "Why"
Effective disposal begins with a thorough understanding of the risks. This compound is not a benign substance; its chemical structure dictates specific handling and disposal precautions. It is a halogenated aromatic ether, a classification that immediately signals multiple potential hazards.
The primary risks are well-documented in its Safety Data Sheet (SDS), including its classification as harmful if swallowed (Acute Toxicity, Oral, Category 4), a cause of serious eye irritation (Category 2A), and a skin irritant (Category 2).[2] Furthermore, it may cause respiratory irritation.[3][4]
Two less obvious but critical characteristics demand our attention:
-
Halogenated Organic Compound: As a brominated substance, this compound is classified as a halogenated organic waste.[5] Such wastes are specifically regulated under the Resource Conservation and Recovery Act (RCRA) in the United States due to their potential for environmental persistence and the hazardous byproducts that can be generated during improper incineration.[6][7][8]
-
Ether Structure: The ethoxymethyl group introduces an ether linkage. Ethers as a class are known for their potential to form explosive peroxides upon exposure to air and light over time.[9][10][11] While the propensity for this specific compound to form peroxides is not extensively documented, the fundamental chemistry of ethers necessitates that this risk be managed proactively in both storage and waste accumulation.
This multi-faceted hazard profile is why this chemical cannot be discarded via standard laboratory drains or as common refuse.[9][12]
Table 1: Hazard and Mitigation Summary
| Hazard Classification | GHS Statement & Code | Rationale & Key Precaution | Minimum Required PPE |
| Acute Oral Toxicity | H302: Harmful if swallowed | Ingestion can lead to systemic toxicity. Prevent all routes of accidental ingestion. | Standard PPE, including gloves. |
| Eye Irritation | H319: Causes serious eye irritation | Direct contact can cause significant eye damage. | Chemical splash goggles. |
| Skin Irritation | H315: Causes skin irritation | Prolonged or repeated contact can cause dermatitis. | Chemically resistant gloves (e.g., nitrile) and a lab coat.[13][14] |
| Respiratory Irritation | H335: May cause respiratory irritation | Vapors or aerosols can irritate the respiratory tract. | Handle only in a well-ventilated area, preferably a chemical fume hood.[3][13] |
| Peroxide Formation | Not classified; inherent to ethers | Ethers can form shock-sensitive explosive peroxides over time. | Date containers upon receipt and opening. Store away from light and heat. Do not store waste for prolonged periods.[10][11] |
| Environmental Hazard | Halogenated Organic Waste | Regulated waste stream due to environmental persistence and potential for hazardous combustion byproducts. | N/A |
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Before handling the primary container or any waste generated from this compound, the following PPE is mandatory. This is your first and most critical line of defense against exposure.
-
Eye and Face Protection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required.[15] For any transfer of liquids or when a splash hazard exists, chemical splash goggles are essential. For larger volumes (>1L), a face shield worn over safety goggles provides the most robust protection.[15][16]
-
Hand Protection: Wear chemically impermeable gloves. Nitrile gloves are a common and effective choice, but it is best practice to consult a manufacturer's chemical resistance guide.[13] Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin.[14]
-
Body Protection: A flame-resistant lab coat should be worn over non-synthetic, full-coverage clothing (long pants and a shirt).[13] All skin should be covered. Shoes must be closed-toe and closed-heel.[13]
-
Respiratory Protection: All handling of this compound and its waste should occur in a certified chemical fume hood to minimize inhalation of vapors.[3][13]
On-Site Waste Management: Containment, Segregation, and Labeling
Proper disposal is a process, not a single action. It begins with meticulous containment and management within the laboratory.
-
Waste Segregation: This is the most critical step. This compound waste must be collected in a dedicated container for Halogenated Organic Waste .
-
Container Selection: Use only containers approved for hazardous chemical waste provided by your institution's Environmental Health & Safety (EHS) department or a licensed waste contractor. These are typically high-density polyethylene (HDPE) or glass bottles. Ensure the container is clean, dry, and has a secure, vapor-tight lid.[10][17]
-
Labeling: Affix a hazardous waste tag to the container before adding the first drop of waste.[10] The label must, at a minimum, include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant," "Toxic")
-
The accumulation start date
-
-
Accumulation and Storage:
-
Keep the waste container tightly sealed at all times, except when adding waste.[10][17] This minimizes vapor exposure and prevents contamination.
-
Store the waste container in a designated satellite accumulation area, which must be at or near the point of generation.
-
Ensure the container has secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.
-
Given the potential for peroxide formation, it is prudent to mark the waste accumulation start date clearly and arrange for disposal within 90 days.[10]
-
Step-by-Step Disposal Protocol
The following workflow outlines the definitive process for disposing of this compound waste, from generation to final hand-off.
Caption: Decision workflow for safe disposal.
Protocol Narrative:
-
Preparation: Before handling waste, put on all required PPE and work within a fume hood. Confirm the waste stream is this compound, classifying it as halogenated organic waste.
-
Containment: Select a compatible waste container. Immediately label it with a fully completed hazardous waste tag. Transfer the waste into the container, minimizing splashes or aerosol generation.
-
Storage: Tightly seal the container. Place it in a secondary containment bin within your designated satellite accumulation area.
-
Disposal: Once the container is full or has reached its storage time limit, contact your institution's EHS department to schedule a pickup. Do not transport hazardous waste yourself.[9] The waste will be collected by trained professionals and sent to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will likely be destroyed via high-temperature incineration.[7][18]
-
Empty Containers: An unrinsed container that held this compound must be disposed of as hazardous waste. If institutional policy allows for container rinsing, the rinsate must be collected and disposed of as halogenated hazardous waste.[9]
Emergency Procedures: Spill and Exposure Response
Accidents require immediate and correct action.
-
Small Spill (<1 L) in a Fume Hood:
-
If you are trained and it is safe to do so, contain the spill using an absorbent material like vermiculite, sand, or a commercial spill kit.[10][19]
-
Avoid breathing vapors.
-
Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[10][20]
-
Decontaminate the area.
-
-
Large Spill (>1 L) or Spill Outside a Fume Hood:
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Remove all contaminated clothing. Wash the affected skin area with soap and plenty of water. Seek medical attention if irritation persists.[3][17]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[3][17]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[21]
-
Always have the Safety Data Sheet (SDS) available for emergency responders.
References
- Sigma-Aldrich. (2025). Safety Data Sheet for 1-bromo-2-phenylethane [Similar brominated compound].
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
- University of California, Santa Barbara. (2012). Diethyl Ether - Standard Operating Procedure.
- Thermo Fisher Scientific. (2025). Safety Data Sheet for 1-Bromo-4-iodobenzene.
- Conservation OnLine. Hazardous Waste Disposal.
- Simple Chem Online. (2024). How to Dispose of Petroleum Ether?.
- Thermo Fisher Scientific. (2025). Safety Data Sheet for 1-Bromo-4-ethylbenzene.
- Angene Chemical. (2021). Safety Data Sheet for Benzene, 1-bromo-2-fluoro-4-iodo-.
- University of Wisconsin-Madison EHS. Use of Ether.
- Shanghai Canbi Pharma Ltd. (2016). Safety Data Sheet for 4-BROMO-1-CHLORO-2-(4-ETHOXYBENZYL)BENZENE.
- PubChem. 1-Bromo-4-(diethoxymethyl)benzene.
- Apollo Scientific. (2023). Safety Data Sheet for 1-Bromo-4-(trifluoromethoxy)benzene.
- Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry.
- Fisher Scientific. Safety Data Sheet for 1-Bromo-4-(phenoxymethyl)benzene.
- BenchChem. Personal protective equipment for handling 1-(4-Bromobutyl)-4-methylbenzene.
- U.S. Environmental Protection Agency. Environmental Fact Sheet, Organobromine.
- U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Angene Chemical. (2021). Safety Data Sheet for Benzene, 1-bromo-2-chloro-5-fluoro-4-iodo-.
- University of California, San Diego. Halogenated Waste Guidance.
- CDH Fine Chemical. 1-Bromo-4-Fluorobenzene MATERIAL SAFETY DATA SHEET.
-
Chemistry For Everyone. (2025). What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals?. Retrieved from [Link]
- Echemi. Benzene, 1-broMo-4-[(4-Methylphenyl)Methyl]- Safety Data Sheets.
- American Elements. This compound.
- U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations.
- U.S. Environmental Protection Agency. (2012). Incineration as the Preferred Disposal Method for Household Drug Take-Back Programs.
Sources
- 1. americanelements.com [americanelements.com]
- 2. angenechemical.com [angenechemical.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. 1-Bromo-4-(diethoxymethyl)benzene | C11H15BrO2 | CID 688340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. uakron.edu [uakron.edu]
- 6. epa.gov [epa.gov]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. epa.gov [epa.gov]
- 9. vumc.org [vumc.org]
- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 11. ehs.wisc.edu [ehs.wisc.edu]
- 12. Hazardous Waste Disposal [cool.culturalheritage.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. fishersci.com [fishersci.com]
- 18. echemi.com [echemi.com]
- 19. solvent-recyclers.com [solvent-recyclers.com]
- 20. angenechemical.com [angenechemical.com]
- 21. fishersci.com [fishersci.com]
A Researcher's Guide to the Safe Handling of 1-Bromo-4-(ethoxymethyl)benzene
As researchers and scientists in the fast-paced world of drug development, our work with novel chemical compounds is foundational to discovery. Yet, with innovation comes the profound responsibility of ensuring safety. This guide provides essential, immediate safety and logistical information for handling 1-Bromo-4-(ethoxymethyl)benzene, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our goal is to build your trust by delivering value that extends beyond the product itself, making this your preferred source for laboratory safety and chemical handling information.
Understanding the Hazard: A Proactive Approach to Safety
Before handling any chemical, a thorough understanding of its hazard profile is paramount. This compound is a substituted aromatic compound. While specific toxicological data for this exact compound is not extensively documented in readily available literature, we can infer its potential hazards based on the reactive groups present in its structure and data from similar chemicals. The presence of a bromo- group on a benzene ring suggests potential for irritation and environmental toxicity. Safety data for analogous compounds indicates that chemicals in this class can cause skin and serious eye irritation.[1][2] Therefore, a cautious and proactive approach to personal protection is warranted.
Hazard Identification Summary:
| Hazard Class | Classification | Primary Concerns |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed - Inferred) | Ingestion may lead to adverse health effects.[2][3][4] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation - Inferred) | Direct contact can cause redness and irritation.[1][2][5] |
| Serious Eye Damage/Irritation | Category 1 or 2A (Causes serious eye damage/irritation - Inferred) | Vapors or splashes can cause significant eye injury.[1][2][3][6] |
| Aquatic Toxicity | Acute and Chronic Hazard (Very toxic to aquatic life - Inferred) | Release into the environment can have long-lasting, harmful effects.[6] |
This table is based on data inferred from structurally similar compounds. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier.
Core Directive: Personal Protective Equipment (PPE)
The cornerstone of safe chemical handling is the consistent and correct use of Personal Protective Equipment (PPE). The following PPE is mandatory when handling this compound to mitigate the risks of exposure.
Essential PPE Ensemble
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement.[7] Given the potential for serious eye damage, a face shield worn over safety goggles is strongly recommended, especially when handling larger quantities or during procedures with a high risk of splashing.[7][8]
-
Hand Protection: Chemically resistant gloves are essential.[7][9] Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as butyl rubber or laminate film gloves should be considered. Always inspect gloves for any signs of degradation or perforation before use.[9]
-
Body Protection: A flame-resistant lab coat is required to protect against splashes and spills.[8][10] Ensure the lab coat is fully buttoned.
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting to protect against spills and falling objects.[10]
Respiratory Protection
Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of vapors.[1] If engineering controls are not sufficient to maintain exposure below occupational exposure limits, or during a large spill, appropriate respiratory protection, such as a respirator with an organic vapor cartridge, may be necessary.[11] All respirator use must be in accordance with a comprehensive respiratory protection program, including fit-testing and training.
Operational Plan: From Receipt to Disposal
A meticulous operational plan ensures safety at every stage of the chemical's lifecycle in the laboratory.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][12] The container should be kept tightly closed.[1][13]
Handling Procedures
-
Preparation: Before starting any work, ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height. Clear the workspace of any unnecessary items.
-
Personal Protective Equipment: Don the complete PPE ensemble as described in Section 2.
-
Aliquoting and Transfer: When transferring the chemical, use a funnel or other appropriate tools to minimize the risk of spills. Perform all transfers within the fume hood.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or a sand bath. Avoid open flames.[1]
-
Post-Handling: After handling, wash your hands thoroughly with soap and water, even if gloves were worn.[1]
Workflow for Safe Handling
Caption: A streamlined workflow for the safe handling of this compound.
Emergency and Disposal Plan
Preparedness is key to mitigating the impact of an accidental release.
Spill Response
For a minor spill (generally less than 1 liter and not involving highly toxic material), laboratory personnel can manage the cleanup if they are trained and have the appropriate spill kit.[14]
Minor Spill Cleanup Procedure:
-
Alert Personnel: Immediately alert others in the vicinity.[15]
-
Evacuate: If necessary, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Don appropriate PPE, including respiratory protection if vapors are significant.
-
Containment: Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[14][16] Do not use combustible materials like paper towels to absorb the spill.[14]
-
Collection: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.[15][17]
-
Decontamination: Clean the spill area with soap and water.[15]
-
Disposal: Dispose of all contaminated materials, including gloves and absorbent, as hazardous waste.[1]
For major spills, evacuate the area immediately and contact your institution's emergency response team.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.[6]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[1]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Waste Disposal
All waste containing this compound, including empty containers, contaminated absorbents, and disposable PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1] Containers should be tightly sealed and clearly labeled.
Conclusion: A Culture of Safety
The responsible handling of this compound is not merely a set of procedures but a mindset grounded in a comprehensive understanding of the potential risks and the rationale behind each safety measure. By integrating these practices into your daily laboratory workflow, you contribute to a robust culture of safety that protects you, your colleagues, and the environment.
References
-
Chemical spill cleanup procedures. (2021, September 2). J&K Scientific LLC. [Link]
-
Personal Protective Equipment. (2025, September 12). US EPA. [Link]
-
1-bromo-4-ethoxybenzene. Stenutz. [Link]
-
Benzene, 1-bromo-4-ethoxy-. NIST WebBook. [Link]
-
Guidance for Hazardous Waste Spill Cleanup in Laboratories. The University of Tennessee, Knoxville. [Link]
-
Is Personal Protective Equipment Required When Working with Solvents?. MicroCare LLC. [Link]
-
Laboratory Chemical Spill Cleanup and Response Guide. CUNY. [Link]
-
Standard Operating Procedure for Custodial Chemical Spill Cleanup. (2024, January 10). Environmental Health & Safety, The University of New Mexico. [Link]
-
Material safety data sheet - 1-Bromo-4-(trifluoromethoxy)benzene. (2009, May 27). Capot Chemical. [Link]
-
Personal Protective Equipment (PPE) in the Laboratory. (2024, June 7). YouTube. [Link]
-
Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [Link]
-
Choosing The Correct PPE. Environmental Health & Safety, UC Merced. [Link]
-
Benzene - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. canbipharm.com [canbipharm.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 10. youtube.com [youtube.com]
- 11. echemi.com [echemi.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. fishersci.com [fishersci.com]
- 14. jk-sci.com [jk-sci.com]
- 15. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. ehs.utk.edu [ehs.utk.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
